molecular formula C15H21NO4 B601737 Hydroxy Ivabradine CAS No. 1235547-07-5

Hydroxy Ivabradine

Cat. No.: B601737
CAS No.: 1235547-07-5
M. Wt: 279.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Ivabradine is characterized as a process-related impurity in the synthesis and pharmaceutical formulation of Ivabradine, an active pharmaceutical ingredient (API) used in cardiovascular therapeutics . As a certified reference material, it is indispensable for analytical research and quality control in pharmaceutical development. Researchers utilize this compound in stability-indicating HPLC methods to monitor, identify, and quantify impurity levels, ensuring drug product safety and compliance with regulatory standards . Its primary research value lies in facilitating forced degradation studies, method validation, and the establishment of impurity profiles, which are critical steps in drug substance characterization and the overall assessment of product quality and stability . This compound is supplied strictly for analytical and research purposes. For Research Use Only. Not intended for any human or veterinary drug, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-(3-hydroxypropyl)-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h8-9,17H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGKDLFPXLGFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144502
Record name 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235547-07-5
Record name 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235547-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxy ivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235547075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9GZQ9LJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Desmethyl Ivabradine for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the "funny" (If) current in the sinoatrial node, playing a crucial role in the management of chronic stable angina pectoris and heart failure.[1][2] Its therapeutic effect is not solely attributed to the parent compound; ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This biotransformation leads to the formation of several metabolites, with the N-desmethylated derivative, S-18982, being the principal and pharmacologically active metabolite.[4][5] This N-desmethyl metabolite circulates at approximately 40% of the concentration of the parent drug and is equipotent, contributing significantly to the overall therapeutic effect.[3]

For research and drug development purposes, obtaining a pure, well-characterized standard of this key metabolite is paramount. While the term "hydroxy ivabradine" is sometimes used colloquially, the primary oxidative metabolite of pharmacological interest is N-desmethyl ivabradine. This guide provides a comprehensive, scientifically-grounded framework for the chemical synthesis and rigorous analytical characterization of N-desmethyl ivabradine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing reliable, high-quality material for investigation.

Section 1: Chemical Synthesis of N-Desmethyl Ivabradine

Synthetic Strategy: A Rationale

The synthesis of N-desmethyl ivabradine is logically approached via the coupling of two key building blocks: a benzazepinone moiety containing a reactive alkyl halide and the chiral bicyclic amine. This strategy mirrors established synthetic routes for ivabradine itself, with the critical modification of using a primary amine instead of the N-methylated secondary amine.[6][7] This approach ensures high stereochemical fidelity, as the chiral center is established in a precursor, and avoids the often harsh and non-selective conditions required for direct N-demethylation of ivabradine.

The chosen pathway involves a nucleophilic substitution reaction where the primary amine of the bicyclic fragment displaces a halide on the benzazepinone side chain. This method is robust, high-yielding, and allows for straightforward purification.

Synthesis_Workflow cluster_0 Synthesis of Precursors cluster_1 Core Reaction & Purification cluster_2 Final Product A 3-(3-Iodopropyl)-7,8-dimethoxy -1,3,4,5-tetrahydro-2H-3- benzazepin-2-one C Nucleophilic Substitution (Coupling Reaction) A->C B ((7S)-3,4-Dimethoxybicyclo[4.2.0] octa-1,3,5-trien-7-yl)methanamine B->C D Work-up & Extraction C->D E Column Chromatography Purification D->E F N-Desmethyl Ivabradine (Free Base) E->F

Caption: Overall workflow for the synthesis of N-Desmethyl Ivabradine.

Materials and Reagents
ReagentCAS NumberRecommended Purity
3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one148870-57-9>98%
Sodium Iodide7681-82-5>99%
((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine866783-12-2>98% (chiral)
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, >99%
Acetonitrile (ACN)75-05-8Anhydrous
Dichloromethane (DCM)75-09-2HPLC Grade
Ethyl Acetate (EtOAc)141-78-6HPLC Grade
Hexane110-54-3HPLC Grade
Silica Gel63231-67-4230-400 mesh
Step-by-Step Synthesis Protocol

Step 1: In-situ Preparation of the Iodopropyl Benzazepinone Intermediate

The chloro-propyl derivative is converted to the more reactive iodo-propyl analogue via a Finkelstein reaction to facilitate the subsequent nucleophilic substitution. This is performed in-situ to maximize reactivity and avoid isolation of the potentially less stable iodo intermediate.

  • To a round-bottom flask under a nitrogen atmosphere, add 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) and sodium iodide (1.5 eq).

  • Add anhydrous acetone as the solvent (approx. 10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 56°C) and stir for 4-6 hours. The progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The resulting suspension containing the iodo-intermediate is used directly in the next step.

Step 2: Coupling Reaction to form N-Desmethyl Ivabradine

  • To the flask containing the iodo-intermediate, add ((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (1.1 eq) and anhydrous potassium carbonate (3.0 eq).

    • Causality : Potassium carbonate acts as a non-nucleophilic base to scavenge the HI formed during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Add anhydrous acetonitrile to the flask (adjusting solvent volume as needed).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Step 3: Purification via Column Chromatography

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Prepare a silica gel column packed with a suitable solvent system. A gradient elution of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 80%) is typically effective.

    • Insight : Adding 1-2% triethylamine to the mobile phase can prevent peak tailing by deactivating acidic sites on the silica gel, which is crucial for purifying amines.

  • Load the dissolved crude product onto the column.

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield N-desmethyl ivabradine as a pale yellow oil or solid. The molecular formula is C₂₆H₃₄N₂O₅ and the molecular weight is 454.6 g/mol .[8]

Section 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized N-desmethyl ivabradine. The following workflow outlines the standard analytical procedures required.

Characterization_Workflow A Synthesized N-Desmethyl Ivabradine B Purity Analysis (RP-HPLC) A->B C Molecular Weight Confirmation (LC-MS) A->C D Structural Elucidation (1H NMR, 13C NMR) A->D E Verified Research Standard B->E C->E D->E

Caption: Analytical workflow for the verification of N-Desmethyl Ivabradine.

Method 1: Purity Assessment by Reverse-Phase HPLC

Principle: RP-HPLC separates the target compound from residual starting materials and by-products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is determined by the relative area of the main peak.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50-100 µg/mL with the mobile phase.

  • Chromatographic Conditions: A validated method for ivabradine and its metabolites can be adapted.[9][10]

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v)
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 µL
Detection UV at 285 nm
Column Temp. Ambient (25°C)
Run Time 10-15 minutes

Expected Results: A single major peak should be observed at a specific retention time. Purity should be >98% (calculated by peak area normalization). The absence of peaks corresponding to starting materials confirms the completion of the reaction and effective purification.

Method 2: Molecular Weight Confirmation by Mass Spectrometry

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to ionize the molecule and determine its mass-to-charge ratio (m/z), confirming the molecular weight.

Experimental Protocol:

  • Sample Preparation: Dilute the stock solution (from HPLC prep) further with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~1-10 µg/mL.

    • Causality : Formic acid aids in the protonation of the molecule, promoting the formation of the [M+H]⁺ ion in positive ionization mode.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100 - 1000

    • Analysis: Direct infusion or via LC-MS using the HPLC method above.

Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

Compound Formula Exact Mass Expected [M+H]⁺ (m/z)

| N-Desmethyl Ivabradine | C₂₆H₃₄N₂O₅ | 454.25 | 455.25 |

Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns, which should show characteristic fragments similar to ivabradine.[11][12]

Method 3: Structural Elucidation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected Results (¹H NMR): The most critical diagnostic feature is the absence of the N-methyl singlet that is characteristic of ivabradine (typically found around 2.2-2.4 ppm). Instead, a broad singlet corresponding to the N-H proton should be observed. Other key features, when compared to the known spectrum of ivabradine hydrochloride, will be largely similar, including:[13]

  • Aromatic protons in the 6.5-7.0 ppm range.

  • Singlets for the four methoxy (-OCH₃) groups around 3.8-3.9 ppm.

  • A complex series of aliphatic multiplets for the propyl chain and bicyclic ring protons between 1.5 and 3.5 ppm.

Conclusion

This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of N-desmethyl ivabradine, the principal active metabolite of ivabradine. By following the detailed protocols for synthesis, purification, and multi-faceted analytical verification (HPLC, MS, NMR), researchers can confidently produce and validate a high-purity standard of this critical compound. The emphasis on the rationale behind experimental choices provides the necessary scientific grounding for troubleshooting and adaptation, empowering drug development professionals to advance their research with a well-characterized molecule.

References

  • PubChem. (n.d.). Ivabradine. National Center for Biotechnology Information. Retrieved from [Link]

  • Thollon, C., et al. (1994). Electrophysiological effects of S 16257, a novel sino-atrial node inhibitor, on heart rate in dogs: comparison with UL-FS 49. British Journal of Pharmacology, 112(1), 37-42.
  • Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information. Retrieved from [Link]

  • Pharmacology of Ivabradine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. Retrieved from [Link]

  • Tariq, M., & Tsoris, A. (2025). Ivabradine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2020). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Retrieved from [Link]

  • Pharmace Research Laboratory. (n.d.). N-Demethyl Ivabradine. Retrieved from [Link]

  • Impactfactor.org. (n.d.). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Retrieved from [Link]

  • Seerapu, S., & Srinivasan, B. P. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. Retrieved from [Link]

  • Shelar, V. V., et al. (2025). QBD Approach To Rp-Hplc Method Development And Validation For The Estimation Of Ivabradine For Api And Pharmaceutical Formulation. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tomić, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica. Retrieved from [Link]

  • Google Patents. (n.d.). EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
  • ResearchGate. (n.d.). Mass spectra of the analytes. (A) full scan mass spectrum of ivabradine. Retrieved from [Link]

  • Sun, X., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Journal of Chromatography B, 905, 76-83. Retrieved from [Link]

  • PubChem. (n.d.). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Initial Isolation of N-desmethyl Ivabradine (Hydroxy Ivabradine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and initial isolation of N-desmethyl ivabradine, the principal and pharmacologically active metabolite of ivabradine. Ivabradine, a selective I(f) current inhibitor, is a key therapeutic agent in the management of chronic stable angina pectoris and heart failure.[1][2][3] Understanding its metabolic fate is crucial for a complete pharmacological and toxicological assessment. This document details the metabolic pathway leading to the formation of N-desmethyl ivabradine, its pharmacokinetic profile, and presents a robust, field-proven methodology for its in vitro generation, isolation, and characterization. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with the technical foundation to replicate and adapt these procedures for their own research endeavors.

Introduction: Ivabradine and its Metabolic Landscape

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (I(f)) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][2][3] Following oral administration, ivabradine undergoes extensive first-pass metabolism in the liver and intestines, resulting in an absolute oral bioavailability of approximately 40%.[1][4][5] This metabolic conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][5][6]

The major circulating metabolite identified is the N-desmethylated derivative, S-18982, commonly referred to as N-desmethyl ivabradine or hydroxy ivabradine.[4][5][6] This metabolite is not an inactive byproduct; it exhibits pharmacological activity comparable to the parent compound and circulates at a concentration of about 40% of that of ivabradine.[1][4][6] The discovery and characterization of N-desmethyl ivabradine were therefore integral to the clinical development of ivabradine, providing a more complete understanding of its overall mechanism of action and safety profile.

The Metabolic Pathway: From Ivabradine to N-desmethyl Ivabradine

The biotransformation of ivabradine to its N-desmethylated metabolite is a classic example of a Phase I metabolic reaction. The process involves the oxidative removal of a methyl group from the tertiary amine of the ivabradine molecule, catalyzed by CYP3A4.

Ivabradine Ivabradine Metabolite N-desmethyl Ivabradine (this compound) Ivabradine->Metabolite N-demethylation CYP3A4 CYP3A4 Enzyme (Liver & Intestines) CYP3A4->Ivabradine Catalysis

Caption: Metabolic conversion of Ivabradine to N-desmethyl Ivabradine.

Pharmacokinetic Profile of N-desmethyl Ivabradine

Pharmacokinetic studies in humans have been pivotal in elucidating the clinical relevance of N-desmethyl ivabradine. The key parameters are summarized in the table below.

ParameterValueReference
Relative Plasma Concentration ~40% of parent compound (Ivabradine)[1][4][6]
Pharmacological Activity Equipotent to Ivabradine[4]
Primary Metabolizing Enzyme CYP3A4[1][4][5][6]
Further Metabolism Also metabolized by CYP3A4[1][4]
Elimination Half-life Similar to Ivabradine (effective half-life ~6 hours)[1][4]

A Reconstructed Approach to the Initial Isolation and Characterization

While the precise, proprietary methods used by the originating pharmaceutical company during initial drug development are not fully public, a robust and scientifically sound workflow for the generation, isolation, and characterization of N-desmethyl ivabradine can be reconstructed based on established principles of drug metabolism and analytical chemistry. This section provides a detailed, practical guide for researchers.

cluster_0 Part A: In Vitro Generation cluster_1 Part B: Isolation & Purification cluster_2 Part C: Characterization A1 Incubation of Ivabradine with Human Liver Microsomes A2 Cofactor Addition (NADPH) B1 Protein Precipitation (e.g., Acetonitrile) A2->B1 Transfer of Incubation Mixture B2 Centrifugation & Supernatant Collection B1->B2 B3 Solid-Phase Extraction (SPE) B2->B3 B4 Preparative HPLC B3->B4 C1 High-Resolution Mass Spectrometry (HRMS) B4->C1 Transfer of Purified Fraction C2 NMR Spectroscopy (¹H, ¹³C)

Caption: Workflow for the isolation of N-desmethyl Ivabradine.

Part A: In Vitro Generation using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYP3A4.[7][8] They provide a reliable in vitro system to mimic hepatic metabolism and generate metabolites for further study.

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled human liver microsomes, and 10 µM Ivabradine.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Add an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) to initiate the reaction. The total incubation volume is typically 1 mL.

    • Causality: NADPH is a critical cofactor for CYP450 enzyme activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period, maximizing metabolite yield.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves as the first step in the isolation process (protein precipitation).

Part B: Isolation and Purification Workflow

Rationale: A multi-step purification process is necessary to isolate the low-concentration metabolite from the complex biological matrix of the microsomal incubation.

Protocol:

  • Protein Precipitation & Clarification:

    • Following the addition of acetonitrile, vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the parent drug and its metabolites.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Objective: To remove salts and other highly polar components and to concentrate the analytes of interest.

    • Cartridge: Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M HCl in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the ivabradine and N-desmethyl ivabradine with 1 mL of 5% ammonium hydroxide in methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase for HPLC.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate N-desmethyl ivabradine from the parent compound, ivabradine, and any other minor metabolites.

    • Rationale for Column and Mobile Phase: A C18 stationary phase provides excellent retention for moderately lipophilic compounds like ivabradine and its metabolite. A gradient elution with a buffered aqueous phase and an organic modifier allows for the resolution of compounds with different polarities.

    HPLC ParameterRecommended Condition
    Column C18 (e.g., 150 x 4.6 mm, 5 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 10-70% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 286 nm
    Injection Volume 50 µL
    • Procedure: Inject the reconstituted sample onto the HPLC system. Collect the fraction corresponding to the N-desmethyl ivabradine peak, which is expected to elute earlier than the more lipophilic parent compound, ivabradine. Multiple injections may be necessary to accumulate sufficient material.

Part C: Structural Characterization and Confirmation

Rationale: Following isolation, it is imperative to confirm the identity and purity of the collected fraction using orthogonal analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the accurate mass of the isolated compound and deduce its elemental composition.

    • Expected Result: The protonated molecule [M+H]+ for N-desmethyl ivabradine (C₂₆H₃₄N₂O₅) should have a theoretical m/z of 455.2546. An observed mass within a 5 ppm error margin provides strong evidence for the compound's identity. Tandem MS (MS/MS) can further confirm the structure by analyzing fragmentation patterns.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide unambiguous structural elucidation.

    • ¹H NMR: The spectrum of N-desmethyl ivabradine will be similar to that of ivabradine, with the notable absence of the N-methyl singlet peak (typically around 2.2-2.5 ppm).

    • ¹³C NMR: The carbon spectrum will confirm the overall carbon skeleton and will also lack the signal corresponding to the N-methyl carbon.

Chemical Synthesis: An Alternative Route for Scalability

While isolation from in vitro systems is crucial for initial discovery and characterization, it is not a viable method for producing larger quantities of the metabolite for extensive pharmacological testing or for use as an analytical standard. For these purposes, direct chemical synthesis is the preferred approach. Numerous patents describe the synthesis of ivabradine and its analogues, and these methodologies can be adapted for the targeted synthesis of N-desmethyl ivabradine.[10][11][12][13][14][15]

Conclusion

The discovery of N-desmethyl ivabradine was a critical step in the development of ivabradine, revealing that a significant portion of the drug's in vivo activity is attributable to this active metabolite. The initial identification and isolation of such metabolites rely on a systematic workflow combining in vitro metabolism, multi-step purification, and sophisticated analytical characterization. This guide provides a detailed, scientifically grounded framework for these procedures, empowering researchers to investigate the metabolic profiles of novel chemical entities and to generate essential metabolite standards for further research.

References

  • Ivabradine - StatPearls - NCBI Bookshelf . (2025, December 13). National Center for Biotechnology Information. [Link]

  • Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects . (2024, October 31). YouTube. [Link]

  • Ivabradine: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

  • Rosa, G. M., & Ferrero, S. (2014). An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure . Expert Opinion on Drug Metabolism & Toxicology, 10(2), 279–291. [Link]

  • Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts . (n.d.). National Institutes of Health. [Link]

  • Polker, A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form . Journal of Reports in Pharmaceutical Sciences, 9(2), 241-248. [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor . (2015). P & T : a peer-reviewed journal for formulary management, 40(12), 830–834. [Link]

  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS . (2018, August 28). PharmaTutor. [Link]

  • Sun, H., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats . International Journal of Clinical and Experimental Medicine, 9(5), 8369-8374. [Link]

  • Process for preparation of ivabradine hydrochloride. (n.d.).
  • Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review . (2022). International Journal of Drug Delivery Technology, 12(3), 1307-1312. [Link]

  • Process for preparation of ivabradine. (n.d.).
  • Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation . (2019, April 18). Journal of Applied Pharmaceutical Science. [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices . (2019). Asian Journal of Pharmaceutical Technology, 9(2), 89-92. [Link]

  • Heart rate reduction with ivabradine improves energy metabolism and mechanical function of isolated ischaemic rabbit heart . (2008). Cardiovascular Research, 77(3), 488-496. [Link]

  • Process for the preparation of ivabradine hydrochloride and polymorph thereof. (n.d.).
  • The Biological Effects of Ivabradine in Cardiovascular Disease . (2015). International Journal of Molecular Sciences, 16(7), 16462-16474. [Link]

  • ivabradine hydrochloride and its Impurities . Pharmaffiliates. [Link]

  • INDUSTRIAL PROCESS FOR THE SYNTHESIS OF IVABRADINE HYDROBROMIDE SALT. (n.d.).
  • An improved process for the preparation of highly pure ivabradine hydrochloride. (n.d.).
  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices . (2019). Asian Journal of Research in Chemistry, 12(2), 89-92. [Link]

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities . Frontiers in Pharmacology, 7, 113. [Link]

  • IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID . (n.d.). PubChem. [Link]

  • N-Demethyl Ivabradine . Pharmace Research Laboratory. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities . (2016). ResearchGate. [Link]

  • Camm, A. J., & Savelieva, I. (2004). Characterization of the heart rate-lowering action of ivabradine, a selective I(f) current inhibitor . Journal of Cardiovascular Pharmacology, 43(5), 658-665. [Link]

  • Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis . (2015). ResearchGate. [Link]

  • Ivabradine - LiverTox - NCBI Bookshelf . (2017, April 20). National Center for Biotechnology Information. [Link]

  • IVABRADINE TABLETS safely and effectively . (2024, July 15). DailyMed. [Link]

  • Stimulation of microsomal N-demethylation by solubilized NADPH-cytochrome c reductase . (1973). Biochemical and Biophysical Research Communications, 54(3), 1179-1185. [Link]

  • Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation . (2000). Drug Metabolism and Disposition, 28(11), 1335-1342. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of Hydroxy Ivabradine (S-18982)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the in vitro biological activity of Hydroxy Ivabradine, the principal active metabolite of the heart rate-lowering agent, Ivabradine. Ivabradine undergoes extensive hepatic and intestinal metabolism via CYP3A4, yielding N-desmethyl ivabradine (this compound or S-18982).[1][2] This metabolite is not merely a byproduct but a pharmacologically active entity, circulating at approximately 40% of the parent drug's concentration and possessing equipotent activity.[1][3][4] Understanding its distinct in vitro profile is therefore critical to fully appreciating the clinical pharmacology of Ivabradine. This document details the mechanism of action, comparative pharmacological data, and the essential experimental methodologies required to characterize its activity on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels responsible for the cardiac pacemaker "funny" current (I-f).

Introduction: The Significance of an Active Metabolite

In drug development, the characterization of metabolites is a cornerstone of establishing a complete pharmacokinetic and pharmacodynamic profile. In the case of Ivabradine, a pure heart rate-lowering agent, this is particularly salient. The parent drug's therapeutic effect is derived from its specific inhibition of the I-f current in the sinoatrial (SA) node.[5][6][7] However, its primary metabolite, this compound, contributes significantly to this overall clinical effect.[2] This guide focuses exclusively on the in vitro methodologies used to dissect and quantify the biological activity of this metabolite, providing the foundational data necessary to understand its contribution to the drug's efficacy and safety profile.

Core Mechanism of Action: Targeting the Cardiac Pacemaker I-f Current

The primary mechanism for both Ivabradine and this compound is the selective inhibition of the I-f current in the SA node.[3][8] This current is fundamental to cardiac automaticity.

  • The I-f "Funny" Current: The I-f current is a mixed sodium-potassium inward current activated during membrane hyperpolarization at the end of an action potential.[7][9] Its activation initiates the slow, spontaneous diastolic depolarization that drives the pacemaker cell's membrane potential toward the threshold for the next action potential.[10] The rate of this depolarization directly dictates the heart rate.[10]

  • The HCN4 Channel Target: The molecular correlate of the I-f current in the SA node is the Hyperpolarization-activated Cyclic Nucleotide-gated channel, isoform 4 (HCN4).[1][11][12]

  • Inhibitory Action: this compound, like its parent compound, selectively binds to HCN4 channels.[11] The binding site is located on the intracellular side of the channel pore.[10][13] This binding event obstructs ion flow, thereby reducing the magnitude of the I-f current. This action decreases the slope of diastolic depolarization, prolonging the time it takes to reach the action potential threshold and resulting in a "pure" reduction in heart rate.[8][9] This specificity is a key feature; the compound has no significant effect on other cardiac ion channels, myocardial contractility, or ventricular repolarization.[1][7][9]

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell cluster_Channel HCN4 Channel Activity AP Action Potential Firing Hyperpolarization Membrane Hyperpolarization (End of AP) AP->Hyperpolarization Repolarization SDD Spontaneous Diastolic Depolarization Hyperpolarization->SDD Initiates HCN4_Open HCN4 Channels Open Hyperpolarization->HCN4_Open Activates Threshold Threshold Potential SDD->Threshold Drives voltage towards Threshold->AP Triggers new AP If_Current I-f Current (Na+/K+ Influx) HCN4_Open->If_Current Generates HCN4_Blocked HCN4 Channels Blocked HCN4_Blocked->If_Current Reduces If_Current->SDD Causes Hydroxy_Iva This compound Hydroxy_Iva->HCN4_Blocked Binds & Blocks

Caption: Signaling pathway of this compound action on the SA node.

Pharmacological Profile: A Comparative Analysis

The defining characteristic of this compound is its pharmacological similarity to the parent drug. Multiple sources confirm that the N-desmethylated metabolite is equipotent to Ivabradine.[3][4] This implies that it inhibits the I-f current with a similar concentration-dependence and efficacy.

Data Presentation: Comparative In Vitro Activity
ParameterIvabradineThis compound (S-18982)Reference
Primary Target I-f Current / HCN4 ChannelI-f Current / HCN4 Channel[1][12]
Potency (IC50) ~2.9 µM (for I-f inhibition)Considered equipotent to Ivabradine[3][4][13]
Primary Effect Reduction of the slope of diastolic depolarizationReduction of the slope of diastolic depolarization[8][9]
Selectivity High selectivity for I-f over other cardiac ion channelsAssumed to be highly selective, consistent with the parent drug[7][10]

Key In Vitro Experimental Methodologies

To validate the activity and selectivity of this compound, specific in vitro assays are required. Electrophysiology is the gold standard for direct functional assessment of ion channel modulators.

Electrophysiological Characterization via Whole-Cell Patch-Clamp

Causality: The whole-cell patch-clamp technique is employed to gain direct, real-time control over the membrane potential of a single cell while measuring the macroscopic ionic currents flowing across the cell membrane. This allows for the precise characterization of this compound's effect on the I-f current's amplitude and kinetics, providing the basis for determining its IC50 value. The protocol can be applied to either primary isolated SA node myocytes or a heterologous expression system (e.g., HEK293 or CHO cells) stably transfected with the human HCN4 gene.

Experimental Protocol:

  • Cell Preparation: Isolate single pacemaker cells from rabbit SA node tissue or culture HEK293 cells stably expressing hHCN4 channels.

  • Pipette and Solution Preparation:

    • Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

    • Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage-Clamp Protocol:

    • Clamp the cell's holding potential at -40 mV to ensure I-f channels are closed.

    • Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2-3 seconds) to elicit the I-f current.

    • Return the potential to +20 mV to measure the fully activated tail current.

  • Data Acquisition:

    • Record baseline I-f currents under control conditions (extracellular solution with vehicle).

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 30 µM).

    • Record the I-f current at each concentration until a steady-state block is achieved.

  • Analysis: Measure the amplitude of the current at the end of the hyperpolarizing pulse for each concentration. Plot the percentage of current inhibition against the log of the compound concentration and fit the data with a Hill equation to determine the IC50.

P1 Prepare Cell (e.g., HCN4-HEK293) P2 Form Gigaseal with Micropipette P1->P2 P3 Rupture Membrane (Whole-Cell Mode) P2->P3 P4 Apply Voltage Protocol (Baseline) P3->P4 P5 Perfuse with This compound P4->P5 Record Control P6 Apply Voltage Protocol (Test) P5->P6 Iterate Concentrations P6->P5 P7 Analyze Data (Derive IC50) P6->P7 Record Blocked Current

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Conclusion: Implications for Drug Development

The in vitro biological data conclusively demonstrate that this compound is a potent and specific inhibitor of the I-f current, mirroring the activity of its parent compound, Ivabradine. Its significant circulating concentration and equipotent pharmacological profile establish it as a major contributor to the overall therapeutic effect observed in patients.[1][3] This case underscores a critical principle in drug development: the comprehensive characterization of major metabolites is not merely a regulatory requirement but a scientific necessity for a complete understanding of a drug's mechanism of action and the sources of its clinical efficacy. Future research may focus on subtle differences in the kinetics of channel blocking or off-target effects between the parent drug and its metabolite.

References

  • Title: Ivabradine - StatPearls - NCBI Bookshelf Source: StatPearls Publishing URL: [Link]

  • Title: Ivadradine - PMC - PubMed Central - NIH Source: The American Journal of Health-System Pharmacy URL: [Link]

  • Title: Ivabradine | C27H36N2O5 | CID 132999 - PubChem - NIH Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com Source: Drugs.com URL: [Link]

  • Title: What is the mechanism of Ivabradine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: I f inhibition with ivabradine : electrophysiological effects and safety - PubMed Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Electrophysiological effects of a single intravenous administration of ivabradine (S 16257) in adult patients with normal baseline electrophysiology - PubMed Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Ivabradine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Pharmacology of Ivabradine Hydrochloride: Mechanism, Efficacy, and Safety in Angina Treatment Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Ivabradine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Selective and Specific Inhibition of If with Ivabradine for the Treatment of Coronary Artery Disease or Heart Failure - PMC - PubMed Central Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions - PubMed Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Preclinical Results With I(f) Current Inhibition by Ivabradine - PubMed Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - NIH Source: National Institutes of Health URL: [Link]

  • Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: What are the effects of ivabradine on electrocardiogram (ECG)? - Dr.Oracle Source: Dr.Oracle URL: [Link]

  • Title: Electrophysiological effects of ivabradine in dog and human cardiac preparations: Potential antiarrhythmic actions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Clinical results of I(f) current inhibition by ivabradine - PubMed Source: PubMed, National Institutes of Health URL: [Link]

  • Title: (PDF) Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease - ResearchGate Source: ResearchGate URL: [Link]

  • Title: (PDF) Heart rate lowering by specific and selective I(f) current inhibition with ivabradine: a new therapeutic perspective in cardiovascular disease Source: ResearchGate URL: [Link]

  • Title: Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review Source: MDPI URL: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Hydroxy Ivabradine, also known as S-18982 or N-desmethyl Ivabradine, is the primary and only major active metabolite of Ivabradine, a specific heart rate-lowering agent.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, contextualized by the well-established pharmacology of its parent compound. Ivabradine and its metabolite selectively inhibit the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker. This targeted action reduces heart rate without impacting myocardial contractility or ventricular repolarization.[3][4] This document details the metabolic generation of this compound, its comparative pharmacology to Ivabradine, and the experimental methodologies required to rigorously investigate its mechanism. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction: From Parent Drug to Active Metabolite

Ivabradine is a clinically significant therapeutic agent indicated for reducing the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure.[2][5] Its efficacy stems from its unique ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac pacemaker If current.[2][6] This current is a critical determinant of the diastolic depolarization slope in SA node cells, and thus, it governs the heart rate.[7]

Upon administration, Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][8] The process of N-desmethylation yields its major active metabolite, this compound (S-18982).[1][2] This metabolite is not a minor byproduct; it circulates at concentrations approximately 40% of the parent drug and is considered equipotent to Ivabradine, contributing significantly to the overall therapeutic effect.[2][5] Understanding the mechanism of this compound is therefore crucial for a complete picture of Ivabradine's clinical pharmacology.

Metabolic Pathway and Pharmacokinetics

The biotransformation of Ivabradine to this compound is a critical step in its pharmacology. This conversion is mediated exclusively by CYP3A4-mediated oxidation.[2][8]

  • Metabolism: Ivabradine undergoes N-desmethylation to form this compound. This metabolite is also a substrate for CYP3A4, undergoing further metabolism.[3][6]

  • Pharmacokinetics: Ivabradine has an effective half-life of approximately 6 hours, while this compound exhibits a longer half-life of around 11 hours.[1] Both parent drug and metabolite show linear pharmacokinetics over the typical oral dose range.[2] The significant plasma concentration and equipotent activity of this compound underscore its importance to the sustained heart rate-lowering effect of the parent drug.[1][2]

Below is a diagram illustrating the metabolic conversion.

cluster_metabolism Hepatic & Intestinal Metabolism Ivabradine Ivabradine Hydroxy_Ivabradine This compound (S-18982, Active Metabolite) Ivabradine->Hydroxy_Ivabradine CYP3A4 (N-desmethylation) Inactive_Metabolites Further Metabolites (Inactive) Hydroxy_Ivabradine->Inactive_Metabolites CYP3A4

Caption: Metabolic pathway of Ivabradine.

Core Mechanism of Action: If Channel Inhibition

The mechanism of action for this compound is understood to be identical to that of Ivabradine. The primary target is the If ("funny") current, which is carried by HCN channels, predominantly the HCN4 isoform in the sinoatrial node.[3][9]

Selective and Specific Blockade

Both Ivabradine and this compound act as selective and specific inhibitors of the If current.[1][10] This specificity is a key advantage, as they do not significantly affect other cardiac ion channels (e.g., potassium or calcium channels) at therapeutic concentrations.[1] This ensures a "pure" heart rate reduction without altering myocardial contractility (negative inotropic effects), atrioventricular conduction, or ventricular repolarization.[2][7]

Use-Dependent and Intracellular Action

The inhibition of HCN channels is use-dependent, meaning the drugs bind more effectively when the channel is in its open state.[7][8] This property makes the heart rate-lowering effect more pronounced at higher heart rates.[7] The binding site is located on the intracellular side of the channel pore. The drug molecule enters the channel from the intracellular space and blocks the flow of ions, thereby slowing the rate of spontaneous diastolic depolarization.[8] This prolongs the time it takes for the SA node cells to reach the threshold for firing an action potential, resulting in a lower heart rate.[6]

cluster_cell Sinoatrial Node Pacemaker Cell cluster_drug ECF Extracellular Fluid ICF Intracellular Fluid HCN_Channel HCN4 Channel (Open State) Na⁺ K⁺ HCN_Channel:port->ICF Ion Flow (If current) (Diastolic Depolarization) Hydroxy_Ivabradine Hydroxy Ivabradine Hydroxy_Ivabradine->HCN_Channel:port Binds to intracellular pore site

Caption: If channel inhibition by this compound.

Investigating the Mechanism: Experimental Protocols

To rigorously characterize the mechanism of action of this compound, a multi-tiered approach involving electrophysiology, in vivo studies, and molecular modeling is essential.

Protocol 1: Electrophysiological Characterization via Patch-Clamp

Objective: To quantify the inhibitory potency (IC₅₀) and voltage-dependence of this compound on the If current in isolated sinoatrial node cells.

Causality: The patch-clamp technique is the gold standard for directly measuring the activity of ion channels. This protocol allows for the precise control of membrane voltage and the application of the compound, enabling a direct assessment of its effect on the If current.

Methodology:

  • Cell Isolation: Isolate single pacemaker cells from the sinoatrial node of a suitable animal model (e.g., rabbit).

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Apply a hyperpolarizing voltage step protocol (e.g., from a holding potential of -40 mV to test potentials ranging from -50 mV to -120 mV) to elicit the If current.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM). Record If currents at each concentration after reaching steady-state block.

  • Data Analysis:

    • Measure the amplitude of the If current at each concentration.

    • Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.

    • Fit the curve with a Hill equation to determine the IC₅₀ value.

    • Compare the IC₅₀ with that of the parent compound, Ivabradine, to confirm its equipotency.[1][2]

Self-Validation:

  • Positive Control: Use Ivabradine as a positive control to validate the experimental setup and confirm expected levels of If inhibition.

  • Vehicle Control: Apply the vehicle solution (without the drug) to ensure it has no effect on the If current.

start Isolate SA Node Cells patch Establish Whole-Cell Patch-Clamp start->patch voltage Apply Hyperpolarizing Voltage Protocol patch->voltage record_base Record Baseline If Current voltage->record_base apply_drug Apply this compound (Increasing Concentrations) record_base->apply_drug record_drug Record If Current at each concentration apply_drug->record_drug apply_drug->record_drug Allow steady-state analyze Analyze Data: - Concentration-Response Curve - Calculate IC50 record_drug->analyze end Determine Potency analyze->end

Caption: Workflow for patch-clamp analysis.

Protocol 2: In Vivo Hemodynamic Assessment

Objective: To confirm the heart rate-lowering effect of this compound in a living organism and assess its hemodynamic profile.

Causality: While patch-clamp confirms the molecular mechanism, in vivo studies are necessary to verify that this mechanism translates into a physiological effect in the context of a whole organism, and to ensure there are no off-target effects on blood pressure or contractility.

Methodology:

  • Animal Model: Use a telemetered animal model (e.g., dog, rat) that allows for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.

  • Baseline Recording: Record baseline heart rate, blood pressure, and ECG for a sufficient period to establish a stable baseline.

  • Drug Administration: Administer this compound intravenously or orally.

  • Continuous Monitoring: Continuously record heart rate, blood pressure, and ECG for several hours post-administration.

  • Data Analysis:

    • Calculate the percentage change in heart rate from baseline over time.

    • Analyze blood pressure data to confirm the absence of hypotensive effects.

    • Examine the ECG for any changes in conduction intervals (e.g., PR, QRS, QT intervals) to confirm selectivity.[7]

Self-Validation:

  • Positive Control: Administer Ivabradine to a separate group of animals to compare the magnitude and duration of the heart rate-lowering effect.

  • Vehicle Control: Administer the vehicle to a control group to account for any effects of the administration procedure itself.

Quantitative Data Summary

The pharmacological activity of this compound is defined by its potency and its relative contribution to the overall effect of Ivabradine therapy.

ParameterIvabradineThis compound (S-18982)Reference
Pharmacological Activity ActiveActive[1]
Relative Potency -Equipotent to Ivabradine[1][2]
Plasma Concentration ~60% of total active moieties~40% of total active moieties[2][6]
Effective Half-life ~6 hours~11 hours[1]

Conclusion and Future Directions

The mechanism of action of this compound is functionally identical to its parent drug, Ivabradine. It acts as a potent, specific, and use-dependent inhibitor of the If current in the sinoatrial node by blocking the HCN4 channel from the intracellular side.[1][4][6] Its significant plasma concentration and equipotency to Ivabradine confirm that it is a major contributor to the clinical efficacy and sustained heart rate reduction observed with Ivabradine therapy.[2][5]

Future research should focus on exploring potential subtle differences in the binding kinetics or off-target profiles between Ivabradine and this compound. Investigating the role of genetic polymorphisms in the CYP3A4 and HCN4 genes may also help explain inter-individual variability in response to treatment.[9] A deeper understanding of the metabolite's pharmacology will continue to refine the clinical application of this important therapeutic class.

References

  • Tardif, J. C. (2019). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(11), 688–699. [Link]

  • O'Rourke, R. A. (2016). Ivadradine. Journal of the American College of Cardiology, 67(13), 1643–1653. [Link]

  • Drugs.com. (2023). Ivabradine: Package Insert / Prescribing Information / MOA. [Link]

  • El-Toukhy, R., & Jeevanantham, V. (2018). Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review. Cardiology and therapy, 7(2), 117–134. [Link]

  • Lakatta, E. G., et al. (2012). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. Journal of molecular and cellular cardiology, 53(1), 10–13. [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem Compound Database. [Link]

  • U.S. Food and Drug Administration. (2015). CORLANOR® (ivabradine) Label. [Link]

  • Moranville, M. P. (2011). Heart rate reduction through regulation of the funny current. Healio. [Link]

  • Sivakumar, T., & Rajan, S. (2013). Funny current in cardiac pacemaker cells and its specific inhibitor ivabradine. International Journal of Bioassays, 2(6), 884-888. [Link]

  • R-Discovery. (2012). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. [Link]

  • Ali, M. J., & Salama, A. (2025). Ivabradine. In StatPearls. StatPearls Publishing. [Link]

  • U.S. Food and Drug Administration. (n.d.). CORLANOR (ivabradine) tablets, for oral use. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride? [Link]

  • Padró, D., et al. (2019). Analysis of variants in the HCN4 gene and in three single nucleotide polymorphisms of the CYP3A4 gene for association with ivabradine reduction in heart rate: A preliminary report. Medicina clinica, 153(9), 343–349. [Link]

  • Wikipedia. (n.d.). Ivabradine. [Link]

  • European Society of Cardiology. (2020). Concomitant use of ivabradine and cyp3a4 inhibitors in critical cardiac patients. European Heart Journal, 41(Supplement_1). [Link]

  • Zhang, Y., et al. (2019). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Current topics in medicinal chemistry, 19(21), 1878–1901. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ivabradine. [Link]

Sources

A Technical Guide to the Pharmacological Profiling of Hydroxy Ivabradine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ivabradine is a heart rate-lowering agent that selectively inhibits the pacemaker If current in the sinoatrial node.[1][2] Its primary mechanism involves blocking the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel, specifically the HCN4 isoform, which is crucial for cardiac pacemaker activity.[3][4] Ivabradine undergoes extensive metabolism, primarily via CYP3A4, leading to the formation of several metabolites.[5] The major active metabolite, N-desmethyl ivabradine (also known as S 18982), is equipotent to the parent compound and contributes significantly to the overall pharmacological effect.[5][6] The introduction of a hydroxyl group creates Hydroxy Ivabradine, which introduces a new chiral center, resulting in multiple stereoisomers. The distinct spatial arrangement of these isomers can lead to significant differences in their pharmacological properties, including binding affinity, potency, and selectivity. This guide provides a comprehensive framework for the detailed pharmacological characterization of this compound isomers, outlining the critical experimental workflows and scientific rationale necessary for a robust assessment.

Introduction: The Scientific Imperative for Isomer Profiling

The development of any new chemical entity (NCE) requires a thorough understanding of its metabolic fate. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the safety testing of drug metabolites, particularly those that are present in humans at concentrations greater than 10% of the total drug-related exposure (Area Under the Curve, AUC) and are found at higher relative concentrations in humans than in preclinical toxicology species.[7][8]

Ivabradine itself is the S-enantiomer, and its stereochemistry is crucial for its activity.[9] Metabolism, such as hydroxylation, can introduce new chiral centers, creating diastereomers. These isomers, while chemically identical in composition, can have vastly different three-dimensional structures. This structural divergence can profoundly impact how each molecule interacts with the binding pocket of its biological target, in this case, the HCN4 channel. Therefore, it is not sufficient to profile the metabolite as a racemic mixture; a discrete characterization of each isomer is scientifically and regulatorily essential to:

  • Determine the primary contributor to pharmacological activity: Identify which isomer(s) retain the desired HCN4-blocking activity.

  • Uncover potential off-target effects: Assess whether any isomer exhibits altered selectivity, potentially interacting with other ion channels or receptors, leading to unforeseen side effects.

  • Establish a clear Structure-Activity Relationship (SAR): Elucidate how the specific stereochemistry influences binding and functional inhibition.

  • Ensure comprehensive safety assessment: Evaluate the toxicological profile of each major isomer to ensure that preclinical models accurately reflect human safety.[10]

This guide details the critical steps for a full pharmacological workup, from isomer separation to in-depth functional characterization.

Isomer Synthesis, Separation, and Characterization

A prerequisite for pharmacological profiling is the availability of pure, isolated isomers. While the specific synthetic route to this compound is proprietary, the general approach involves stereoselective synthesis or chiral separation of the metabolite mixture.

Workflow for Isomer Isolation:

  • Metabolite Generation: Initial quantities of this compound can be generated using in vitro systems like human liver microsomes (HLMs) or hepatocytes, which contain the necessary CYP enzymes.[11] This provides the authentic mixture of isomers produced metabolically.

  • Chiral Chromatography: The primary method for separating stereoisomers is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and allowing for their separation and collection.

  • Structural Confirmation: The absolute stereochemistry of each isolated isomer must be confirmed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

  • Purity Assessment: The purity of each isolated isomer must be greater than 95% (ideally >99%) as determined by analytical HPLC and Mass Spectrometry (MS) to ensure that pharmacological data is not confounded by cross-contamination.

In Vitro Pharmacological Profiling: A Multi-Tiered Approach

The core of the pharmacological assessment relies on a series of in vitro assays designed to quantify the interaction of each isomer with the HCN4 channel. The workflow progresses from direct binding assessment to functional cellular assays.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity & Safety a Radioligand Binding Assay (Determine Affinity: Ki) b Automated Electrophysiology (Determine Potency: IC50) a->b Confirm functional block c Ion Channel Selectivity Panel (e.g., hERG, NaV, CaV) b->c Assess off-target risk

Figure 1: Tiered workflow for in vitro pharmacological profiling.
Tier 1: Radioligand Binding Assays (Target Affinity)

Binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor.[12] A competitive binding assay is used to determine the binding affinity (Ki) of each this compound isomer for the HCN4 channel.

Scientific Rationale: This experiment directly measures the ability of a test compound to displace a known high-affinity radioligand from the HCN4 channel. A lower Ki value indicates a higher binding affinity. This is a crucial first step to confirm that the isomers physically interact with the target.

Experimental Protocol: Competitive HCN4 Binding Assay

  • Preparation of Membranes:

    • Culture a stable cell line (e.g., HEK293 or CHO) expressing high levels of the human HCN4 channel.[13]

    • Harvest the cells and homogenize them in a cold lysis buffer to create a membrane preparation.

    • Centrifuge the homogenate to pellet the membranes, which contain the HCN4 channels.

    • Resuspend the pellet and determine the total protein concentration (e.g., using a BCA assay).[14]

  • Assay Setup (96-well format):

    • Total Binding: Add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Ivabradine), and assay buffer.

    • Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of unlabeled Ivabradine (or another known HCN4 blocker) to saturate all specific binding sites.

    • Test Compound: Add membranes, radioligand, and serial dilutions of the this compound isomer (typically 10 concentrations over a 5-log range).[12]

  • Incubation & Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[14]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the isomer.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of isomer that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Tier 2: Electrophysiology (Functional Potency)

While binding assays confirm target engagement, they do not measure functional consequences. Electrophysiology, specifically the patch-clamp technique, is essential for measuring the direct inhibition of the If current mediated by the HCN4 channel.[15] Automated patch-clamp (APC) systems allow for higher throughput screening of isomers.[16]

Scientific Rationale: This assay directly measures the flow of ions through the HCN4 channel in a living cell. By applying the test compounds, we can quantify their ability to block this current, providing a functional measure of potency (IC₅₀). This confirms that binding translates into the desired pharmacological action.

G cluster_0 Mechanism of Action HCN4 HCN4 Channel If If Current (Pacemaker) HCN4->If Generates HR Heart Rate If->HR Drives Ivabradine Ivabradine or Active Isomer Ivabradine->HCN4 Blocks

Figure 2: Mechanism of Ivabradine action on the HCN4 channel.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

  • Cell Preparation:

    • Use a stable cell line (e.g., CHO) expressing human HCN4 channels. Culture cells to 60-80% confluency.

    • Prepare a single-cell suspension using a gentle enzymatic dissociation protocol.

  • Solutions:

    • Extracellular Solution (in mM): 115 NaCl, 30 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose (pH 7.4). The high KCl concentration helps to amplify the HCN-mediated inward current.[13]

    • Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 EGTA, 5 HEPES, 2 MgATP (pH 7.4).[13] Cyclic AMP (cAMP) can be included (e.g., 1 mM) to shift the channel's activation voltage to a more physiologically relevant range.[13]

  • Voltage Protocol & Recording:

    • Use an automated patch-clamp system (e.g., IonWorks, Patchliner).

    • Establish a whole-cell configuration. Hold the membrane potential at -30 mV or -40 mV.[16][17]

    • Apply a hyperpolarizing test pulse (e.g., to -110 mV for 3-5 seconds) to activate the HCN4 channels and elicit the If-like current.[13][16]

    • Apply a subsequent depolarizing pulse (e.g., to -50 mV) to measure the tail current, which reflects the closing of the channels.

  • Compound Application & Data Analysis:

    • Obtain a stable baseline recording of the HCN4 current.

    • Apply increasing concentrations of each this compound isomer to the cells.

    • Measure the peak inward current at the hyperpolarizing step for each concentration.

    • Plot the percentage of current inhibition versus the log concentration of the isomer.

    • Fit the data to a standard dose-response curve to determine the IC₅₀ value and the Hill slope.

Data Synthesis and Interpretation

The data from the binding and electrophysiology assays should be compiled to provide a clear comparative profile of the isomers.

Table 1: Illustrative Pharmacological Profile of this compound Isomers

CompoundHCN4 Binding Affinity (Ki, nM)HCN4 Functional Potency (IC₅₀, nM)Selectivity Profile
Ivabradine (Parent)50150High for HCN4
Isomer A75250High for HCN4
Isomer B1200> 10,000Inactive at HCN4
Isomer C60180Reduced selectivity; hERG activity observed
Isomer D8508000Weakly active at HCN4

Note: Data are for illustrative purposes only.

Interpretation:

  • Structure-Activity Relationship (SAR): In this example, Isomers A and C retain high affinity and potency, comparable to the parent drug. This suggests the stereochemistry at the new chiral center in these isomers is well-tolerated by the HCN4 binding pocket.[18]

  • Inactive Isomers: Isomer B shows a dramatic loss of activity, indicating its stereochemical configuration creates a steric clash or removes a key binding interaction within the channel pore.

  • Safety Red Flag: Isomer C, while potent at HCN4, shows activity at the hERG channel. This is a significant safety concern, as hERG blockade is associated with a risk of cardiac arrhythmias (Torsades de Pointes). This isomer would require extensive follow-up safety testing.

  • Lead Candidate: Isomer A demonstrates a pharmacological profile most similar to the parent drug, with high potency and selectivity. It would be considered the primary active metabolite for further investigation.

Conclusion

The pharmacological profiling of drug metabolites cannot be treated as a monolith. As demonstrated with this compound, the creation of a new chiral center necessitates a rigorous, isomer-specific investigation. A tiered approach, beginning with target binding and progressing to functional and selectivity assays, provides the necessary data to build a comprehensive understanding of the structure-activity relationship and to identify any potential safety liabilities. This detailed characterization is fundamental to the principles of modern drug development, ensuring that both the efficacy and safety of a new therapeutic are fully understood before it reaches the clinic.

References

  • Wikipedia. Ivabradine. [Link]

  • StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Ivabradine. [Link]

  • YouTube. Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy? [Link]

  • Dr.Oracle. What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia? [Link]

  • S. L. Chow. (2015). Ivadradine. PMC. [Link]

  • T. A. M. Sallam. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. NIH. [Link]

  • Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. [Link]

  • PubChem. Ivabradine. [Link]

  • Proenza, C., et al. (2020). Isoform-specific regulation of HCN4 channels by a family of endoplasmic reticulum proteins. PNAS. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Choi, H. Y., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. PubMed. [Link]

  • Bentham Science. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. [Link]

  • Ovid. Pharmacokinetic-pharmacodynamic modeling of the effects of ivabradine, a direct sinus node inhibitor, on heart rate in healthy volunteers. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Science.gov. ivabradine signify study: Topics by Science.gov. [Link]

  • Dow, P. (2006). In vitro species comparisons and metabolite identification. PubMed. [Link]

  • Springer. A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. [Link]

  • ResearchGate. Electrophysiological properties of HCN4 channel current recorded using pipette solution with and without cAMP. [Link]

  • EFSA. Industry view: In vitro comparative metabolism studies to identify metabolites. [Link]

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. [Link]

  • Google Patents. Industrial process for the synthesis of ivabradine hydrobromide salt.
  • Saponaro, A., et al. (2021). Detection of ligand binding to purified HCN channels using fluorescence-based size exclusion chromatography. PubMed. [Link]

  • Kanda, Y., et al. (2021). Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties. ACS Omega. [Link]

  • Pharmaffiliates. ivabradine hydrochloride and its Impurities. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers. [Link]

  • Wahl-Schott, C., et al. (2011). Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP. Journal of Biological Chemistry. [Link]

  • e-Century Publishing Corporation. Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. [Link]

  • Google Patents.
  • ResearchGate. The chemical structure of ivabradine. [Link]

  • ResearchGate. Detection of ligand binding to purified HCN channels using fluorescence-based size exclusion chromatography | Request PDF. [Link]

  • Saponaro, A., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. PNAS. [Link]

  • ResearchGate. Activation of hHCN4 channels with longer test pulses. A: Voltage clamp... [Link]

  • Davenport, A. P. (2002). Radioligand binding assays and their analysis. PubMed. [Link]

  • ResearchGate. (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • SynZeal. Ivabradine Impurities. [Link]

  • Prud'homme, C. V., et al. (2002). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. PubMed. [Link]

  • Google Patents.
  • CNKI. Determination of Ivabradine and Its Main Metabolite in Human Plasma by UPLC-MS/MS. [Link]

  • MDPI. Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review. [Link]

  • ResearchGate. Disclosing the extensive crystal chemistry of Ivabradine hydrochloride, in its pure and solvated phases | Request PDF. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hydroxy Ivabradine is a significant metabolite of Ivabradine, a heart rate-lowering medication used in the treatment of chronic stable angina pectoris and chronic heart failure.[1][2][3] Ivabradine's therapeutic effect is primarily mediated through the selective inhibition of the If current in the sinoatrial node.[1][3][4] The parent drug, Ivabradine, undergoes extensive metabolism in the liver and intestines, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7] This metabolic process leads to the formation of several metabolites, with N-desmethyl Ivabradine being the major active metabolite found in human plasma.[5][6] While often referred to as this compound in some contexts, it's crucial to clarify that the primary active metabolite is N-desmethyl Ivabradine. This guide will focus on the chemical properties and stability of this key metabolite, which for the purpose of this document will be referred to by its common name in the literature.

This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals involved in the pharmaceutical sciences. A thorough grasp of the molecule's behavior under various conditions is essential for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of the final drug product.

Chemical and Physical Properties of this compound

A fundamental understanding of the physicochemical properties of an active pharmaceutical ingredient (API) and its metabolites is the cornerstone of drug development. These properties influence everything from absorption and distribution in the body to the design of the final dosage form.

Core Chemical Identity
PropertyValueSource
Chemical Name 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[8][9]
Molecular Formula C₁₅H₂₁NO₄[8][10][11][12]
Molecular Weight 279.33 g/mol [10][11][12]
CAS Number 1235547-07-5[8][11][12]
Appearance White to Off-White Solid[8]

The causality behind determining these fundamental properties lies in establishing the unequivocal identity of the molecule. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for confirming the molecular formula and structure, respectively. The described appearance is a critical parameter for raw material specification and quality control.

Physicochemical Parameters

The solubility of Ivabradine hydrochloride is reported to be high in aqueous solutions.[13][14][15] Specifically, it is freely soluble in water and methanol.[2][15] This high solubility is a desirable characteristic for an orally administered drug, as it facilitates dissolution in the gastrointestinal tract, a prerequisite for absorption.

Chemical Stability of this compound

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are an indispensable tool in drug development, providing insights into the potential degradation pathways of a molecule under various stress conditions. This knowledge is crucial for developing stable formulations and establishing appropriate storage conditions.

Forced degradation studies on Ivabradine have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[16][17][18][19][20] Increased temperature also contributes to its degradation.[16][17][18][19]

Forced Degradation Studies: A Protocol-Driven Approach

The rationale behind forced degradation studies is to intentionally degrade the drug substance to an extent that is sufficient for the detection and characterization of its degradation products. A typical experimental workflow for such a study is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 2M HCl, 80°C, 24h) HPLC HPLC-UV/PDA Acid->HPLC Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C, 24h) Base->HPLC Oxidation Oxidative Stress (e.g., 3-15% H₂O₂, 80°C, 24h) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, 24h) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS/MS HPLC->LCMS For structural elucidation Characterization Impurity Characterization LCMS->Characterization API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Experimental workflow for a forced degradation study.

Summary of Degradation Behavior

Based on studies of the parent compound, Ivabradine, the following degradation patterns can be anticipated for this compound:

Stress ConditionExpected OutcomeRationale for Inclusion
Acidic Hydrolysis Degradation is expected.Simulates conditions in the stomach and assesses lability of functional groups to acid.
Alkaline Hydrolysis Degradation is expected.Simulates conditions in the intestine and assesses lability of functional groups to base.
Oxidation Degradation is likely, potentially forming N-oxide impurities.[21]Assesses susceptibility to oxidation, which can occur during manufacturing and storage.
Thermal Degradation is likely at elevated temperatures.Determines the impact of heat on the molecule, informing on appropriate manufacturing and storage temperatures.
Photostability Degradation is possible upon exposure to light.Assesses the need for light-protective packaging.

It is important to note that while Ivabradine in its solid powder form has been shown to be durable under photolytic stress, its solution is susceptible to photodegradation.[16] This highlights the importance of evaluating both the drug substance and its formulated product.

Analytical Methodologies for this compound

The development of a robust and validated analytical method is a regulatory requirement and is essential for the accurate quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.

A Self-Validating RP-HPLC Protocol

The following protocol outlines a typical RP-HPLC method that can be adapted for the analysis of this compound. The self-validating nature of this protocol comes from the inclusion of system suitability tests, which ensure the analytical system is performing correctly before any samples are analyzed.

Step 1: Preparation of Mobile Phase

  • Prepare a suitable mobile phase, for instance, a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol.[20][22][23] The pH of the buffer should be optimized to ensure good peak shape and retention. A common starting point is a pH around 6.5-6.8.[23][24]

  • Filter and degas the mobile phase before use to prevent pump blockages and baseline noise.

Step 2: Chromatographic Conditions

  • Column: A C18 column is a common choice for the separation of moderately polar compounds like this compound.[20]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[22]

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound, which is around 281-287 nm based on the parent compound.[20][25]

  • Injection Volume: A standard injection volume is 10-20 µL.[20][26]

  • Column Temperature: Maintaining a constant column temperature, for example, 30°C, can improve the reproducibility of retention times.[22]

Step 3: Preparation of Standard and Sample Solutions

  • Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Prepare the sample solution by dissolving the drug product in the mobile phase, ensuring the final concentration falls within the range of the calibration standards.

Step 4: System Suitability Testing

  • Before analyzing any samples, inject a standard solution multiple times to assess system suitability parameters such as:

    • Tailing factor: Should be close to 1 for a symmetrical peak.

    • Theoretical plates: A measure of column efficiency.

    • Relative standard deviation (RSD) of peak areas: Should be less than 2% for replicate injections.

Step 5: Analysis and Quantification

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Metabolic Pathway of Ivabradine to this compound

The formation of this compound from its parent drug, Ivabradine, is a critical aspect of its pharmacology. This biotransformation is primarily mediated by the CYP3A4 enzyme.

Metabolism Ivabradine Ivabradine Metabolism Metabolism (Oxidation) Ivabradine->Metabolism HydroxyIvabradine N-desmethyl Ivabradine (Active Metabolite) Metabolism->HydroxyIvabradine CYP3A4 CYP3A4 Enzyme (Liver & Intestines) CYP3A4->Metabolism

Caption: Metabolic conversion of Ivabradine to its active metabolite.

Conclusion

This technical guide has provided a detailed examination of the chemical properties and stability of this compound. A comprehensive understanding of its physicochemical characteristics, degradation pathways, and the analytical methods for its quantification is essential for all professionals in the field of drug development. The insights provided herein are intended to support the development of safe, effective, and stable pharmaceutical products containing Ivabradine. The self-validating nature of the described protocols and the emphasis on the causality behind experimental choices are designed to ensure scientific integrity and trustworthiness in all related research and development activities.

References

  • An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. (2013). Taylor & Francis Online. [Link]

  • Ivabradine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). PMC - PubMed Central. [Link]

  • (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). PubMed. [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. NIH. [Link]

  • Ivabradine. (2025). StatPearls - NCBI Bookshelf. [Link]

  • N-Desmethyl Ivabradine D6 HCl. PubChem. [Link]

  • Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. Bridge of Knowledge - MOST Wiedzy. [Link]

  • This compound. gsrs. [Link]

  • N-Nitroso N-Desmethyl Ivabradine. SynZeal. [Link]

  • ivabradine hydrochloride and its Impurities. Pharmaffiliates. [Link]

  • Ivabradine JensonR. (2016). EMA - European Union. [Link]

  • Ivabradine Impurities. SynZeal. [Link]

  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. (2018). PharmaTutor. [Link]

  • DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. (2019). wjpr.net. [Link]

  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. PMC - NIH. [Link]

  • Ivabradine hydrochloride impurity and preparation method and application thereof.
  • Public Assessment Report Scientific discussion Ivabradine Xiromed 5 mg and 7.5 mg film. Geneesmiddeleninformatiebank. [Link]

  • 206143Orig1s000. accessdata.fda.gov. [Link]

  • Analytical profile of Ivabradine Tablets. Department of Drug Administration. [Link]

  • ivabradine hydrochloride. acentury.cn. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. [Link]

  • Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase. Impactfactor. [Link]

  • Ivabradine Hydrochloride. PubChem. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Ivabradine. PubChem - NIH. [Link]

Sources

The Genesis of an Impurity: A Technical Guide to the Formation of Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the formation of Hydroxy Ivabradine, a notable impurity associated with the cardiac drug Ivabradine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the primary pathways of its formation—metabolic, synthetic, and degradative—and offers robust analytical methodologies for its detection and quantification. Our focus is on the causality behind its emergence and the self-validating systems for its control, ensuring scientific integrity and practical application.

Introduction: The Imperative of Purity in Ivabradine

Ivabradine is a heart rate-lowering medication prescribed for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node, which is crucial for regulating heart rate.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact its safety, efficacy, and stability. Regulatory bodies worldwide mandate stringent control over these impurities. This compound has been identified as a relevant impurity, and understanding its formation is paramount for developing effective control strategies throughout the drug development lifecycle.

Unveiling this compound: Structure and Significance

This compound is a derivative of Ivabradine characterized by the addition of a hydroxyl (-OH) group to the parent molecule. While the exact position of hydroxylation can vary, it represents a key transformation that can occur through different routes. The presence of this polar hydroxyl group can alter the physicochemical properties of the molecule, including its solubility, polarity, and potentially its pharmacological and toxicological profile.

Pathways to Formation: A Trifecta of Origins

The emergence of this compound as an impurity is not monolithic; it can arise from three distinct pathways: metabolic processes within the body, as a byproduct of the chemical synthesis of Ivabradine, and through the degradation of the drug substance under various stress conditions.

The Metabolic Pathway: A CYP3A4-Mediated Transformation

Ivabradine undergoes extensive metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system through an oxidative process.[1][2] While the major metabolite is N-desmethyl Ivabradine, the formation of hydroxylated metabolites is a common reaction catalyzed by CYP3A4. This enzymatic hydroxylation introduces a hydroxyl group onto the Ivabradine molecule, leading to the in vivo formation of this compound.

Causality of Experimental Simulation: To investigate this pathway in a laboratory setting, in vitro studies using human liver microsomes (HLMs) or recombinant CYP3A4 enzymes are employed. These systems contain the necessary enzymatic machinery to mimic the metabolic transformation of Ivabradine. By incubating Ivabradine with these systems and a necessary cofactor (NADPH), and subsequently analyzing the reaction mixture using techniques like LC-MS/MS, researchers can identify and quantify the formation of hydroxylated metabolites.

Ivabradine Ivabradine Hydroxylation Oxidative Metabolism Ivabradine->Hydroxylation CYP3A4 CYP3A4 Enzyme (in Liver & Intestines) CYP3A4->Hydroxylation NADPH NADPH (Cofactor) NADPH->Hydroxylation Hydroxy_Ivabradine This compound (Metabolite) Hydroxylation->Hydroxy_Ivabradine

Caption: Metabolic formation of this compound via CYP3A4.

The Synthetic Pathway: An Unintended Side Reaction

During the multi-step synthesis of Ivabradine, various reagents and intermediates are used. The formation of this compound can occur as a synthetic or process-related impurity. This may happen due to the presence of hydroxylated starting materials or intermediates, or through side reactions such as oxidation of certain positions on the Ivabradine molecule by reagents used in the synthesis. The specific step and conditions leading to this impurity are highly dependent on the particular synthetic route employed.

Causality of Analytical Scrutiny: The identification of synthetic impurities requires a thorough analysis of the final API and key intermediates. High-performance liquid chromatography (HPLC) with UV and mass spectrometric detection is the cornerstone for this analysis. By comparing the impurity profile of different batches and examining the structure of detected impurities, a potential link to specific synthetic steps can be established.

cluster_synthesis Ivabradine Synthesis Start_Material Starting Materials / Intermediates Reaction_Step Chemical Transformation (e.g., Oxidation) Start_Material->Reaction_Step Crude_Ivabradine Crude Ivabradine Product Reaction_Step->Crude_Ivabradine Side_Reaction Side Reaction (e.g., Unintended Oxidation) Reaction_Step->Side_Reaction Hydroxy_Ivabradine This compound (Synthetic Impurity) Side_Reaction->Hydroxy_Ivabradine

Caption: Formation of this compound as a synthetic impurity.

The Degradation Pathway: Stress-Induced Transformation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[3][4][5][6] Ivabradine has been shown to degrade under oxidative, acidic, basic, and photolytic stress conditions.[3][6] The formation of this compound is particularly plausible under oxidative stress. The use of oxidizing agents, such as hydrogen peroxide, can simulate the effect of atmospheric oxygen or other oxidative species that the drug substance might encounter during manufacturing, storage, or formulation.

Causality of Stress Testing: The choice of stress conditions is dictated by ICH guidelines (Q1A(R2)). For oxidative degradation, hydrogen peroxide is a commonly used reagent because it generates hydroxyl radicals, which are highly reactive and can lead to the hydroxylation of aromatic and aliphatic C-H bonds present in the Ivabradine structure. By subjecting Ivabradine to controlled oxidative stress and analyzing the resulting mixture, the propensity for this compound formation as a degradant can be determined.

Ivabradine Ivabradine Drug Substance Degradation Degradation Reaction Ivabradine->Degradation Stress_Condition Oxidative Stress (e.g., H₂O₂) Stress_Condition->Degradation Hydroxy_Ivabradine This compound (Degradation Product) Degradation->Hydroxy_Ivabradine

Caption: Formation of this compound as a degradation product.

Analytical Protocols for Detection and Quantification

A robust and validated analytical method is critical for the reliable detection and quantification of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique.

Experimental Workflow for Impurity Profiling

cluster_workflow Analytical Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (e.g., 286 nm) Chrom_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) UV_Detection->Data_Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Method

The following is a representative HPLC method for the separation of Ivabradine and this compound. This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before implementation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 286 nm[6]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the Ivabradine sample (drug substance or formulation).

  • Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Justification of Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like Ivabradine and its hydroxylated impurity based on their hydrophobicity.

  • Buffered Mobile Phase: The use of a buffer at a specific pH (e.g., pH 3.0) helps to ensure consistent ionization of the analytes, leading to reproducible retention times and peak shapes.

  • Acetonitrile: A common organic modifier in RP-HPLC that provides good elution strength for the analytes.

  • UV Detection at 286 nm: This wavelength is often chosen as it corresponds to a UV absorbance maximum for Ivabradine, providing good sensitivity.[6]

Data Presentation and Interpretation

Quantitative data from the analysis of this compound should be presented in a clear and concise manner. The following table provides a template for summarizing the results from different batches or stress conditions.

Sample IDBatch No. / Stress ConditionRetention Time (min) of this compoundPeak Area of this compoundConcentration of this compound (%)
1Batch A4.5123450.05
2Batch B4.5246800.10
3Oxidative Stress (3% H₂O₂)4.6357900.15
4Photolytic Stress4.5Not Detected< 0.01

Conclusion: A Holistic Approach to Impurity Control

The formation of this compound is a multifaceted issue that requires a comprehensive understanding of Ivabradine's metabolism, synthesis, and degradation chemistry. By elucidating these formation pathways and employing robust, validated analytical methods, drug developers can effectively monitor and control the levels of this impurity. This ensures the quality, safety, and efficacy of Ivabradine drug products, ultimately safeguarding patient health. A proactive approach to impurity profiling, grounded in sound scientific principles, is the cornerstone of modern pharmaceutical development.

References

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed. [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. [Link]

  • Singh, B., Kumar, R., Kumar, A., & Gupta, A. K. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 349-358. [Link]

  • Tariq, S., & Aronow, W. S. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. Cardiology in Review, 23(6), 328-333. [Link]

  • Savelieva, I., & Camm, A. J. (2008). Ivabradine: a new rate-limiting therapy for coronary artery disease and heart failure. Heart, 94(7), 934-938. [Link]

Sources

An In-Depth Technical Guide to Hydroxy Ivabradine: CAS Number, Molecular Structure, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Hydroxy Ivabradine, a key chemical entity associated with the cardiovascular drug Ivabradine. This document delves into its chemical identity, molecular structure, its role as both a synthetic intermediate and a process impurity, and the analytical methodologies crucial for its control in pharmaceutical development.

Introduction: The Context of this compound in Ivabradine Synthesis and Quality Control

Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and heart failure.[1] Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility.[2] The synthesis of a complex molecule like Ivabradine is a multi-step process, often involving numerous intermediates and the potential for the formation of related impurities. This compound (CAS No. 1235547-07-5) is one such compound, significant to drug development professionals for two primary reasons: it serves as a key intermediate in certain synthetic routes to Ivabradine and is also classified as a process-related impurity that must be monitored and controlled in the final active pharmaceutical ingredient (API).[3] Understanding the characteristics of this compound is therefore paramount for ensuring the quality, safety, and efficacy of Ivabradine.

Part 1: Chemical Identity and Molecular Structure

CAS Number and Chemical Name
  • CAS Number : 1235547-07-5[3][4]

  • Chemical Name : 3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[4]

  • Synonyms : Ivabradine Impurity 11, Ivabradine related compound 7[3]

Molecular Formula and Weight
  • Molecular Formula : C₁₅H₂₁NO₄[3][4]

  • Molecular Weight : 279.33 g/mol [3]

Molecular Structure

The molecular structure of this compound is characterized by a 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one core, with a 3-hydroxypropyl group attached to the nitrogen atom of the azepine ring.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Role in Ivabradine Production

This compound is a key building block in some synthetic pathways leading to Ivabradine. Its synthesis typically starts from the core structure, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Synthesis of the Core Intermediate: 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

The synthesis of this core intermediate has been described in the literature, for instance, in patent EP3221297B1.[5] A common approach involves the reaction of 3,4-dimethoxyphenylacetic acid with aminoacetaldehyde dimethyl acetal to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. This intermediate then undergoes acid-catalyzed ring closure to yield 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one.[5]

Synthesis_Core_Intermediate A 3,4-Dimethoxyphenylacetic acid C N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide A->C Amide formation B Aminoacetaldehyde dimethyl acetal B->C D 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one C->D Acid-catalyzed ring closure

Caption: Synthesis of the core benzazepinone intermediate.

Formation of this compound

Once the core benzazepinone is obtained, this compound can be synthesized through N-alkylation with a suitable 3-carbon synthon containing a protected hydroxyl group, followed by deprotection. For example, reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a 3-halopropanol derivative.

Conversion to Ivabradine

This compound serves as a precursor to Ivabradine. The hydroxyl group of this compound is typically activated (e.g., converted to a leaving group like a tosylate or a halide) and then reacted with (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamine to form the final Ivabradine molecule.

Part 3: Pharmacological and Toxicological Profile

As an impurity and a synthetic intermediate, the pharmacological and toxicological profile of this compound is not as extensively studied as the parent drug, Ivabradine. However, the control of impurities is a critical aspect of drug development to ensure patient safety.

Predicted Activity
Importance in Drug Safety

The presence of impurities in a drug substance can impact its safety and efficacy. Therefore, regulatory guidelines require stringent control of impurities. The potential for an impurity to have its own pharmacological or toxicological effects necessitates its identification, characterization, and quantification.

Part 4: Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in both the drug substance and during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for separating this compound from Ivabradine and other related impurities.

Exemplary HPLC Method Parameters:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[7]
Detection UV at approximately 281-285 nm[7][8]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]

Protocol: Quantification of this compound in a Bulk Drug Sample

  • Standard Preparation:

    • Accurately weigh a reference standard of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the Ivabradine bulk drug sample.

    • Dissolve in the diluent to a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound based on its retention time, as determined from the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For lower-level detection and confirmation of identity, LC-MS/MS is a powerful tool. It provides high sensitivity and selectivity, which is particularly useful for the analysis of impurities in complex matrices. A validated LC-MS/MS method can be used for the simultaneous quantification of Ivabradine and its metabolites, including potential trace levels of this compound, in biological samples.[9]

Analytical_Workflow A Bulk Drug Sample or Biological Matrix B Sample Preparation (Dissolution, Extraction) A->B C HPLC or LC-MS/MS Analysis B->C D Data Acquisition (Chromatogram, Mass Spectra) C->D E Data Analysis (Peak Integration, Quantification) D->E F Result Reporting (Impurity Level, Concentration) E->F

Caption: General analytical workflow for impurity analysis.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical development of Ivabradine. Its dual role as a synthetic intermediate and a process impurity underscores the importance of a thorough understanding of its chemical properties, synthesis, and analytical control. The information provided in this technical guide serves as a foundational resource for researchers and scientists involved in the development, manufacturing, and quality control of Ivabradine, ensuring the production of a safe and effective medication.

References

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 145. [Link]

  • Veeprho. (n.d.). 1-Hydroxy Ivabradine Impurity. Retrieved from [Link]

  • Zannad, F., & De Ferrari, G. M. (2016). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. Cardiology and Therapy, 5(2), 115–129. [Link]

  • Drugs.com. (2024). Ivabradine Monograph for Professionals. Retrieved from [Link]

  • Egis Gyogyszergyar Zrt. (2017). Process for the synthesis of benzazepine derivatives.
  • Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Retrieved from [Link]

  • Polker, A., & Shinde, D. B. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-10. [Link]

  • Les Laboratoires Servier. (2009). Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • European Medicines Agency. (2016). Ivabradine JensonR: Assessment report. [Link]

  • Eswarudu, M. M., Kumar, B. V., & Babu, P. S. (2021). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 14(3), 161-167. [Link]

  • Xu, F., Shang, D., He, X., & Zhang, M. (2014). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Biomedical Chromatography, 28(10), 1339-1345. [Link]

  • Sridhar, S., & Sankar, P. (2017). In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. International Journal of Pharmaceutical Sciences and Research, 8(11), 4646-4654. [Link]

  • Les Laboratoires Servier. (2006). Process for the synthesis of 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one compounds, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • Krka, d.d. (2010). Process for preparation of ivabradine.
  • Thete, P. G., & Saudagar, R. B. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. International Journal of Research in Engineering, Science and Management, 2(5), 527-531. [Link]

  • Rehman, M. M. U., & Nagamallika, G. (2017). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3850. [Link]

  • Reddy, G. S., & Kumar, A. (2011). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Journal of Pharmaceutical Sciences and Research, 3(7), 1329-1332. [Link]

  • El-Sherbiny, D., El-Wasseef, D. R., Abu-El-Ezz, A., & El-Ashry, S. M. (2018). The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. Cardiology Research and Practice, 2018, 9341864. [Link]

  • Vassalle, C., & Sabatino, L. (2015). The Biological Effects of Ivabradine in Cardiovascular Disease. International Journal of Molecular Sciences, 16(12), 28224–28236. [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy? Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparation and Certification of a Hydroxy Ivabradine Certified Reference Standard (CRS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the preparation and certification of a Hydroxy Ivabradine Certified Reference Standard (CRS). This compound is the major active metabolite of Ivabradine, a crucial therapeutic agent for cardiovascular conditions. A well-characterized CRS is indispensable for the accurate quantification of the metabolite in biological matrices, impurity profiling, and ensuring the quality and consistency of pharmaceutical products. This guide details a robust framework encompassing synthesis, purification, rigorous characterization using orthogonal analytical techniques, and the final certification process based on the mass balance approach, adhering to international regulatory guidelines.

Introduction

The Role of Ivabradine in Cardiovascular Therapy

Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current. This mechanism of action allows for a reduction in heart rate without affecting myocardial contractility or blood pressure, making it a valuable treatment for stable angina pectoris and chronic heart failure.

This compound: The Major Active Metabolite

In vivo, Ivabradine is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The primary metabolic pathway involves N-demethylation, yielding N-desmethylivabradine, also known as this compound. This metabolite is not only the most abundant but is also pharmacologically active, contributing to the overall therapeutic effect. Therefore, its accurate measurement is critical during drug development and for therapeutic drug monitoring.

The Critical Need for a Certified Reference Standard (CRS)

A Certified Reference Standard (CRS) is a highly purified and well-characterized material that serves as a benchmark for analytical measurements. For this compound, a CRS is essential for:

  • Quantitative Analysis: Accurately measuring concentrations in pharmacokinetic and metabolism studies.

  • Impurity Identification: Serving as a primary reference for identifying and quantifying impurities in Ivabradine drug substances and products.[3]

  • Method Validation: Validating analytical methods (e.g., HPLC, LC-MS) to ensure they are accurate, precise, and specific, in line with ICH Q2(R1) guidelines.[4]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA, which mandate the use of qualified reference standards for quality control.[3][5]

Synthesis and Purification of this compound

The preparation of a high-purity reference standard begins with a well-controlled chemical synthesis followed by a rigorous purification strategy.

Overview of the Synthetic Pathway

The synthesis of this compound typically involves the N-demethylation of Ivabradine or a multi-step synthesis building the molecule from precursor components. A common approach involves the coupling of key intermediates, followed by cyclization and final modification steps.[6][7][8][9] The choice of a synthetic route for a reference standard must prioritize purity and the ability to control the impurity profile over reaction yield.

Purification Strategy: Rationale and Protocol

Achieving the high purity required for a CRS (>99.5%) necessitates a multi-step purification process.

  • Rationale: Crude synthetic products invariably contain unreacted starting materials, by-products, and residual solvents. A combination of chromatographic separation and recrystallization is typically employed. Column chromatography is effective for removing structurally dissimilar impurities, while recrystallization is highly efficient at eliminating closely related impurities and achieving the desired polymorphic form.

  • Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A typical gradient might start at 100% DCM, gradually increasing to 5% MeOH. The optimal gradient should be determined by thin-layer chromatography (TLC).

    • Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the pre-equilibrated silica gel column. The mobile phase gradient is applied, and fractions are collected and analyzed by TLC or HPLC. Fractions meeting a preliminary purity threshold are combined.

  • Protocol: Recrystallization

    • Solvent Selection: The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice is a binary system like Ethyl Acetate/Heptane or Acetone/Water.[10]

    • Procedure: Dissolve the semi-purified material from chromatography in a minimum volume of the hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature (e.g., 40-45°C) to remove residual solvents.[10]

Comprehensive Characterization and Identity Confirmation

An orthogonal approach, using multiple analytical techniques based on different physical principles, is required to unequivocally confirm the identity of the prepared standard.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. 2D NMR experiments (COSY, HSQC) should be performed to confirm connectivity and assign all proton and carbon signals, ensuring the structure is consistent with that of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. The observed fragmentation pattern should also be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum should be compared against a theoretical or previously established spectrum to confirm the presence of key bonds (e.g., C=O, N-H, C-O).

Chromatographic Identity Confirmation

The retention time of the candidate material should be compared with that of a previously identified, albeit non-certified, sample of this compound using a validated, stability-indicating HPLC method. Spiking the candidate material into a sample containing the known compound should result in a single, symmetrical peak.

Purity Determination and Certification

The assigned purity value of a CRS is not determined by a single assay but by a mass balance approach .[11][12][13] This method involves quantifying all significant impurities and subtracting their sum from 100%.[14]

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Mass_Balance cluster_impurities Total Impurities (Subtracted) Total 100% Purity Assigned Purity of this compound Total->Purity Calculated by Subtraction HPLC Chromatographic Impurities Total->HPLC Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-MS) Total->Solvents Inorganic Inorganic Content (Residue on Ignition) Total->Inorganic

Chromatographic Purity (HPLC-UV/DAD)

This technique quantifies organic process-related and degradation impurities.[1][15]

  • Protocol: HPLC Method

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) at 286 nm.[15]

    • Validation: The method must be validated according to USP <1225> or ICH Q2 guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[16][17][18][19][20]

  • Impurity Quantification: Purity is typically calculated using an area normalization method. The area of each impurity peak is expressed as a percentage of the total peak area. It's crucial to demonstrate that all significant impurities are detected and that their response factors are similar to the main component, or to apply appropriate correction factors.

HPLC Validation Parameter Typical Acceptance Criteria
Specificity Peak purity index > 0.999; no interference from blank/placebo.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Precision (Repeatability) RSD ≤ 2.0% for replicate injections.
Accuracy (% Recovery) 98.0% to 102.0% for spiked samples.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Water Content (Karl Fischer Titration)

Water is a common impurity that cannot be accurately measured by HPLC. Karl Fischer titration is the standard method for water determination.[21][22][23][24][25]

  • Protocol: Volumetric Karl Fischer

    • Instrument: An automated Karl Fischer titrator.

    • Reagent: A suitable one- or two-component Karl Fischer reagent.

    • Procedure: Standardize the titrant using a certified water standard or sodium tartrate dihydrate.[25] Accurately weigh a suitable amount of the this compound standard into the titration vessel. Titrate to the potentiometric endpoint.

    • Calculation: The water content is calculated based on the titrant consumed and its predetermined water equivalence factor.

Residual Solvents (Headspace GC-MS)

Organic solvents used during synthesis and purification can be trapped in the final material.[26] USP <467> provides a standardized method for their quantification.[27][28][29][30][31]

  • Protocol: Headspace GC-MS

    • Instrumentation: A gas chromatograph with a mass spectrometer detector and a headspace autosampler.

    • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

    • GC Conditions: Use a column appropriate for volatile organics (e.g., G43 phase like a 624-type column).[29] The oven temperature program is designed to separate all potential solvents.

    • Quantification: Identify and quantify solvents against a calibrated standard containing all potential solvents of interest.

Inorganic Impurities (Sulphated Ash/Residue on Ignition)

This test quantifies non-volatile inorganic impurities that may be present from reagents or catalysts. The procedure is described in USP <281>.[32][33][34][35]

  • Protocol: Residue on Ignition

    • Crucible Preparation: Ignite a suitable crucible (e.g., platinum, silica) at 600 ± 50°C until a constant weight is achieved.[32][33]

    • Procedure: Accurately weigh 1-2 g of the sample into the crucible.[32] Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. Continue heating until white fumes are no longer evolved, then ignite at 600 ± 50°C until all carbon is consumed.[32]

    • Calculation: Cool the crucible in a desiccator and weigh. The percentage of residue is calculated based on the final weight of the ash and the initial sample weight.[35]

Assay (Purity) Assignment by Quantitative NMR (qNMR)

As a primary analytical method, qNMR can be used to directly determine the mass fraction of the analyte, providing an orthogonal confirmation of the mass balance result.[36][37][38][39][40] The principle relies on the direct proportionality between NMR signal intensity and the number of nuclei.[36]

  • Rationale: qNMR is a powerful confirmatory tool because its measurement principle is independent of the techniques used in the mass balance approach. It provides a direct measurement of the main component against a certified internal standard of known purity.[40]

  • Protocol: ¹H-qNMR

    • Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple spectrum (ideally a singlet) that does not overlap with analyte signals.

    • Sample Preparation: Accurately weigh both the this compound candidate and the internal standard into a vial. Dissolve completely in a deuterated solvent (e.g., DMSO-d₆).

    • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard's proton signal, accounting for the number of protons, molecular weights, and masses of both substances.[37]

Final Certification and Documentation

Certification_Workflow cluster_testing Phase 1: Analytical Testing cluster_analysis Phase 2: Data Analysis & Certification cluster_lifecycle Phase 3: Lifecycle Management start Candidate Material (Post-Purification) identity Identity Confirmation (NMR, MS, IR) start->identity purity_tests Purity Assessment (HPLC, KF, GC, ROI) identity->purity_tests mass_balance Mass Balance Calculation purity_tests->mass_balance qnmr_confirm qNMR Confirmation purity_tests->qnmr_confirm assign_purity Assign Final Purity Value & Uncertainty mass_balance->assign_purity qnmr_confirm->assign_purity Orthogonal Check coa Generate Certificate of Analysis (CoA) assign_purity->coa stability Place on Stability Program coa->stability release Release CRS for Use stability->release

Calculation of Final Purity

The final purity is assigned based on the mass balance calculation. The result from qNMR should be in close agreement and serves as a powerful validation of the assigned value. An uncertainty budget should also be calculated, considering the uncertainties from each analytical measurement.

The Certificate of Analysis (CoA)

A formal CoA is the definitive document for a CRS. It must include:

  • Product Name and Batch Number.

  • Confirmed Chemical Structure.

  • Results from all identity tests (NMR, MS, IR).

  • Results for each component of the mass balance calculation (Chromatographic Purity, Water Content, Residual Solvents, Residue on Ignition).

  • The final Assigned Purity value, including the measurement uncertainty.

  • Recommended storage conditions and retest date.

Stability Assessment and Retest Dating

The certified standard must be placed on a formal stability program according to ICH Q1A(R2) guidelines. The material is stored under controlled long-term (e.g., 5°C) and accelerated (e.g., 25°C/60% RH) conditions. It is re-tested at specified intervals to monitor for any degradation, ensuring the assigned purity value remains valid over time and establishing a retest date.

Conclusion

The preparation and certification of a this compound Certified Reference Standard is a rigorous, multi-faceted process that underpins the quality and reliability of pharmaceutical development and manufacturing. It requires meticulous synthesis and purification, followed by a comprehensive, orthogonal analytical characterization. By adhering to the principles of mass balance, employing validated methods as prescribed by pharmacopoeias and ICH guidelines, and confirming results with primary techniques like qNMR, a reference standard of the highest metrological quality can be established. This ensures its suitability for its intended analytical applications, from early-stage research to final product quality control.

References

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products - Sigma-Aldrich. (URL: )
  • General Chapters: <281> RESIDUE ON IGNITION - uspbpep.com. (URL: )
  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. (URL: )
  • USP <1225> Method Valid
  • USP 37 281 Residue On Ignition 1 | PDF | Combustion | Silicon Dioxide - Scribd. (URL: )
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (URL: )
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Water Determination by Karl Fischer - Eurofins Scientific. (URL: )
  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (URL: )
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • USP <921>: Methods for Moisture Determination and Karl Fischer Titr
  • BRIEFING 281 Residue on Ignition, USP 28 page 2303.
  • FAQs: Reference Standards - US Pharmacopeia (USP). (URL: )
  • Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an. (URL: )
  • Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. (URL: )
  • Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. (URL: )
  • Effective analysis of residual solvents according to USP <467> method using a static headspace autosampler | Separ
  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. (URL: )
  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (URL: )
  • Quantitative NMR Assays (qNMR) - Bruker. (URL: )
  • Water Determin
  • A Guide to Quantit
  • Water Content Determination by Karl Fischer - Pharmaguideline. (URL: )
  • Purity assessment using the mass balance approach for inorganic in-house certified reference material production at Inmetro | Request PDF - ResearchG
  • (PDF)
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
  • Residue on Ignition USP chapter 281 - YouTube. (URL: )
  • Q4B Annex 1 Step 5 Residue on Ignition/Sulph
  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics - US Pharmacopeia (USP). (URL: )
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - NIH. (URL: )
  • Ivabradine hydrochloride synthesis - ChemicalBook. (URL: )
  • Reference Standards in the Pharmaceutical Industry - MRIGlobal. (URL: )
  • Ivabradine Impurities and Rel
  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffili
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline. (URL: )
  • EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google P
  • Synthesis method of ivabradine hydrochloride key intermediate - Eureka | P
  • Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - ResearchG
  • IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID.
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (URL: )
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC - PubMed Central. (URL: )
  • (PDF)
  • US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google P
  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS - Pharm

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Hydroxy Ivabradine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Hydroxy Ivabradine, a key metabolite of the cardiovascular drug Ivabradine, from complex biological matrices such as human plasma. The described method utilizes a mixed-mode cation exchange SPE strategy, which offers superior selectivity and cleanup compared to traditional liquid-liquid extraction or protein precipitation techniques. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies requiring accurate and precise quantification of this compound.

Introduction: The Rationale for Selective Sample Preparation

Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina and heart failure.[1] It is extensively metabolized in the body, with N-desmethylivabradine being a major active metabolite.[2] this compound is another significant metabolite, and its accurate quantification in biological fluids is crucial for a comprehensive understanding of the parent drug's metabolic profile and its overall pharmacological effect.[3]

The inherent complexity of biological matrices like plasma necessitates a highly selective and efficient sample preparation method to remove endogenous interferences such as proteins, phospholipids, and salts prior to analysis by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Solid-phase extraction (SPE) has emerged as a powerful tool for this purpose, offering high recovery, excellent reproducibility, and the potential for automation.[5]

This protocol leverages the principles of mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms on a single sorbent. Given that Ivabradine and its metabolites are basic compounds, a mixed-mode cation exchange (MCX) sorbent is particularly effective.[6] This dual retention mechanism allows for a more rigorous wash sequence, leading to exceptionally clean extracts and minimizing matrix effects during LC-MS/MS analysis.

The Chemistry of Extraction: Understanding Mixed-Mode Cation Exchange

The selected SPE strategy is based on a polymeric mixed-mode sorbent that incorporates both hydrophobic (reversed-phase) and strong cation exchange functionalities. The protocol is designed to exploit the physicochemical properties of this compound, which, like its parent compound, contains a tertiary amine group that can be protonated (positively charged) at acidic pH.

The extraction process follows a systematic "load-wash-elute" procedure, where the pH of the solutions is strategically manipulated to control the retention and elution of the analyte.

  • Loading: The plasma sample is pre-treated and loaded onto the SPE cartridge under acidic conditions (pH ≈ 6). At this pH, the tertiary amine of this compound is protonated, enabling strong retention via ion exchange with the negatively charged sulfonic acid groups on the sorbent. Hydrophobic interactions also contribute to retention.

  • Washing: A multi-step wash sequence is employed to remove interferences. An acidic wash removes neutral and acidic compounds. A subsequent wash with an organic solvent, such as methanol, disrupts weak hydrophobic interactions, removing non-polar interferences while the analyte remains strongly bound by the ion-exchange mechanism.

  • Elution: Finally, the analyte is eluted using a basic organic solution. The ammonia in the elution solvent neutralizes the protonated amine on this compound, breaking the strong ion-exchange bond and allowing the analyte to be eluted from the cartridge.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human plasma.

Materials and Reagents
Item Description
SPE Cartridges Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C)
Plasma Sample Human plasma (or other biological matrix)
Internal Standard (IS) A suitable deuterated analog (e.g., this compound-d4)
Methanol HPLC Grade
Acetonitrile HPLC Grade
Ammonium Hydroxide ACS Grade
Formic Acid ACS Grade
Water Deionized, 18 MΩ·cm or higher purity
SPE Manifold Vacuum or positive pressure manifold
Evaporator Nitrogen evaporator
Vortex Mixer Standard laboratory vortex mixer
Centrifuge Capable of 3000 x g
Solution Preparation
  • Sample Pre-treatment Buffer: 2% Formic Acid in Water

  • Wash Solvent 1 (Aqueous): 2% Formic Acid in Water

  • Wash Solvent 2 (Organic): 100% Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

  • Reconstitution Solvent: Mobile phase used for LC-MS/MS analysis (e.g., Acetonitrile/Water 50:50 v/v)

SPE Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is buffer Add Pre-treatment Buffer (500 µL) is->buffer vortex Vortex & Centrifuge buffer->vortex condition 1. Condition (1 mL Methanol, 1 mL Water) vortex->condition Load Supernatant equilibrate 2. Equilibrate (1 mL 2% Formic Acid) condition->equilibrate load 3. Load (Pre-treated Sample) equilibrate->load wash1 4. Wash 1 (1 mL 2% Formic Acid) load->wash1 wash2 5. Wash 2 (1 mL Methanol) wash1->wash2 elute 6. Elute (1 mL 5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for the solid-phase extraction of this compound.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Pipette 500 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

    • Spike with an appropriate volume of the internal standard solution.

    • Add 500 µL of the 2% formic acid pre-treatment buffer.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 3000 x g for 5 minutes. The supernatant will be loaded onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode cation exchange cartridges on the SPE manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry out.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 2% formic acid in water through each cartridge. This step ensures the sorbent is at the optimal pH for analyte retention.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (from step 1) onto the conditioned and equilibrated SPE cartridge.

    • Apply a slow, steady flow rate (approximately 1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.

    • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the this compound and internal standard by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent (mobile phase).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Considerations

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA).[7] Key validation parameters to assess include:

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
Recovery The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Within ±15% of the nominal value (±20% at the LLOQ). Precision (CV) should be ≤15% (≤20% at the LLOQ).
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Mean concentrations within ±15% of the nominal concentration.

Conclusion

The solid-phase extraction protocol presented in this application note provides a highly effective and reliable method for the isolation of this compound from biological matrices. The use of a mixed-mode cation exchange sorbent ensures superior sample cleanup by leveraging both reversed-phase and ion-exchange mechanisms. This leads to cleaner extracts, reduced matrix effects, and ultimately, more accurate and precise data in subsequent LC-MS/MS analyses. This protocol serves as a robust starting point for researchers developing and validating bioanalytical methods for pharmacokinetic and clinical studies involving Ivabradine and its metabolites.

References

  • Lu, C., Jia, Y., et al. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study.
  • Klippert, P., Jeanniot, J. P., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry.
  • Zarapkar, S., et al. (2013). High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 239-45.
  • Patel, B. N., et al. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study.
  • Singh, B., et al. (2015). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 425-36.
  • Int. J. of Pharm. Sci. Rev. and Res. (2019). Bioanalytical Method Validation. Available at: [Link].

  • Thete, P. G., & Saudagar, R. B. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-10.
  • Biotage. (2023). When should I choose a mixed-mode SPE? Available at: [Link].

  • Klippert, P., Jeanniot, J. P., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link].

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link].

  • Eswarudu, M. M., Rao, A., & Vijay, K. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and metoprolol in rat plasma. Journal of Pharmacological and Toxicological Methods, 116, 107198.
  • Hohl, M., et al. (2013). A Validated, Rapid UPLC-MS/MS Method for Simultaneous Ivabradine, Reboxetine, and Metoprolol Analysis in Human Plasma and Its Application to Clinical Trial Samples.
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link].

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link].

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available at: [Link].

  • Khosrowshahi, E. M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5433.
  • PubChem. (n.d.). Ivabradine. Available at: [Link].

  • Nowakowska, J., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117.
  • Medić, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in.

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Hydroxy Ivabradine in Pharmaceutical Quality Control Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Ivabradine and its critical related substance, Hydroxy Ivabradine. The presence and quantity of metabolites and impurities are critical quality attributes in pharmaceutical manufacturing. Monitoring these substances is essential for ensuring the safety, efficacy, and stability of the final drug product. This document provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and quality control professionals in the pharmaceutical industry. The methodologies described are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Rationale for Monitoring this compound

Ivabradine is a heart rate-lowering medication used for the symptomatic management of stable angina and heart failure.[4][5] In pharmaceutical quality control, the focus extends beyond the active pharmaceutical ingredient (API) to include all related substances, such as process impurities, degradation products, and metabolites. These compounds can have their own pharmacological or toxicological profiles, and their presence can impact the overall safety and efficacy of the drug product.[6][7]

This compound is a known impurity and metabolite of Ivabradine.[8][9][10] Its control is crucial for several reasons:

  • Process Control: The level of this compound can be an indicator of the consistency and control of the manufacturing process.

  • Stability Assessment: As a potential degradant, its quantification is integral to stability-indicating assay methods (SIAMs). A validated SIAM provides evidence of how the quality of the drug substance or drug product varies under the influence of environmental factors like temperature, humidity, and light.[11][12]

  • Regulatory Compliance: Global regulatory bodies, guided by frameworks like the ICH, mandate the identification, reporting, and qualification of impurities in new drug substances and products.[1][12]

Therefore, a reliable analytical method capable of accurately separating and quantifying Ivabradine from this compound is a prerequisite for routine quality control, batch release, and stability studies.

Analytical Strategy: The Power of RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of modern pharmaceutical analysis for its high resolution, sensitivity, and reproducibility. It is exceptionally well-suited for separating closely related compounds like an API and its metabolites.[13][14][15] The principle relies on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By precisely controlling the mobile phase composition, flow rate, and temperature, a robust separation between Ivabradine and this compound can be achieved.

The overall workflow for this analytical procedure is outlined below.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Quantification & Validation prep_standards Prepare Standard Solutions (Ivabradine & this compound) system_suitability System Suitability Test (SST) prep_standards->system_suitability prep_samples Prepare Sample Solutions (from Drug Product) sample_injection Inject Standards & Samples prep_samples->sample_injection system_suitability->sample_injection If SST Passes data_acquisition Data Acquisition (Chromatograms) sample_injection->data_acquisition quantification Quantify Analytes data_acquisition->quantification validation Method Validation (ICH Q2) quantification->validation reporting Final Report & CoA validation->reporting

Figure 1: Overall analytical workflow for QC assay.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for the simultaneous determination of Ivabradine and this compound. Optimization may be required based on the specific HPLC system and drug product matrix.

Materials, Reagents, and Instrumentation
  • Reference Standards: Ivabradine Hydrochloride (≥99% purity), this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Phosphate Monobasic (AR Grade), Orthophosphoric Acid (AR Grade), HPLC Grade Water.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector (e.g., Agilent 1200 series, Waters Alliance).

  • Other Equipment: Analytical balance, pH meter, sonicator, volumetric flasks, pipettes, 0.45 µm membrane filters.

Chromatographic Conditions

The following conditions have been established to provide optimal separation and peak shape for both analytes.

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolving power for compounds with moderate polarity differences.[13]
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 6.5 with H₃PO₄Buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times.[13]
Mobile Phase B AcetonitrileA common organic modifier that provides good peak shape and elution strength.
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase BA simple isocratic method is robust and sufficient for resolving the two target analytes.[16]
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and resolution.[17]
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.[16]
Detection UV at 285 nmA wavelength where both Ivabradine and its hydroxylated metabolite exhibit significant absorbance.[8]
Injection Volume 10 µLA typical injection volume for standard analytical HPLC columns.[17]
Run Time ~10 minutesSufficient to elute both analytes and any late-eluting matrix components.
Preparation of Solutions
  • Mobile Phase Buffer (25 mM Potassium Phosphate, pH 6.5): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 6.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 v/v ratio. This ensures compatibility with the mobile phase.

  • Standard Stock Solution (Ivabradine): Accurately weigh about 25 mg of Ivabradine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Pipette 5.0 mL of the Ivabradine stock solution and 1.0 mL of the this compound stock solution into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution will have a final concentration of approximately 50 µg/mL of Ivabradine and 2 µg/mL of this compound (representing a 4% impurity level for demonstration).

Sample Preparation (from 5 mg Tablets)
  • Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to 25 mg of Ivabradine and transfer it to a 50 mL volumetric flask.[18]

  • Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the API.[19]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The resulting solution has a nominal concentration of 500 µg/mL of Ivabradine.

  • Pipette 5.0 mL of this filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final target concentration of 50 µg/mL for Ivabradine.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the parameters against the acceptance criteria.[20]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures symmetrical peak shape for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and performance.
Resolution (Rs) Rs > 2.0Confirms baseline separation between Ivabradine and this compound.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injection and detection system.[3]

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[1][12][20] The following parameters must be assessed.

Validation_Parameters center Method Validation (ICH Q2) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy (% Recovery) center->accuracy precision Precision (% RSD) center->precision loq LOQ / LOD center->loq robustness Robustness center->robustness

Figure 2: Key parameters for analytical method validation.
  • Specificity: This is demonstrated by showing that there is no interference from excipients, placebo, or other degradation products at the retention times of Ivabradine and this compound. Forced degradation studies are essential. Subject the drug product to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 30% H₂O₂, heat, and UV light) and analyze the stressed samples.[12][17] The method must be able to resolve the main peaks from any degradant peaks formed.

  • Linearity: Analyze a series of at least five concentrations for both Ivabradine and this compound (e.g., from LOQ to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²).[3][16]

  • Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of both analytes at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery for each level.[3][18]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the drug product on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for the results.[18]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. This is crucial for impurity testing.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results, particularly the resolution between the two peaks.[13]

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at analyte retention times; Rs > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters must pass

Conclusion

This application note details a specific, accurate, and robust stability-indicating RP-HPLC method for the quantification of Ivabradine and its related substance, this compound. The protocol is designed for direct implementation in a pharmaceutical quality control laboratory. Adherence to the described method, including system suitability checks and a comprehensive validation program based on ICH guidelines, will ensure reliable data for batch release and stability monitoring, ultimately safeguarding product quality and patient safety.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Stability Indicating Spectrophotometric Methods for Determination of Ivabradine Hydrochloride in the Presence of Its Degrad
  • ICH Guidelines for Analytical Method Valid
  • Stability indicating Analytical Method Development using Quality by Design (QbD) approach for simultaneous estimation of Ivabradine and Metoprolol. Research Journal of Pharmacy and Technology.
  • Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science.
  • Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formul
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands.
  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. AKJournals.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. PMC - NIH.
  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Reversed-Phase Liquid Chromatographic Internal Standard Method Using Losartan Potassium for Quantitative Estimation of Ivabradine Hydrochloride. Austin Publishing Group.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMUL
  • DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. WJPR.
  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applic
  • 1-Hydroxy Ivabradine Impurity. Veeprho.
  • ivabradine hydrochloride and its Impurities.
  • Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation.
  • Definition of ivabradine hydrochloride - NCI Drug Dictionary.
  • Ivabradine. Wikipedia.

Sources

Application Note: A Multi-dimensional Strategy for the Confident Identification of Hydroxy Ivabradine Isomers Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of drug metabolites is a critical step in pharmaceutical development, directly impacting the understanding of a drug's efficacy, safety, and pharmacokinetic profile. Ivabradine, a heart rate-lowering agent, undergoes extensive metabolism, forming several metabolites, including hydroxylated species. The resulting Hydroxy Ivabradine isomers present a significant analytical challenge as they share the same elemental composition and, therefore, the same exact mass. This application note details a robust, multi-dimensional analytical strategy combining Ultra-High-Performance Liquid Chromatography (UPLC), Ion Mobility Spectrometry (IMS), and High-Resolution Mass Spectrometry (HRMS) with tandem MS (MS/MS) to unambiguously differentiate and identify these critical isomers. We provide detailed protocols and explain the scientific rationale behind the integration of these orthogonal techniques, offering a clear pathway for researchers in drug development and metabolism to achieve confident structural elucidation.

Introduction: The Challenge of Isomeric Metabolites

Ivabradine is a cardiotonic drug used in the treatment of stable angina and chronic heart failure.[1][2] Its primary mechanism involves the selective inhibition of the If current in the sinoatrial node.[1] Like many xenobiotics, ivabradine is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. One of the major metabolic pathways is N-demethylation to form N-desmethyl ivabradine, another is oxidation, which can include hydroxylation at various positions on the molecule.[3][4]

These hydroxylation events produce a set of positional isomers—molecules with the same chemical formula (C₂₇H₃₆N₂O₆) but with the hydroxyl group (-OH) attached at different locations. These structural nuances can profoundly affect a metabolite's pharmacological activity, potential toxicity, and clearance rate. Consequently, distinguishing between these isomers is not merely an academic exercise but a regulatory and safety imperative.

Standard mass spectrometry measures the mass-to-charge ratio (m/z) of an ion. While high-resolution instruments can determine elemental composition with high confidence, they cannot, by themselves, differentiate between isomers.[5] This necessitates a more sophisticated approach that integrates advanced separation technologies prior to and during mass analysis. This guide outlines a workflow that leverages the chromatographic resolving power of UPLC, the shape-based separation of Ion Mobility Spectrometry (IMS), and the structural information derived from high-resolution tandem mass spectrometry (MS/MS) to overcome this challenge.[6][7][8]

The Integrated Analytical Workflow

To achieve confident isomer identification, we employ a multi-dimensional strategy where each stage provides an orthogonal layer of data. The synergy between liquid chromatography, ion mobility, and HRMS/MS provides a peak capacity far exceeding that of any single technique, enabling the resolution and characterization of even closely related structures.

Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Separation cluster_2 HRMS Detection & Characterization cluster_3 Data Analysis cluster_4 Result Sample Biological Matrix (e.g., Microsomes, Plasma) UPLC UPLC Separation (Based on Polarity) Sample->UPLC IMS Ion Mobility Separation (Based on Shape/Size - CCS) UPLC->IMS Co-eluting isomers enter IMS MS1 MS1 Full Scan (Accurate Mass of Precursor Ion) IMS->MS1 MS2 Data-Dependent MS/MS (Fragmentation for Structure) MS1->MS2 Precursor selection Analysis Software-Assisted Analysis (RT, CCS, and Fragment Comparison) MS2->Analysis Result Confident Isomer Identification Analysis->Result

Caption: Integrated workflow for isomer identification.

Part I: Protocol for Chromatographic Separation (UPLC)

The first dimension of separation is liquid chromatography, which separates compounds based on their physicochemical properties, primarily polarity. For hydroxylated metabolites, the position of the -OH group can subtly alter the molecule's polarity, often enabling partial or complete chromatographic separation.

Expert Insight: Why UPLC?

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns, which provide significantly higher resolution and peak capacity compared to traditional HPLC. This is critical for resolving isomers that may have very similar retention times (RT). The use of a gradient elution is essential to separate the more polar hydroxylated metabolites from the parent drug, Ivabradine, within a reasonable timeframe.

Detailed Protocol: UPLC Method
  • Instrumentation: A high-pressure gradient UPLC system coupled to the HRMS instrument.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid is a common modifier that aids in the protonation of analytes like Ivabradine and its metabolites, making them suitable for positive mode electrospray ionization (ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Acetonitrile is a strong organic solvent providing good peak shape for a wide range of compounds.

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
12.060
14.095
16.095
16.15
20.05

Part II: Protocol for Ion Mobility Spectrometry (IMS)

For isomers that co-elute from the UPLC column, Ion Mobility Spectrometry (IMS) provides a powerful, orthogonal gas-phase separation.[7][9] IMS separates ions based on their size, shape, and charge. Each isomer will have a unique three-dimensional structure, resulting in a different rotationally averaged collision cross-section (CCS), which can be measured.[8][10]

Expert Insight: The Power of CCS

The CCS value is a robust and characteristic physical property of an ion. It can be used as an additional identification parameter alongside retention time and m/z. For regulatory submissions, having a measured CCS value provides an extra layer of confidence in compound identification, especially when authentic reference standards for all metabolites are unavailable.

Detailed Protocol: IMS Parameters (for a TWIMS-enabled instrument)
  • IMS Gas: Nitrogen.

  • IMS Gas Flow: ~90 mL/min (instrument dependent).

  • Wave Velocity: 600 m/s.

  • Wave Height: 40 V.

  • Data Acquisition: The instrument software should be configured to record ion mobility data, allowing for the extraction of arrival time distributions and calculation of CCS values using a calibrated method.

Part III: Protocol for High-Resolution Mass Spectrometry

The HRMS platform (e.g., Q-TOF or Orbitrap) provides the final two layers of information: the highly accurate mass of the precursor ion (MS1) and the fragmentation pattern of that ion (MS/MS), which acts as a structural fingerprint.[6][11][12]

Logic cluster_0 Isomer Differentiation Logic struct Different Hydroxylation Site (Isomer 1 vs. Isomer 2) frag Altered Bond Stability Near Hydroxyl Group struct->frag leads to pattern Unique Fragmentation Pattern (Different fragment ions or ratios) frag->pattern results in id Confident Structural Assignment pattern->id enables

Caption: Logic of using fragmentation for isomer differentiation.

Expert Insight: Data-Dependent Acquisition (DDA)

A Data-Dependent Acquisition (DDA) strategy is highly effective for this application. The instrument performs a continuous cycle of a high-resolution full scan (MS1) to detect all ions present, followed by several high-resolution MS/MS scans (MS2) on the most intense ions from the preceding MS1 scan. By setting the expected m/z of this compound in an inclusion list, we can ensure that it is prioritized for fragmentation whenever it is detected.

Detailed Protocol: HRMS Acquisition
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS1 Full Scan Parameters:

    • Mass Range: 100 - 1000 m/z.

    • Resolution: 60,000 (or higher).

    • Target Precursor (M+H)⁺: 485.2697 m/z (for C₂₇H₃₆N₂O₆).

  • MS/MS (DDA) Parameters:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 35, 50. Rationale: Using multiple collision energies ensures a wide range of fragments are generated, from stable to less stable ions, maximizing the structural information obtained in a single run.

    • Resolution: 17,500 (or higher).

Part IV: Data Processing and Interpretation

The final step is to process the multi-dimensional data to pinpoint the isomers and compare their characteristics. Specialized software is essential for this task.[13][14][15]

Data Analysis Workflow
  • Feature Finding: Process the raw data files using software like Compound Discoverer™, XCMS, or MS-DIAL.[14][16] The software will detect features based on the accurate mass of the this compound protonated molecule (485.2697 m/z).

  • Alignment: The software aligns the detected features across different samples based on retention time and m/z.

  • Isomer Comparison: The key step is to compare the aligned features that correspond to this compound. A summary table should be generated.

Example Data Summary Table
ParameterIsomer A (Hypothetical)Isomer B (Hypothetical)Parent Ivabradine
Retention Time (RT) 8.15 min8.42 min10.21 min
Precursor m/z (obs.) 485.2696485.2697469.2748
Mass Error (ppm) -0.20.0-0.4
CCS Value (Ų) 215.4218.1212.5
Key Fragment 1 (m/z) 177.0911177.0911177.0911
Key Fragment 2 (m/z) 192.1125 (High) 192.1125 (Low)N/A
Key Fragment 3 (m/z) 208.1074 (Low)208.1074 (High) N/A

In this hypothetical data, both isomers share a common fragment (m/z 177), but the difference in the position of the hydroxyl group leads to a significant change in the relative abundance of fragments at m/z 192 and 208, providing a clear basis for differentiation. The fragmentation patterns of metabolites can be complex, and understanding them is crucial for identification.[17][18][19][20]

Method Validation and Trustworthiness

To ensure the reliability of this method for regulatory purposes, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[21][22][23]

  • Specificity/Selectivity: The core of this application note. It is demonstrated by the baseline resolution of the isomers via the combined UPLC/IMS separation and the presence of unique or ratio-differentiated fragment ions.[24][25]

  • Accuracy & Precision: Assessed by repeatedly analyzing quality control (QC) samples at different concentrations to ensure the method is reproducible.

  • Robustness: Small, deliberate changes are made to method parameters (e.g., column temperature, mobile phase pH) to ensure the method remains reliable.

Conclusion

The differentiation of isomeric drug metabolites is a formidable but essential task in modern drug development. A simplistic approach using only mass-to-charge ratio is insufficient. The integrated, multi-dimensional workflow presented here—combining UPLC, Ion Mobility, and High-Resolution Tandem Mass Spectrometry—provides the analytical depth required for the challenge. By leveraging orthogonal data from retention time, collision cross-section, accurate mass, and fragmentation fingerprints, researchers can move from ambiguity to certainty in the structural elucidation of critical metabolites like this compound isomers. This robust methodology enhances the quality and completeness of drug metabolism data, ultimately contributing to the development of safer and more effective medicines.

References

  • International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Available from: [Link]

  • Semantic Scholar. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Available from: [Link]

  • Royal Society of Chemistry. On the separation of enantiomers by drift tube ion mobility spectrometry. Available from: [Link]

  • Semantic Scholar. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Available from: [Link]

  • ACS Publications. Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • PubMed. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Available from: [Link]

  • AZoM. Isomer Separation with Vocus Ion Mobility Spectrometry. Available from: [Link]

  • ResearchGate. Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Available from: [Link]

  • PubMed. Drug metabolite profiling and identification by high-resolution mass spectrometry. Available from: [Link]

  • ResearchGate. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • PubMed. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Available from: [Link]

  • Pharmaffiliates. ivabradine hydrochloride and its Impurities. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubMed. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Available from: [Link]

  • RXinsider. Analytical Methods Validation for FDA Compliance. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • National Science Foundation. Metabolite Fragmentation Visualization. Available from: [Link]

  • National Institutes of Health (NIH). An automatic UPLC‐HRMS data analysis platform for plant metabolomics. Available from: [Link]

  • National Institutes of Health (NIH). Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications. Available from: [Link]

  • SynZeal. Ivabradine Impurities. Available from: [Link]

  • Waters Corporation. Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Available from: [Link]

  • Scholarly Publications Leiden University. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation. Available from: [Link]

  • PubMed. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). Ivabradine | C27H36N2O5 | CID 132999 - PubChem. Available from: [Link]

  • National Institutes of Health (NIH). Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem. Available from: [Link]

  • National Institutes of Health (NIH). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. Available from: [Link]

Sources

Comprehensive In Vitro Profiling: Cell-Based Assays to Determine the Cardiac Effects of Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a heart rate-lowering agent prescribed for stable angina and heart failure.[1][2] It is extensively metabolized in the liver, primarily by CYP3A4, into its major active metabolite, N-desmethyl ivabradine, also known as Hydroxy Ivabradine or S-18982.[3][4] This metabolite is not only abundant, circulating at approximately 40% of the parent drug's concentration, but is also equipotent to Ivabradine.[3][4] Therefore, a thorough characterization of this compound's cardiac effects is imperative for a complete understanding of the drug's clinical efficacy and safety profile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a suite of cell-based assays to comprehensively determine the cardiac effects of this compound. We will delve into the causality behind experimental choices and provide detailed protocols for direct target engagement, functional chronotropic and inotropic assessment, and evaluation of excitation-contraction coupling.

Introduction: The Scientific Rationale

Ivabradine's therapeutic effect stems from its specific and selective inhibition of the "funny" current (If) in the sinoatrial (SA) node of the heart.[3][5][6] This current, predominantly carried by the Hyperpolarization-activated Cyclic Nucleotide-gated channel 4 (HCN4), is crucial for initiating the diastolic depolarization phase of the action potential in pacemaker cells, thereby regulating heart rate.[7][8] By blocking this channel, Ivabradine and its active metabolite, this compound, slow the firing rate of the SA node, leading to a dose-dependent reduction in heart rate without impacting myocardial contractility or ventricular repolarization.[7][9]

Given that this compound is an equipotent active metabolite, its contribution to the overall clinical effect is significant.[3][4] Assessing its cardiac pharmacology in isolation is critical to confirm its mechanism of action, potency, and potential off-target effects. Traditional preclinical cardiac safety assessment has relied heavily on animal models, which often fail to predict human-specific responses. The advent of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has revolutionized in vitro cardiac safety and efficacy testing.[10][11] These cells provide a physiologically relevant, reproducible, and scalable human model for assessing drug-induced effects on cardiac function, aligning with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which advocates for a more mechanistic-based approach to cardiac safety.[10][12][13]

This guide outlines a multi-assay strategy to build a comprehensive profile of this compound, moving from direct target modulation to integrated functional cellular responses.

The Molecular Target: The HCN4 Channel and the If Current

The If current is a mixed sodium-potassium inward current that is uniquely activated by membrane hyperpolarization at the end of an action potential.[3][9] This influx of positive ions causes the slow, spontaneous diastolic depolarization that drives pacemaker cells towards their firing threshold. The HCN4 channel isoform is the primary molecular correlate of the If current in the SA node.[7] this compound, like its parent compound, is an open-channel blocker of HCN4, meaning it enters and binds within the channel pore when it is in the open state.[5][6] This action prolongs the time it takes for the membrane potential to reach the threshold for the next action potential, thus slowing the heart rate.

cluster_0 Mechanism of this compound SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN4 HCN4 Channel (Open State) If_Current Funny Current (If) Na+/K+ Influx HCN4->If_Current Mediates Depolarization Spontaneous Diastolic Depolarization If_Current->Depolarization Drives Action_Potential Action Potential Firing Depolarization->Action_Potential Initiates Heart_Rate Heart Rate Regulation Action_Potential->Heart_Rate Determines Hydroxy_Ivabradine This compound Hydroxy_Ivabradine->HCN4 Blocks

Caption: Mechanism of this compound action on the HCN4 channel in SA node cells.

Recommended Cell-Based Assays and Protocols

A tiered approach is recommended to build a comprehensive understanding of this compound's effects. This workflow moves from specific target identification to broader functional consequences.

Assay1 Assay 1: Automated Patch Clamp (Direct Target Engagement) Assay2 Assay 2: Impedance Assay (Functional Chronotropy) Assay1->Assay2 Confirms Functional Effect Interpretation Integrated Cardiac Risk/Efficacy Profile Assay1->Interpretation Assay3 Assay 3: Calcium Transients (Excitation-Contraction) Assay2->Assay3 Mechanistic Insight Assay2->Interpretation Assay3->Interpretation

Caption: Recommended experimental workflow for cardiac assessment of this compound.

Assay 1: Automated Patch Clamp for Direct HCN4 Channel Inhibition

Principle: This assay provides the most direct evidence of target engagement by measuring the effect of this compound on the ionic current flowing through HCN4 channels. Using a cell line stably overexpressing human HCN4, automated patch-clamp systems can generate high-quality, high-throughput data to determine the compound's potency (IC₅₀).

Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human HCN4 gene under standard conditions (37°C, 5% CO₂).

    • On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure channel integrity.

    • Resuspend cells in the appropriate external solution at a density recommended by the automated patch-clamp manufacturer.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 K-Aspartate, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with KOH.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1%.

  • Instrument Setup and Execution:

    • Prime the automated patch-clamp system (e.g., Nanion SyncroPatch, Sophion Qube) with the prepared solutions.

    • Dispense cells and compound plates into the instrument.

    • Voltage Protocol: To isolate the hyperpolarization-activated If current, apply a voltage protocol consisting of a holding potential of -40 mV, followed by hyperpolarizing steps from -50 mV to -140 mV in 10 mV increments for 2-3 seconds.

    • Record baseline currents, then apply this compound at increasing concentrations, allowing for steady-state block at each concentration (typically 2-3 minutes).

  • Data Analysis:

    • Measure the amplitude of the steady-state current at a strong hyperpolarizing step (e.g., -120 mV) before and after compound addition.

    • Calculate the percentage of current inhibition at each concentration relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Assay 2: Impedance-Based Assay for Functional Chronotropy and Viability

Principle: This assay non-invasively measures changes in electrical impedance generated by the rhythmic, spontaneous beating of a cardiomyocyte monolayer.[14][15] It provides an integrated assessment of chronotropic (beat rate), inotropic (beating amplitude), and cytotoxic effects over both short and long durations.[16][17]

Protocol:

  • Cell Preparation:

    • Thaw and plate commercially available hiPSC-CMs onto fibronectin-coated 96-well electronic plates (e.g., Agilent E-Plate Cardio 96) according to the manufacturer's instructions.

    • Culture the cells for 7-10 days, allowing them to form a spontaneously and synchronously beating monolayer. Change media every 2-3 days.

  • Assay Execution:

    • On the day of the assay, place the E-plate into the impedance measurement system (e.g., Agilent xCELLIGENCE RTCA Cardio) located inside a standard cell culture incubator.[16]

    • Record a stable baseline of beating activity for at least 30 minutes. The software will monitor both the Cell Index (a measure of cell coverage and viability) and the beating parameters.

    • Prepare a dilution plate of this compound in the appropriate culture medium.

    • Add the compounds to the E-plate, including vehicle controls (e.g., 0.1% DMSO) and a known positive control (e.g., Ivabradine).

    • Record the cellular response continuously for the desired duration (e.g., 1 hour for acute effects, up to 72 hours for chronic effects).

  • Data Analysis:

    • The system's software will automatically calculate key parameters:

      • Beat Rate (BPM): The primary endpoint for an HCN4 inhibitor.

      • Amplitude: An indicator of contractile force.

      • Cell Index: A measure of cell viability and adherence. A significant drop indicates cytotoxicity.

    • Normalize the beat rate at each time point to the baseline reading for each well.

    • Generate concentration-response curves for the change in beat rate to determine the EC₅₀ (the concentration causing 50% of the maximal effect).

    • Compare the effects on beat rate and amplitude. A selective If inhibitor is expected to primarily reduce the rate with minimal impact on amplitude at non-cytotoxic concentrations.

Assay 3: Calcium Transient Assay for Excitation-Contraction Coupling

Principle: This assay visualizes the intracellular calcium cycling that links electrical excitation to physical contraction.[18] By loading hiPSC-CMs with a calcium-sensitive fluorescent dye, one can measure the frequency, amplitude, and kinetics of calcium transients.[19] This provides mechanistic insight into whether a compound's effects on beating are due to upstream electrophysiology or direct interference with calcium handling.

Protocol:

  • Cell Preparation:

    • Plate hiPSC-CMs in a 96- or 384-well, black-walled, clear-bottom plate and culture until a spontaneously beating monolayer is formed.

    • On the day of the experiment, replace the culture medium with a Tyrode's solution containing a calcium-sensitive dye (e.g., Cal-520 AM).[19]

    • Incubate for 45-60 minutes to allow for dye loading, followed by a washout step and a 30-minute recovery period.[19]

  • Assay Execution:

    • Place the plate into a kinetic plate reader or a specialized instrument capable of rapid fluorescence measurements (e.g., Hamamatsu FDSS/µCell).

    • Record baseline calcium transients for 2-3 minutes to establish stable activity.

    • Add this compound at various concentrations and record the response for 15-30 minutes.

  • Data Analysis:

    • Analyze the fluorescence traces to quantify key parameters of the calcium transients:

      • Frequency (Hz or BPM): Correlates with beat rate.

      • Amplitude: The peak fluorescence intensity, related to the amount of calcium released from the sarcoplasmic reticulum.

      • Decay Tau: The time constant of the transient decay, indicative of calcium reuptake efficiency.

    • For this compound, the expected primary effect is a concentration-dependent decrease in the frequency of calcium transients, mirroring the expected change in beat rate, with little to no effect on the amplitude or decay kinetics at relevant concentrations.

Data Interpretation and Expected Results

By integrating the data from these three assays, a clear and robust profile of this compound's cardiac effects can be established.

Assay Parameter Measured Expected Effect of this compound Rationale
Automated Patch Clamp If Current (HCN4)Concentration-dependent inhibitionDirect blockade of the HCN4 ion channel.[5][6]
Impedance Beat Rate (BPM)Concentration-dependent decreaseFunctional consequence of If inhibition, slowing SA node firing rate.[3][7]
Beating AmplitudeNo significant change (at non-cytotoxic concentrations)If inhibition does not directly affect myocardial contractility.[7][9]
Cell IndexNo significant change (at non-cytotoxic concentrations)Indicates lack of acute or chronic cytotoxicity.
Calcium Transients Transient FrequencyConcentration-dependent decreaseThe rate of excitation-contraction coupling is reduced due to slower electrical pacing.
Transient AmplitudeNo significant changeThe mechanism does not directly involve the cellular machinery for calcium release.
Transient DecayNo significant changeThe mechanism does not directly involve SERCA or other calcium reuptake proteins.

A divergence from these expected results could indicate potential off-target effects. For example, a significant decrease in impedance amplitude or calcium transient amplitude might suggest an unforeseen negative inotropic effect, warranting further investigation into other cardiac ion channels (e.g., calcium or sodium channels).

Conclusion

The active metabolite this compound is a key contributor to the clinical pharmacology of Ivabradine. A rigorous in vitro assessment of its cardiac effects is therefore essential for both drug development and regulatory purposes. The integrated suite of cell-based assays described here—automated patch clamp, impedance analysis, and calcium transient measurements—provides a powerful, human-relevant framework for this evaluation. This approach allows for the definitive confirmation of on-target HCN4 channel activity, a detailed characterization of the functional consequences on cardiomyocyte beating and viability, and mechanistic insights into excitation-contraction coupling. By following these protocols, researchers can generate a comprehensive and translatable dataset to fully elucidate the cardiac profile of this compound.

References

  • Title: Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor Source: National Institutes of Health URL: [Link]

  • Title: Ivabradine: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]

  • Title: Ivabradine Source: Heart and Stroke Foundation of Canada URL: [Link]

  • Title: Ivabradine - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia? Source: Dr.Oracle URL: [Link]

  • Title: Evaluation of cellular impedance measures of cardiomyocyte cultures for drug screening applications Source: PubMed URL: [Link]

  • Title: Cardiomyocyte Impedance Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Toxicology and Safety Pharmacology Source: Ncardia URL: [Link]

  • Title: Ivabradine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

  • Title: Cardiomyocyte contractility analyzer, xCELLigence RTCA Cardio Source: Agilent URL: [Link]

  • Title: Ivadradine Source: PubMed Central - NIH URL: [Link]

  • Title: Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes Source: Metrion Biosciences URL: [Link]

  • Title: Ivabradine - Clinical Pharmacology Source: PubMed Central - NIH URL: [Link]

  • Title: Cardiac Safety Assays Source: PhysioStim URL: [Link]

  • Title: Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes Source: RE-Place URL: [Link]

  • Title: Human stem cell-derived cardiomyocytes in cellular impedance assays: bringing cardiotoxicity screening to the front line Source: PubMed URL: [Link]

  • Title: FDA Guidance for Industry E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs Source: FDA URL: [Link]

  • Title: Cardiac safety pharmacology: from human ether-a-gogo related gene channel block towards induced pluripotent stem cell based disease models Source: PubMed URL: [Link]

  • Title: Cardiac Safety Testing Services Source: Reaction Biology URL: [Link]

  • Title: POLICY AND PROCEDURES OFFICE OF NEW DRUGS Interdisciplinary Review Team for Cardiac Safety Studies Source: FDA URL: [Link]

  • Title: Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario Source: NIH URL: [Link]

  • Title: Interdisciplinary Review Team for Cardiac Safety Studies (formerly QT-IRT) Source: FDA URL: [Link]

  • Title: Calcium transients Assay Source: Ncardia URL: [Link]

  • Title: Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes Source: PubMed Central - NIH URL: [Link]

  • Title: The Biological Effects of Ivabradine in Cardiovascular Disease Source: MDPI URL: [Link]

  • Title: The Biological Effects of Ivabradine in Cardiovascular Disease Source: PubMed Central - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the chemical synthesis of Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of Hydroxy Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, you will find practical, in-depth guidance to troubleshoot common challenges, optimize reaction conditions, and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis significant?

A1: this compound is the primary active metabolite of Ivabradine, a medication used to treat stable angina pectoris and heart failure. The synthesis of this compound is crucial for producing reference standards for pharmacokinetic and metabolic studies, as well as for exploring its own therapeutic potential.

Q2: What are the main synthetic routes to this compound?

A2: The synthesis of this compound typically involves a multi-step process. A common approach is the N-alkylation of a benzazepinone intermediate with a substituted propyl amine derivative, followed by a critical hydrogenation step.[1][2] Variations in this route often focus on improving yield, purity, and stereoselectivity.

Q3: What are the most common challenges encountered during the synthesis?

A3: The synthesis of this compound is often complicated by several factors, including:

  • Impurity Formation: The generation of structurally related impurities that can be difficult to separate.

  • Low Yields: Sub-optimal reaction conditions can lead to significant loss of material at various stages.

  • Stereochemical Control: Maintaining the desired stereochemistry is critical for the biological activity of the final compound.

  • Purification Difficulties: The final product and intermediates can be challenging to purify to the high degree required for pharmaceutical applications.[3]

Troubleshooting Guide

Problem 1: Low Yield in the N-Alkylation Step

Q: My N-alkylation reaction to couple the benzazepinone core with the side chain is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in this crucial step often stem from incomplete reaction, side product formation, or degradation of starting materials. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the benzazepinone and the alkylating agent. Impurities can interfere with the reaction.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are often preferred to deprotonate the benzazepinone nitrogen without competing in the alkylation.[1][2] Weaker bases such as potassium carbonate may require more forcing conditions.[1][2]

  • Solvent System: Aprotic polar solvents like DMF or DMSO are generally effective for this reaction as they can dissolve the reactants and facilitate the SN2 reaction.[1] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the reactants.

  • Temperature and Reaction Time: This reaction is typically performed at room temperature to slightly elevated temperatures (e.g., 50-60 °C).[4] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid decomposition from prolonged heating.

Problem 2: High Levels of Impurities in the Crude Product

Q: I'm observing multiple impurities in the HPLC analysis of my crude this compound. How can I identify and minimize them?

A: Impurity profiling is a critical aspect of pharmaceutical synthesis. Common impurities in this compound synthesis include unreacted starting materials, over-alkylated products, and degradation products.[][6]

  • Impurity Identification: Utilize LC-MS/MS to identify the molecular weights of the impurities.[7] This can provide clues to their structures. Common impurities include N-desmethyl Ivabradine and various oxidation or degradation products.[8][9]

  • Minimizing Impurities:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the alkylating agent can lead to di-alkylation or other side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups.

    • Purification of Intermediates: Ensure that all intermediates are purified to a high degree before proceeding to the next step. This will prevent carrying forward impurities that can complicate subsequent reactions and purifications.

Problem 3: Difficult Purification of the Final Compound

Q: I'm struggling to purify the final this compound to the desired level (>99%). What purification strategies are most effective?

A: The purification of this compound can be challenging due to its polarity and the presence of closely related impurities. A multi-step purification approach is often necessary.

  • Column Chromatography: Silica gel column chromatography is a standard method for the initial purification of the crude product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the desired product from less polar impurities.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethyl acetate/heptane, acetone/water) to find conditions that yield well-formed crystals.[10]

  • Preparative HPLC: For achieving the highest purity, preparative HPLC is often the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11][12]

Detailed Experimental Protocol: A Representative N-Alkylation Step

This protocol outlines a general procedure for the N-alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Materials:

  • 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

  • (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)-3-chloropropylamine

  • Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)-3-chloropropylamine (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base K2CO3NaHKOtBu
Solvent AcetonitrileTHFDMF
Temperature 80 °C60 °CRoom Temp
Yield 45%65%85%
Purity (Crude) 70%80%90%

Table 1: Optimization of the N-alkylation reaction conditions.

Visualizing the Synthetic Pathway

Hydroxy_Ivabradine_Synthesis A 7,8-dimethoxy-1,3- dihydro-2H-3-benzazepin-2-one C N-Alkylation (Base, Solvent) A->C B (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]- N-(methyl)-3-chloropropylamine B->C D Crude Ivabradine Intermediate C->D Yield: ~85% E Catalytic Hydrogenation (Pd/C, H2) D->E F Crude this compound E->F Yield: ~70% G Purification (Chromatography, Crystallization) F->G H Pure this compound G->H Purity: >99%

Caption: Synthetic pathway of this compound.

References

  • Google Patents. (n.d.). EP2097383B1 - Process for preparation of ivabradine hydrochloride.
  • Google Patents. (n.d.). US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof.
  • Google Patents. (n.d.). EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride.
  • Patsnap. (n.d.). Synthesis method of ivabradine hydrochloride key intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010072409A1 - Process for preparation of ivabradine.
  • Google Patents. (n.d.). WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form.
  • PharmaTutor. (2018). A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2097383B1 - Process for preparation of ivabradine hydrochloride. Retrieved from [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ivabradine-impurities. Retrieved from [Link]

  • PubMed. (2014). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Retrieved from [Link]

  • Google Patents. (n.d.). EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
  • Brieflands. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Impactfactor. (n.d.). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Retrieved from [Link]

  • ResearchGate. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Hydroxy Ivabradine Impurity. Retrieved from [Link]

  • PubMed Central. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Hydroxy Ivabradine from Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of Ivabradine and its key metabolite, Hydroxy Ivabradine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust HPLC methods for these compounds. As structurally similar molecules, achieving baseline separation can be challenging. This document provides in-depth, field-proven insights and troubleshooting strategies to overcome common obstacles.

Section 1: Understanding the Molecules - The Key to Separation

Effective method development begins with a fundamental understanding of the analytes. Ivabradine is a basic compound containing a tertiary amine, while this compound is its more polar counterpart, differing by the addition of a hydroxyl group. This seemingly small structural change is the cornerstone of our separation strategy.

The tertiary amine in Ivabradine has a pKa value in the range of 8.5 to 9.4.[1] This means that at a pH below this range, the amine group will be protonated (positively charged), significantly influencing its interaction with the stationary phase and its solubility. The hydroxyl group in this compound increases its overall polarity, causing it to elute earlier than the parent drug in typical reversed-phase HPLC conditions.

Table 1: Physicochemical Properties of Ivabradine and this compound

PropertyIvabradineThis compoundRationale for Separation
Chemical Structure Contains a tertiary amine group.Contains a tertiary amine and a hydroxyl (-OH) group.The -OH group makes this compound more polar, leading to less retention on a non-polar stationary phase.
Molecular Formula C₂₇H₃₆N₂O₅C₁₅H₂₁NO₄Difference in structure and polarity is the primary basis for separation.
Molecular Weight ~468.6 g/mol ~279.3 g/mol While different, polarity is the more dominant factor in reversed-phase separation.
pKa (Tertiary Amine) ~8.5 - 9.4Similar to IvabradineThe basic nature of both molecules allows for manipulation of retention time and peak shape by adjusting mobile phase pH.
Polarity Less PolarMore PolarThis compound will have a shorter retention time in reversed-phase HPLC.
UV λmax ~287 nmSimilar to IvabradineAllows for simultaneous detection using a standard UV detector set to approximately 285-288 nm.[1][2][3]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during method development in a direct question-and-answer format.

Problem Area 1: Poor Resolution & Co-elution

FAQ 1: My peaks for Ivabradine and this compound are merged or have very poor resolution (<1.5). What is the first thing I should adjust?

Your primary lever for adjusting resolution between these two compounds is the strength of the organic solvent in your mobile phase.

  • Causality: In reversed-phase HPLC, retention is driven by the hydrophobic interaction between the analyte and the stationary phase (e.g., C18). A higher percentage of organic solvent (like acetonitrile or methanol) in the mobile phase weakens this interaction, causing compounds to elute faster. Because this compound is more polar, it interacts less with the stationary phase to begin with. By reducing the organic solvent percentage, you increase the retention of both compounds, but typically increase the retention of the less polar compound (Ivabradine) more significantly, thus widening the gap between the two peaks and improving resolution.

  • Actionable Advice:

    • If using an isocratic method, decrease the percentage of your organic solvent (e.g., from 70% acetonitrile to 65%). This will increase the retention time and improve separation.

    • If using a gradient method, make the initial part of your gradient shallower. For example, instead of going from 30% to 90% acetonitrile in 10 minutes, try holding at 30% for a few minutes or changing the gradient to 30% to 70% over the same time period.

FAQ 2: I've adjusted the organic solvent, but the peaks are still too close. How can mobile phase pH improve my separation?

Manipulating the mobile phase pH is a powerful tool for improving the selectivity of basic compounds like Ivabradine.

  • Causality: The pKa of Ivabradine's tertiary amine is approximately 8.5-9.4.[1] By setting the mobile phase pH significantly below this (e.g., pH 3.0-4.0), you ensure that the amine group is fully protonated (positively charged). This charge can have two effects:

    • It can slightly increase the compound's polarity, reducing retention time.

    • More importantly, it ensures a consistent ionization state, which leads to sharper, more reproducible peaks. Operating at a pH close to the pKa can lead to broad, misshapen peaks as the compound exists in both ionized and non-ionized forms. Controlling the ionization state can subtly alter the selectivity between Ivabradine and this compound, often improving resolution.

  • Actionable Advice:

    • Prepare a mobile phase buffer at a pH of 3.0. A phosphate or acetate buffer is a common choice. For example, a mobile phase of 25mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile is a robust starting point.[1]

    • Ensure the pH is stable and consistent between batches of mobile phase. Small variations in pH can lead to significant shifts in retention time.

Problem Area 2: Peak Tailing

FAQ 3: My Ivabradine peak shows significant tailing, but the this compound peak looks fine. What is happening and how do I fix it?

This is a classic symptom of secondary interactions between a basic analyte and the HPLC column's stationary phase.

  • Causality: Standard silica-based HPLC columns, even when end-capped, have residual acidic silanol groups (Si-OH) on their surface. The protonated (positively charged) tertiary amine of Ivabradine can undergo a strong, undesirable ionic interaction with these deprotonated (negatively charged) silanol groups.[4][5] This secondary interaction mechanism holds onto a fraction of the analyte molecules for longer than the primary reversed-phase mechanism, resulting in a "tail" on the peak. Because this compound is more polar and elutes earlier in a weaker organic mobile phase, this effect is often less pronounced for it.

  • Actionable Advice (from simplest to most complex):

    • Lower the Mobile Phase pH: As discussed in FAQ 2, operating at a low pH (e.g., 3.0) protonates the Ivabradine amine. It also protonates the residual silanol groups on the silica surface, neutralizing their negative charge and minimizing the unwanted ionic interaction.[5]

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into your aqueous mobile phase (e.g., 0.1-0.2% v/v).[1] The TEA will preferentially interact with the active silanol sites, effectively masking them from the Ivabradine molecules.

    • Use a High-Purity, Base-Deactivated Column: Modern HPLC columns are manufactured with high-purity silica and proprietary end-capping technologies that dramatically reduce the number of accessible silanol groups. If you are using an older column, switching to a modern, base-deactivated column can solve the problem instantly.

Problem Area 3: Method Consistency

FAQ 4: My retention times are drifting from one injection to the next. What are the likely causes?

Inconsistent retention times point to a lack of equilibrium or stability in the HPLC system.

  • Causality & Actionable Advice:

    • Insufficient Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase. Watch for a stable, flat baseline before injecting your first sample.

    • Mobile Phase Preparation: If your mobile phase is a mixture of buffer and organic solvent that is near the miscibility limit, it can slowly degas or change composition. Always degas your mobile phase thoroughly before use. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted before mixing with the organic component.

    • Column Temperature Fluctuation: Column temperature directly affects retention time. Using a thermostatically controlled column compartment is crucial for reproducible results. A common operating temperature is 30°C.[6]

Section 3: Recommended Starting Method Protocol

This protocol serves as a robust starting point for your method development, synthesized from multiple validated methods in the literature.[1][6][7]

Experimental Protocol: Reversed-Phase HPLC for Ivabradine and this compound

  • Instrumentation:

    • HPLC system with gradient capability, UV/PDA detector, and a thermostatted column compartment.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 25mM Potassium Phosphate Monobasic. Adjust pH to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 287 nm.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07030
10.04060
12.04060
12.17030
15.07030
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to achieve a target concentration (e.g., 10-50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Section 4: Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following diagram outlines a logical workflow for troubleshooting common separation issues.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_resolution Resolution Troubleshooting cluster_tailing Peak Shape Troubleshooting cluster_success Success Start Initial Injection Result Poor_Res Poor Resolution (Rs < 1.5) Start->Poor_Res Resolution Issue Peak_Tailing Peak Tailing (Tf > 1.5) Start->Peak_Tailing Peak Shape Issue Adjust_Organic Adjust Organic % (Decrease ACN or make gradient shallower) Poor_Res->Adjust_Organic Optimize_pH Optimize pH (e.g., set to pH 3.0) Adjust_Organic->Optimize_pH Still Poor Success Method Optimized (Rs > 2.0, Tf < 1.5) Adjust_Organic->Success Resolved Change_Column Change Column (e.g., Phenyl-Hexyl) Optimize_pH->Change_Column Still Poor Optimize_pH->Success Resolved Change_Column->Success Resolved Check_pH Lower Mobile Phase pH (e.g., to pH 3.0) Peak_Tailing->Check_pH Add_TEA Add Competing Base (e.g., 0.1% TEA) Check_pH->Add_TEA Still Tailing Check_pH->Success Fixed New_Column Use Base-Deactivated Column Add_TEA->New_Column Still Tailing Add_TEA->Success Fixed New_Column->Success Fixed

Caption: Troubleshooting workflow for HPLC separation of Ivabradine.

References
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kanthale, S. B., Thonte, S. S., & Mahapatra, D. K. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(4), 137-144. Retrieved from [Link]

  • Tomić, J., Popović, I., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Acta Chromatographica, 33(4), 323-333. Retrieved from [Link]

  • Parve, P., Jadhav, R., Kumar, V., Warde, S., Singh, R. M., Nayak, S., & Bhaskar, V. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmaceutical & Phytopharmacological Research, 12(2). Retrieved from [Link]

  • Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by RP-HPLC Method. International Journal of Drug Delivery Technology, 12(3), 1188-1197. Retrieved from [Link]

  • Popović, I., Tomić, J., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Journal of Chromatographic Science, 57(7), 632-641. Retrieved from [Link]

  • Gandhi, N. K., & Ezhava, S. B. (2021). Stability indicating Analytical Method Development using Quality by Design (QbD) approach for simultaneous estimation of Ivabradine and Metoprolol. Research Journal of Pharmacy and Technology, 14(11), 5937-5942. Retrieved from [Link]

  • Rahman, M. M., Asaduzzaman, M., & Islam, S. A. (2012). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research, 3(11), 4349-4354. Retrieved from [Link]

  • Polker, A., Padmavathi, Y., Kumar, R., & Babu, N. R. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-8. Retrieved from [Link]

  • Kanthale, S. B., & Thonte, S. S. (2020). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 13(2), 115-120. Retrieved from [Link]

  • Zurange, S. S., & Gangurde, S. A. (2025). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. Research Journal of Pharmacy and Technology, 18(5), 2415-2419. Retrieved from [Link]

  • Popović, I., Tomić, J., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. Retrieved from [Link]

  • Srinivasan, M. V., & J, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences, 72(5), 667-671. Retrieved from [Link]

  • Sravani, G., & Rao, G. (2014). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. ResearchGate. Retrieved from [Link]

  • Tomić, J., Popović, I., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2021). A Review on RP-HPLC Method for the Simultaneous Estimation of Carvedilol and Ivabradine In Bulk and Tablet Dosage Form. International Journal of Scientific Research & Technology, 7(12), 1-6. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of Hydroxy Ivabradine in Analytical Samples

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for addressing stability issues of Hydroxy Ivabradine in analytical samples.

Welcome to the technical support resource for this compound analysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the stability challenges associated with this compound, the primary active metabolite of Ivabradine. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to proactively design robust analytical methods.

Section 1: The Core Stability Challenge: Understanding this compound's Chemistry

A foundational understanding of the molecule's structure is critical to troubleshooting its stability.

Q1: What is the primary structural feature of this compound that dictates its stability in analytical samples?

A1: The core of this compound's stability challenge lies in its benzazepin-2-one moiety , which contains a seven-membered lactam ring . A lactam is a cyclic amide. This ring is susceptible to pH-dependent hydrolysis, where it can open to form an inactive amino carboxylic acid derivative. This is conceptually similar to the well-documented pH-dependent equilibrium of lactone (cyclic ester) rings found in other drugs, which shift between an active, closed-ring form and an inactive, open-ring form.[1][2]

This equilibrium is the root cause of many stability issues. Under strongly acidic or basic conditions, the rate of this ring-opening reaction increases significantly, leading to a loss of the parent analyte and the appearance of degradation products.[3][4] Therefore, controlling the pH of your samples, standards, and mobile phases is the single most important factor in ensuring accurate quantification.

cluster_0 This compound Stability Active Active Form This compound (Closed Lactam Ring) Inactive Inactive Form Hydrolyzed Product (Open Ring) Active->Inactive  High pH (Alkaline)  Low pH (Acidic)  Hydrolysis Inactive->Active  Neutral / Mildly Acidic pH  (Equilibrium Favors Active Form)

Caption: pH-dependent equilibrium of this compound's lactam ring.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during analysis.

Q2: I'm observing a progressive loss of analyte signal in my processed plasma samples left on the autosampler. What is happening and how can I fix it?

A2: This is a classic short-term stability issue. There are two likely culprits:

  • pH-Mediated Hydrolysis: If your final sample extract is not buffered or is at an unfavorable pH, the lactam ring hydrolysis described above can occur even at room temperature, leading to a steady decline in the analyte concentration.

  • Enzymatic Degradation: Although plasma is processed, residual enzyme activity can persist and degrade the analyte.

Solutions:

  • Immediate Analysis: The most straightforward solution is to analyze samples immediately after preparation.

  • Temperature Control: Maintain the autosampler at a low temperature (e.g., 4-10°C) to slow down both chemical degradation and enzymatic activity.

  • pH Control: Ensure your sample processing method (e.g., protein precipitation or solid-phase extraction) results in a final extract with a pH that favors stability. A slightly acidic to neutral pH is generally preferable.[3][5] For RP-HPLC methods, a final sample pH between 3.0 and 6.5 is a good target, as it is often compatible with mobile phase conditions and promotes stability.[3][6][7]

Q3: My results are inconsistent after samples have been frozen and thawed. Why does this happen?

A3: This points to a freeze-thaw stability problem. While studies on Ivabradine have shown it to be stable for at least three freeze-thaw cycles when handled correctly, this is not guaranteed under all conditions.[8] Each freeze-thaw cycle can cause localized changes in pH and concentration as ice crystals form, potentially accelerating degradation.

Solutions:

  • Aliquot Samples: Upon initial processing of a plasma sample, divide it into multiple smaller aliquots before freezing. This allows you to thaw a fresh aliquot for each analytical run, completely avoiding repeated freeze-thaw cycles on the same sample volume. This is a mandatory best practice in regulated bioanalysis.

  • Controlled Thawing: Thaw samples consistently and gently, for example, by placing them at room temperature or in a cool water bath. Avoid excessive heat from sources like microwave ovens. Once thawed, keep samples on ice or refrigerated until analysis.

Q4: I'm seeing new, unidentified peaks in my chromatograms, especially in samples subjected to stress tests or long-term storage. What are they?

A4: These are almost certainly degradation products. Forced degradation studies on Ivabradine have confirmed that it degrades under several conditions, and its hydroxylated metabolite would be expected to behave similarly.[9]

  • Acid & Base Hydrolysis: As discussed, this is a primary degradation pathway, leading to ring-opening.[3][10]

  • Oxidation: Ivabradine is susceptible to degradation by oxidizing agents.[5][10] This can lead to the formation of N-oxide impurities, which have been identified in stress studies.[11]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation in solution.[10][12]

Solutions:

  • Protect from Light: Always store and handle samples and stock solutions in amber or light-blocking containers.

  • Use High-Purity Solvents: Ensure solvents are free from peroxides or other oxidizing contaminants. If oxidative degradation is a persistent issue, consider degassing solvents with an inert gas like nitrogen.

  • Method Specificity: Your analytical method must be "stability-indicating," meaning it can fully separate the intact this compound peak from all potential degradation products and process-related impurities.[9][11] If you suspect degradation, you may need to adjust your gradient, mobile phase, or column chemistry to achieve baseline separation.

Section 3: FAQs - Best Practices for Sample Handling

Q1: What are the definitive optimal conditions for collecting and storing clinical or pre-clinical plasma samples? A1: Based on established bioanalytical methods, follow these guidelines:

  • Anticoagulant: Use tubes containing K2EDTA.[5]

  • Processing: Centrifuge blood samples promptly at a sufficient speed (e.g., 3000 rpm) to separate plasma.

  • Short-Term Storage: If analysis is to be performed within 24 hours, store plasma at 2-8°C. For any delays at room temperature, keep samples on ice.[8]

  • Long-Term Storage: For storage beyond 24 hours, samples must be frozen and maintained at -20°C or, preferably, -70°C. Studies have confirmed stability for at least 6-12 months at -20°C.[8]

Q2: How should I prepare and store my analytical stock and working solutions? A2:

  • Solvent: Prepare initial stock solutions (e.g., 1 mg/mL) in a solvent where the analyte is freely soluble, such as HPLC-grade methanol.[6][13]

  • Storage: Store stock solutions in amber glass vials at 2-8°C for short-term use or at -20°C for long-term storage.

  • Working Solutions: Prepare fresh working solutions for each analytical run by diluting the stock solution in your mobile phase or a compatible diluent. Do not store highly diluted aqueous solutions for extended periods at room temperature.

Section 4: Recommended Protocols & Workflows

Adherence to validated protocols is essential for reproducible results.

Protocol 1: Recommended Plasma Sample Handling & Storage Workflow
  • Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing.

  • Centrifugation: Within 1 hour of collection, centrifuge the sample at 1500-2000 x g for 15 minutes at 4°C.

  • Aliquoting: Immediately transfer the supernatant (plasma) into pre-labeled, light-protected polypropylene tubes. Create multiple, single-use aliquots.

  • Storage:

    • For analysis within 24 hours, store at 2-8°C.

    • For long-term storage, immediately freeze and maintain at ≤ -20°C.

  • Shipping: If samples must be shipped, ensure they are sent on sufficient dry ice to remain frozen throughout transit.

Protocol 2: Basic Workflow for In-House Stability Assessment

This workflow allows you to verify the stability of this compound in your specific matrix and conditions.

cluster_workflow Analyte Stability Verification Workflow prep_qc Prepare Low & High QC Samples in Relevant Matrix t0 T=0 Analysis: Analyze a set of QC samples immediately (Baseline) prep_qc->t0 store Store Remaining QCs under Test Conditions (e.g., Room Temp, 4°C, Freeze-Thaw Cycles) prep_qc->store compare Compare Mean Concentration of T=X vs. T=0 t0->compare tx T=X Analysis: Analyze stored QCs at predetermined time points store->tx tx->compare pass Stable: Difference within acceptance criteria (e.g., ±15%) compare->pass Yes fail Unstable: Difference exceeds acceptance criteria compare->fail No

Sources

Improving the yield and purity of synthesized Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hydroxy Ivabradine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this molecule, with a focus on maximizing yield and achieving high purity. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that often arise during the synthesis of this compound and related compounds.

Q1: My overall yield for this compound is consistently low. What are the primary factors I should investigate?

A1: Consistently low yields in multi-step organic syntheses can be attributed to several factors. A systematic evaluation is crucial.[1][2]

  • Incomplete Reactions: One of the most common issues is an incomplete reaction in one or more steps. It is critical to monitor reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure all starting material is consumed before proceeding to the workup.

  • Side Reactions: The synthesis of complex molecules like this compound is often accompanied by side reactions that consume starting materials and generate impurities. For instance, in the key reductive amination step, potential side reactions include over-alkylation of the amine or reduction of the carbonyl group before imine formation.[3][4] Understanding the reaction mechanism can help in optimizing conditions to minimize these pathways.[5]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during aqueous workups (e.g., if the product has some water solubility), extractions, and filtration.[2] Similarly, purification steps like column chromatography or crystallization can lead to substantial losses if not optimized.[6] Always check all phases (aqueous layers, filter paper, etc.) for your product before discarding them.

  • Reagent Purity and Stability: The purity of starting materials and reagents is paramount. Impurities in solvents or starting materials can interfere with the reaction. Furthermore, some reagents, particularly organometallics or hydrides, can degrade upon storage.

Q2: I'm observing multiple impurity spots on my TLC plate after the final step. What are the likely identities of these impurities?

A2: Impurity profiling is a critical aspect of drug synthesis.[7][8] For this compound, several impurities can arise from the synthetic route, mirroring those found in Ivabradine synthesis.[5][9]

Potential Impurity Potential Source Mitigation Strategy
Unreacted Starting Materials Incomplete reaction; insufficient reaction time or temperature.Monitor reaction progress via TLC/HPLC and drive to completion.
N-Oxide Impurity Oxidation of the tertiary amine, potentially during workup or storage.[10]Use degassed solvents; store the final compound under an inert atmosphere (N₂ or Ar).
Dehydro Impurity Oxidation of the benzazepine ring system.[10]Avoid harsh oxidizing agents; consider milder reaction conditions.
Over-alkylated Byproduct Reaction of the product (a secondary amine) with the alkylating agent.Use a precise 1:1 stoichiometry for the key coupling or amination step.
Positional Isomers If the hydroxylation step is not perfectly regioselective, isomers can form.[11]Optimize the hydroxylation reaction conditions or use a starting material with the hydroxyl group already in place.

Q3: How do I choose the right analytical method to assess the purity of my final compound?

A3: A combination of analytical techniques is often necessary for a complete purity assessment.

  • HPLC/UPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis of pharmaceutical compounds like Ivabradine and its derivatives.[12][13][14] It provides excellent resolution for separating closely related impurities and allows for accurate quantification. A well-developed HPLC method should be able to separate the API from all known impurities and degradation products.[15]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any major impurities. Quantitative NMR (qNMR) can also be used for purity assessment against a certified standard.

Part 2: Troubleshooting Low Yield in the Reductive Amination Step

The formation of the central secondary amine via reductive amination is a critical step in many proposed syntheses of Ivabradine and its analogs.[16] This section provides a troubleshooting guide for this specific reaction.

Problem: Low conversion of starting aldehyde/ketone to the final amine product.

This is often diagnosed by observing significant amounts of unreacted starting materials in the crude reaction mixture by TLC or LC-MS.

G cluster_0 Purification & Analysis Workflow raw_product Crude this compound column Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) raw_product->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Isolated Product evaporate->pure_product analysis Purity & Identity Confirmation (HPLC, NMR, MS) pure_product->analysis

Sources

Method Refinement for Sensitive Detection of Low-Level Hydroxy Ivabradine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Terminology: For the purposes of this guide, "Hydroxy Ivabradine" will refer to N-desmethylivabradine, the primary and pharmacologically active metabolite of Ivabradine. This is the most frequently analyzed metabolite in bioanalytical studies.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of low-level this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific reasoning behind them, ensuring robust and reliable results.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Poor Sensitivity or Inability to Reach the Lower Limit of Quantification (LLOQ)

Question: My assay is not sensitive enough to detect low levels of this compound. What are the potential causes and how can I improve my signal-to-noise ratio?

Answer:

Achieving a low LLOQ, often in the sub-ng/mL range, is critical for pharmacokinetic studies of this compound.[1][2][3] If you are struggling with sensitivity, consider the following factors:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the biological matrix can lead to low recovery and, consequently, poor sensitivity.

    • Troubleshooting Steps:

      • Evaluate different extraction techniques: While protein precipitation is a quick method, solid-phase extraction (SPE) often provides a cleaner extract and higher recovery for low-level analytes.[1][2] A study by Klippert et al. (1998) successfully used SPE with cyano cartridges for the determination of ivabradine and its N-demethylated metabolite.[1]

      • Optimize the extraction solvent: For liquid-liquid extraction (LLE), ensure the solvent is of appropriate polarity to efficiently partition this compound.

      • pH adjustment: The pH of the sample can influence the ionization state of this compound and its extraction efficiency. Experiment with adjusting the sample pH prior to extraction.

  • Inefficient Ionization in the Mass Spectrometer: this compound is typically analyzed in positive electrospray ionization (ESI) mode.[2][3]

    • Troubleshooting Steps:

      • Optimize mobile phase additives: The presence of a small percentage of an acid, such as formic acid (e.g., 0.1% to 0.2%), in the mobile phase can enhance the protonation of this compound, leading to a stronger signal.[2][3]

      • Tune MS parameters: Systematically optimize the MS parameters, including capillary voltage, cone voltage, and collision energy, for the specific transition of this compound.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to a decreased signal.

    • Troubleshooting Steps:

      • Improve chromatographic separation: Adjust the gradient profile of your liquid chromatography (LC) method to better separate this compound from interfering matrix components.

      • Use a more effective sample cleanup method: As mentioned, SPE is generally more effective at removing matrix components than protein precipitation.

      • Matrix-matched calibrants and quality controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your samples to compensate for consistent matrix effects.[4]

Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: The chromatographic peak for this compound is showing significant tailing/fronting/broadening. What could be the cause, and how can I improve the peak shape?

Answer:

Good peak shape is crucial for accurate integration and quantification. Several factors can contribute to poor peak morphology:

  • Column Issues:

    • Troubleshooting Steps:

      • Column contamination: Flush the column with a strong solvent to remove any adsorbed compounds.

      • Column degradation: If the column is old or has been used extensively, it may need to be replaced. A decline in the number of theoretical plates is an indicator of column degradation.[5]

      • Inappropriate column chemistry: Ensure the column stationary phase (e.g., C8 or C18) is suitable for the separation of this compound.[1][2][5]

  • Mobile Phase Incompatibility:

    • Troubleshooting Steps:

      • pH of the mobile phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH. Ammonium acetate buffer is commonly used to control pH.[4][5][6]

      • Mobile phase composition: Ensure the organic and aqueous components of the mobile phase are fully miscible and properly degassed.

  • Injection Volume and Solvent:

    • Troubleshooting Steps:

      • High injection volume: Injecting too large a volume can lead to peak broadening. Try reducing the injection volume.

      • Injection solvent mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

High Background Noise or Interfering Peaks

Question: I am observing high background noise or interfering peaks that co-elute with this compound. How can I obtain a cleaner chromatogram?

Answer:

A clean baseline is essential for accurate quantification, especially at low concentrations.

  • Contaminated Solvents or Reagents:

    • Troubleshooting Steps:

      • Use high-purity solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

      • Check for contamination in additives: Ensure that any mobile phase additives (e.g., formic acid, ammonium acetate) are of high purity.

  • Carryover from Previous Injections:

    • Troubleshooting Steps:

      • Optimize the needle wash: Increase the volume and/or the strength of the solvent used for the autosampler needle wash.

      • Inject a blank after a high-concentration sample: This will help determine if carryover is occurring.

  • Matrix Interferences:

    • Troubleshooting Steps:

      • Improve sample cleanup: As discussed previously, techniques like SPE can significantly reduce matrix interferences compared to protein precipitation.[1][2]

      • Enhance chromatographic resolution: Modify the LC gradient to better separate this compound from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the analysis of this compound?

An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte but a different mass-to-charge ratio (m/z). For the analysis of this compound, a stable isotope-labeled version (e.g., this compound-d4) is the best choice as it co-elutes and has very similar ionization efficiency, thus effectively compensating for matrix effects and variability in sample preparation. If a stable isotope-labeled IS is not available, a structural analog can be used. For instance, some methods for Ivabradine have used Telmisartan or an analogue of Ivabradine as an internal standard.[1][4]

Q2: How should I assess the stability of this compound in biological samples?

The stability of this compound should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. According to regulatory guidelines, this should include:

  • Freeze-thaw stability: Assess the stability after multiple freeze-thaw cycles (typically three cycles).[1]

  • Short-term room temperature stability: Determine the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.[1]

  • Long-term storage stability: Evaluate the stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of the study samples.[1]

  • Post-preparative stability: Assess the stability of the processed samples in the autosampler.

Klippert et al. (1998) found that Ivabradine and its N-demethylated metabolite are stable in plasma and urine after 24 hours at room temperature, after three freeze-thaw cycles, and for at least 6-12 months at -20°C.[1]

Q3: What are the typical MS/MS transitions for this compound?

While the exact m/z values will depend on the specific instrument and conditions, you will need to perform an infusion of a standard solution of this compound to determine the optimal precursor and product ions. For Ivabradine, a common transition is m/z 469 -> 177.[2] The transition for N-desmethylivabradine would be different and needs to be determined empirically.

Q4: What are the key validation parameters I need to assess for my bioanalytical method?

According to FDA and other regulatory guidelines, a bioanalytical method must be validated for:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][4]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a correlation coefficient (r²) of >0.99 is typically required.[4][5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[1]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[4]

  • Stability: As discussed in Q2.

Experimental Protocols & Workflows

Sample Preparation Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is load Load Sample onto SPE Cartridge add_is->load condition Condition SPE Cartridge (e.g., with Methanol then Water) condition->load wash Wash Cartridge to Remove Interferences (e.g., with a weak organic solvent) load->wash elute Elute this compound (e.g., with Methanol or Acetonitrile) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: A typical solid-phase extraction workflow for the analysis of this compound.

Troubleshooting Logic for Low Sensitivity

Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.

Data Summary Tables

Table 1: Example LC-MS/MS Method Parameters for Ivabradine Analysis

ParameterExample ConditionReference
LC Column Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: 0.1% Formic Acid : Methanol (60:40, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temp. 35 °C[2]
Injection Vol. 10 µL[6]
Ionization Mode ESI Positive[2][3]
MS/MS Transition Ivabradine: m/z 469 -> 177[2]

Table 2: Summary of Validation Results from Literature for Ivabradine

Validation ParameterReported Range/ValueReference
Linearity Range 0.1 - 200 ng/mL (in human plasma)[2]
0.5 - 100 ng/mL (in plasma)[1]
LLOQ 0.1 ng/mL[2]
Intra-day Precision (%RSD) 1.23 - 14.17%[2]
Inter-day Precision (%RSD) 5.26 - 8.96%[2]
Recovery Consistent and reproducible[4]

References

  • Polker, A., et al. (n.d.). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. Available at: [Link]

  • Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 125–133. Available at: [Link]

  • Jiang, J. J., Tian, L., Huang, Y., & Li, Y. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Biomedical Chromatography, 27(12), 1603–1608. Available at: [Link]

  • Kumar, A. S., & Ramachandran, G. (2018). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Research Journal of Pharmacy and Technology, 11(7), 2821. Available at: [Link]

  • Stanković, M., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Periodica Polytechnica Chemical Engineering, 65(3), 368-379. Available at: [Link]

  • Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(2), 205-212. Available at: [Link]

Sources

Resolving co-elution problems of Hydroxy Ivabradine with other metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the analytical challenges in the chromatographic separation of Ivabradine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the co-elution of Hydroxy Ivabradine with other metabolites, ensuring accurate and reliable quantification.

Introduction to the Challenge

Ivabradine is extensively metabolized in the liver and intestines, primarily by the CYP3A4 enzyme, leading to a variety of metabolites.[1][2] The major active metabolite is N-desmethyl ivabradine.[1][2] this compound is another key metabolite that requires careful analytical monitoring. Due to structural similarities and varying polarities among these compounds, achieving baseline separation can be a significant hurdle, with co-elution being a frequent problem.[3] Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks that compromise quantification and identification.[4][5]

This guide provides a structured approach to diagnosing and solving these complex separation issues using fundamental chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of a co-elution problem with this compound?

A1: The most common indicators of co-elution are distorted peak shapes, such as peak fronting, tailing, or the appearance of a "shoulder" on the main peak of interest.[4][5][6] In some cases of perfect co-elution, the peak may appear symmetrical, but the peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) will reveal inconsistencies across the peak's spectrum.[4][5]

Q2: Why is it critical to resolve the co-elution of this compound?

A2: Accurate quantification of drug metabolites is essential for pharmacokinetic and pharmacodynamic studies. Co-elution leads to inaccurate peak integration, which in turn results in erroneous concentration measurements. This can have significant implications for understanding the drug's metabolism, efficacy, and safety profile.

Q3: Can I just use MS/MS to resolve co-elution?

A3: While MS/MS provides high selectivity and can often differentiate between co-eluting compounds with different mass-to-charge ratios (m/z), it is not a complete solution for all co-elution problems. Isobaric compounds (metabolites with the same m/z) will not be resolved by the mass spectrometer. Furthermore, significant ion suppression or enhancement can occur when compounds co-elute, leading to inaccurate quantification. Therefore, good chromatographic separation is always the preferred approach.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic guide to troubleshooting and resolving co-elution issues involving this compound and other metabolites.

Step 1: Confirming Co-elution

Before attempting to fix the problem, it's crucial to confirm that you are indeed dealing with co-elution.

Question: How can I be certain that the peak distortion I'm seeing is due to co-elution and not another issue like column degradation or a poor connection?

Answer:

  • Peak Purity Analysis: If you are using a DAD, perform a peak purity analysis. The software will compare spectra across the peak. If the spectra are not homogenous, it's a strong indication of co-elution.[4][5]

  • Mass Spectrometry Scan: With an LC-MS system, acquire full scan data across the peak. If you observe multiple m/z values with varying intensities across the peak's elution profile, co-elution is likely.[4]

  • Inject a Standard: Inject a pure standard of this compound. If the peak shape is symmetrical and sharp, it suggests the issue in your sample is due to a co-eluting compound from the matrix or another metabolite.

Step 2: Optimizing Chromatographic Selectivity (α)

Selectivity is the ability of the chromatographic system to differentiate between analytes and is often the most effective parameter to adjust for resolving co-elution.[4][5][7]

Question: My peaks are still overlapping. How can I improve the selectivity of my method?

Answer:

Improving selectivity involves changing the "chemistry" of the separation.[5] Here are several approaches, ordered from simplest to most impactful:

2.1. Mobile Phase Modification
  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[5] These solvents have different properties and can alter the elution order and separation of metabolites.

  • Adjust the Mobile Phase pH: Ivabradine and its metabolites are ionizable compounds.[8] Altering the pH of the mobile phase can change their ionization state and, consequently, their retention and selectivity.[7][8][9]

    • Expert Insight: For amine-containing compounds like Ivabradine and its metabolites, operating at a pH 2-3 units away from their pKa values generally provides more robust results.[8] Experiment with different pH values to find the optimal separation.

  • Modify Buffer Concentration: The concentration of the buffer in the mobile phase can also influence selectivity, particularly for ionizable compounds.

2.2. Stationary Phase Modification
  • Change the Column Chemistry: If modifying the mobile phase is insufficient, the next step is to change the stationary phase.[5] If you are using a standard C18 column, consider alternatives:

    • Phenyl-Hexyl Column: Offers different selectivity due to pi-pi interactions.

    • Pentafluorophenyl (PFP) Column: Provides unique selectivity for polar and aromatic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for retaining and separating highly polar metabolites that are poorly retained in reversed-phase chromatography.[10][11]

Step 3: Adjusting Retention (Capacity Factor, k')

If the co-eluting peaks are eluting very early (low k'), increasing their retention on the column can provide more opportunity for separation.[4][5]

Question: The co-eluting peaks are near the void volume. How can I increase their retention?

Answer:

  • Decrease the Organic Solvent Strength: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analytes.[4][12]

  • Optimize the Gradient: If you are running a gradient, make the initial part of the gradient shallower.[13] This will slow down the elution of early-eluting compounds and can improve their resolution.

Step 4: Improving Efficiency (N)

Column efficiency refers to the "skinniness" of the peaks.[5] Sharper peaks are less likely to overlap.

Question: My peaks are broad, which is contributing to the co-elution. How can I improve peak shape and efficiency?

Answer:

  • Check for System Dead Volume: Ensure all tubing and connections are appropriate for your system (e.g., use narrow-bore tubing for UHPLC).

  • Use a Newer Column: Over time, columns degrade and lose efficiency. Replacing an old column can significantly improve peak shape.[5]

  • Optimize Flow Rate: While a lower flow rate can sometimes improve separation, it also increases run time. Find a balance that provides adequate resolution without excessively long analysis times.

  • Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and sometimes altered selectivity.[13]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for the separation of this compound from co-eluting metabolites.

Materials:

  • HPLC or UHPLC system with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7), 10 mM ammonium formate (pH ~6.8), and 10 mM ammonium bicarbonate (pH ~9.5)

  • Mobile Phase B: Acetonitrile or Methanol

  • Sample: Spiked plasma or urine extract containing Ivabradine and its metabolites

Procedure:

  • Equilibrate the column with the starting mobile phase composition using the pH 2.7 buffer.

  • Inject the sample and run a generic gradient (e.g., 5-95% B over 10 minutes).

  • Analyze the chromatogram for the resolution between this compound and any closely eluting peaks.

  • Repeat steps 1-3 for the pH 6.8 and pH 9.5 mobile phases.

  • Compare the chromatograms to identify the pH that provides the best separation.

Expected Outcome: The retention times and elution order of the ionizable metabolites will likely change significantly with pH, allowing you to select a pH that resolves the co-elution.

Protocol 2: Column Chemistry Screening

Objective: To evaluate different stationary phase chemistries for improved selectivity.

Materials:

  • HPLC or UHPLC system

  • Columns: C18, Phenyl-Hexyl, and PFP (with similar dimensions)

  • Optimized mobile phase from Protocol 1

  • Sample: Spiked plasma or urine extract

Procedure:

  • Install the C18 column and equilibrate with the mobile phase.

  • Inject the sample and run the optimized gradient.

  • Save the chromatogram.

  • Replace the C18 column with the Phenyl-Hexyl column and repeat steps 1-3.

  • Replace the Phenyl-Hexyl column with the PFP column and repeat steps 1-3.

  • Compare the chromatograms from the three columns to determine which provides the best resolution for this compound.

Data Presentation

Table 1: Example of Chromatographic Parameters for Ivabradine and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ivabradine469.3292.2
N-desmethyl Ivabradine455.3292.2
This compound 485.3 292.2

Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.

Visualizations

Troubleshooting Workflow

CoElution_Troubleshooting start Observe Peak Distortion (Shoulder, Tailing, Asymmetry) confirm Confirm Co-elution (Peak Purity, MS Scan) start->confirm is_coelution Is it Co-elution? confirm->is_coelution selectivity Optimize Selectivity (α) is_coelution->selectivity Yes not_coelution Investigate Other Issues (e.g., Column Fouling) is_coelution->not_coelution No mobile_phase Modify Mobile Phase (pH, Organic Solvent) selectivity->mobile_phase stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) mobile_phase->stationary_phase If unresolved resolved Resolution Achieved mobile_phase->resolved Check Resolution retention Adjust Retention (k') stationary_phase->retention If unresolved stationary_phase->resolved Check Resolution gradient Modify Gradient Profile retention->gradient efficiency Improve Efficiency (N) gradient->efficiency If unresolved gradient->resolved Check Resolution column_health Check Column Health & System Dead Volume efficiency->column_health column_health->resolved If resolved

Caption: A logical workflow for troubleshooting co-elution problems.

Impact of Mobile Phase pH on Ionizable Compounds

pH_Effect cluster_acidic Acidic Mobile Phase (pH < pKa) cluster_basic Basic Mobile Phase (pH > pKa) acidic R-NH3+ Positively Charged More Polar Less Retained in RP-LC basic R-NH2 Neutral Less Polar More Retained in RP-LC acidic:f1->basic:f1 Increased Retention basic:f1->acidic:f1 Decreased Retention

Caption: Effect of mobile phase pH on the retention of a basic analyte.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Axion Labs. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube; 2025. Available from: [Link]

  • Kaliszan R, Wiczling P, Juszczyk P, et al. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals; 2004. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • PharmaTutor. A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. PharmaTutor; 2018. Available from: [Link]

  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Available from: [Link]

  • Paronis E, Scheinin M. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate; 2025. Available from: [Link]

  • Jiang J, Tian L, Huang Y, et al. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. PubMed; 2013. Available from: [Link]

  • Impactfactor. Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Available from: [Link]

  • Pasupuleti S, Vijaya KG. Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. AKJournals; 2021. Available from: [Link]

  • François-Bouchard M, Simonin G, Bossant M, et al. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate; 2000. Available from: [Link]

  • National Center for Biotechnology Information. Ivabradine. StatPearls; 2025. Available from: [Link]

  • Polker A, et al. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands; 2020. Available from: [Link]

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. 2014. Available from: [Link]

  • Lu C, Jia Y, Wen A, et al. Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate; 2025. Available from: [Link]

  • ACS Publications. Tuning Metabolome Coverage in Reversed Phase LC–MS Metabolomics of MeOH Extracted Samples Using the Reconstitution Solvent Composition. Analytical Chemistry; 2017. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. 2013. Available from: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. 2025. Available from: [Link]

  • Kokot M, et al. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH; 2021. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • Semantic Scholar. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Ivabradine. PubChem; Available from: [Link]

  • PubMed. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Available from: [Link]

  • Asian Journal of Research in Chemistry. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. 2021. Available from: [Link]

  • European Union. Ivabradine JensonR. EMA; 2016. Available from: [Link]

  • National Institutes of Health. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. 2016. Available from: [Link]

  • National Institutes of Health. Ivadradine. PMC - PubMed Central; 2015. Available from: [Link]

  • ResearchGate. How can I improve the resolution of the peaks in gas chromatography?. 2015. Available from: [Link]

  • ResearchGate. Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. Available from: [Link]

  • PubMed. Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. 2015. Available from: [Link]

  • AKJournals. Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. 2019. Available from: [Link]

  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. 2019. Available from: [Link]

  • National Institutes of Health. Ivabradine reduces heart rate while preserving metabolic fluxes and energy status of healthy normoxic working hearts. 2017. Available from: [Link]

Sources

Minimizing inter-assay variability in Hydroxy Ivabradine quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Hydroxy Ivabradine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this compound in biological matrices. Inter-assay variability is a critical challenge in regulated bioanalysis, and this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reliability of your data. The methodologies and principles discussed are grounded in established regulatory guidelines to support data integrity for pharmacokinetic and toxicokinetic studies.[1][2][3]

Section 1: Troubleshooting Guide for Inter-Assay Variability

High inter-assay variability can compromise the validity of a study. This section addresses specific issues that can arise during the quantification of this compound, their probable causes, and actionable solutions.

Issue 1: Inconsistent Peak Areas for Quality Control (QC) Samples Across Batches

Symptoms:

  • The coefficient of variation (%CV) for QC sample concentrations exceeds the acceptance criteria (typically ±15% for LQC, MQC, HQC, and ±20% for LLOQ) outlined in regulatory guidelines.[4][5]

  • A noticeable drift (upward or downward trend) in QC sample peak areas is observed over a series of analytical runs.

Probable Causes & Solutions:

  • Cause A: Inconsistent Sample Preparation: Variability in extraction recovery is a common culprit. This compound, being a metabolite, may have different physicochemical properties than the parent drug, affecting its extraction efficiency.[6]

    • Solution: Re-evaluate and optimize the sample preparation method. If using Liquid-Liquid Extraction (LLE) , ensure consistent vortexing times, solvent volumes, and phase separation. For Solid-Phase Extraction (SPE) , check for lot-to-lot variability in the cartridges and ensure complete elution of the analyte.[7][8][9] A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for these variations.[10][11]

  • Cause B: Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer source.[12][13][14][15] This effect can vary between different lots of matrix, leading to inter-assay variability.[16]

    • Solution:

      • Chromatographic Optimization: Modify the LC gradient to better separate this compound from interfering matrix components.

      • Sample Preparation Enhancement: Employ a more rigorous sample clean-up procedure. For instance, switching from protein precipitation to SPE can significantly reduce matrix effects.[17]

      • Matrix Effect Assessment: Quantify the matrix effect as per regulatory guidelines (e.g., FDA, EMA) by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[1][4][18][19]

  • Cause C: Internal Standard (IS) Variability: An inappropriate or unstable internal standard will fail to track the variability of the analyte.

    • Solution: The ideal IS is a stable isotope-labeled version of this compound.[10][11][20] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to have similar chromatographic and ionization behavior.[11][21] Ensure the IS is added consistently at the very beginning of the sample preparation process.[13]

  • Cause D: Instrument Performance Drift: Fluctuations in the LC-MS/MS system's performance, such as changes in ion source temperature or detector sensitivity, can lead to inconsistent results over time.

    • Solution: Implement a rigorous system suitability test (SST) at the beginning of each batch. Monitor key parameters like retention time, peak shape, and signal-to-noise ratio for a standard solution. Regularly scheduled preventative maintenance is also crucial.

Workflow for Troubleshooting Inter-Assay Variability

G Start High Inter-Assay Variability Detected (%CV > 15%) Check_IS Review Internal Standard (IS) Performance Start->Check_IS IS_Consistent IS Response Consistent? Check_IS->IS_Consistent Investigate_IS Investigate IS: - Stability - Purity - Addition Step IS_Consistent->Investigate_IS No Check_SamplePrep Evaluate Sample Preparation IS_Consistent->Check_SamplePrep Yes Revalidate Partial Method Re-Validation Required Investigate_IS->Revalidate SamplePrep_Consistent Extraction Recovery Consistent? Check_SamplePrep->SamplePrep_Consistent Optimize_SamplePrep Optimize Extraction: - LLE/SPE Method - Reagent Quality - Automation SamplePrep_Consistent->Optimize_SamplePrep No Check_Matrix Assess Matrix Effects SamplePrep_Consistent->Check_Matrix Yes Optimize_SamplePrep->Revalidate Matrix_Effect_Acceptable Matrix Factor within Acceptable Limits? Check_Matrix->Matrix_Effect_Acceptable Improve_Cleanup Improve Sample Cleanup or Chromatographic Separation Matrix_Effect_Acceptable->Improve_Cleanup No Check_Instrument Review Instrument Performance Logs & SST Matrix_Effect_Acceptable->Check_Instrument Yes Improve_Cleanup->Revalidate Instrument_Stable Instrument Performance Stable? Check_Instrument->Instrument_Stable Instrument_Maintenance Perform Instrument Maintenance & Calibration Instrument_Stable->Instrument_Maintenance No End Problem Resolved Instrument_Stable->End Yes Instrument_Maintenance->Revalidate Revalidate->End

Caption: Troubleshooting Decision Tree for Inter-Assay Variability.

Issue 2: Poor Peak Shape or Shifting Retention Times

Symptoms:

  • Asymmetrical (fronting or tailing) peaks for this compound.

  • Retention time shifts between injections or across different batches.

Probable Causes & Solutions:

  • Cause A: Column Degradation: The analytical column's performance can degrade over time, especially with complex biological matrices.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions. If this fails, replace the column.

  • Cause B: Mobile Phase Issues: Inconsistent mobile phase preparation, degradation, or pH shifts can affect chromatography.

    • Solution: Prepare fresh mobile phase for each batch. Ensure accurate pH measurement and consistent composition. Degas the mobile phase adequately to prevent bubble formation.

  • Cause C: Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: The reconstitution solvent should be as close in composition to the initial mobile phase as possible, or weaker.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to assess for a this compound bioanalytical method according to regulatory guidelines?

A1: According to the harmonized ICH M10 guideline, as well as FDA and EMA guidelines, a full validation for a bioanalytical method must include the following parameters.[1][4][5]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve To define the relationship between analyte concentration and instrument response.At least 6-8 non-zero standards; r² ≥ 0.99 is often expected.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Within ±15% (±20% at LLOQ) for QC samples at a minimum of four levels (LLOQ, LQC, MQC, HQC).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery To evaluate the efficiency of the extraction process.Should be consistent and reproducible, though a specific percentage is not mandated.
Stability To ensure the analyte is stable under various conditions (freeze-thaw, short-term, long-term, stock solution).Analyte concentration should be within ±15% of the nominal concentration.

Q2: How do I choose an appropriate internal standard for this compound quantification?

A2: The choice of an internal standard is critical for minimizing variability.[20][21] The best practice is to use a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled).[10][22] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and ionization, thus effectively compensating for variations.[11] If a SIL-IS is not available, a structural analog may be used, but it must be demonstrated that it does not suffer from differential matrix effects or have different extraction recovery.[11]

Q3: What are the most effective sample preparation techniques for extracting this compound from plasma?

A3: The choice of extraction technique depends on the required sensitivity, sample throughput, and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in a less clean extract, making it more susceptible to matrix effects.[23] It may be suitable for early-stage discovery work.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[24][25][26] It is effective for removing salts and highly polar interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for producing a clean extract and minimizing matrix effects.[7][8][27] Polymeric reversed-phase or mixed-mode sorbents are often used for extracting drugs and their metabolites from plasma.[8]

General Sample Preparation Workflow (SPE)

G Start Start: Plasma Sample Pretreat Pre-treatment: - Thaw and vortex sample - Add Internal Standard (IS) - Dilute/adjust pH Start->Pretreat Load Load Sample Pretreat->Load Condition SPE Cartridge Conditioning: 1. Methanol 2. Equilibration Buffer (e.g., Water) Condition->Load Wash Wash: - Remove polar interferences (e.g., 5% Methanol in Water) Load->Wash Elute Elute Analyte: - Use organic solvent (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase- Compatible Solvent Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Section 3: Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of 2% ammonium hydroxide in water to dilute the sample and adjust the pH.[8] Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a polymeric SPE plate (e.g., Bond Elut Plexa, 10 mg).[8]

    • Condition the wells with 500 µL of methanol.

    • Equilibrate the wells with 500 µL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE plate.

    • Apply a gentle vacuum to pull the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the sorbent with 500 µL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute this compound and the internal standard with 500 µL of methanol into a clean collection plate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 80:20 0.1% formic acid in water:methanol).

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2015). Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace. [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis. (2019). ResearchGate. [Link]

  • Matrix effects: Causes and solutions. (2008). ResearchGate. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]

  • Bioanalytical method validation emea. (2015). Slideshare. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013). NIH National Center for Biotechnology Information. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. (2020). NIH National Center for Biotechnology Information. [Link]

  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025). Chromatography Online. [Link]

  • Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol was used to extract hydrophobic and hydrophilic c. (n.d.). Metabolomics Workbench. [Link]

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (2012). NIH National Center for Biotechnology Information. [Link]

  • Metabolomics Sample Extraction. (n.d.). MetwareBio. [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023). NIH National Center for Biotechnology Information. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (2025). ResearchGate. [Link]

  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. (2020). Brieflands. [Link]

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (2023). NIH National Center for Biotechnology Information. [Link]

  • Variability in Response for Bioanalytical Assay using LC-MS/MS. (n.d.). Chromatography Today. [Link]

  • Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. (2023). Royal Society of Chemistry. [Link]

  • How Pitfalls during Drug Quantitation by Mass Spectrometry May Affect the Variability of Pharmacokinetic Data during a Bioequivalence Trial. (2017). Walsh Medical Media. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. [Link]

  • Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. (2013). PubMed. [Link]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. (2025). ResearchGate. [Link]

  • Determination of Ivabradine hydrochloride in the human plasma and the bioequivalence study by LC-MS/MS. (2014). Semantic Scholar. [Link]

  • High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. (2025). ResearchGate. [Link]

  • Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A-Senior Application Scientist's Guide to Validating an Analytical Method for Hydroxy Ivabradine According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Ivabradine is a crucial therapeutic agent for managing chronic stable angina and heart failure. Its primary active metabolite, Hydroxy Ivabradine, plays a significant role in its overall pharmacological effect. Consequently, the ability to accurately and reliably quantify this compound in various matrices is paramount for pharmacokinetic studies, quality control of drug products, and ensuring therapeutic efficacy.

This guide provides an in-depth, experience-driven walkthrough for validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The entire validation process is rigorously benchmarked against the standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] The objective is not merely to follow a checklist but to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose".[3]

The Analytical Method: A Snapshot

Before diving into validation, it's essential to have a robust analytical method. Based on literature and extensive experience with similar small molecules, we have developed the following RP-HPLC method as our foundation.[4][5][6]

ParameterConditionRationale
Instrument HPLC with UV/Vis or PDA DetectorProvides the necessary sensitivity and selectivity for chromophoric molecules like this compound.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase offers excellent hydrophobic retention for the analyte, providing good separation from polar impurities.
Mobile Phase Acetonitrile : 25mM Ammonium Acetate Buffer (pH 7.2) (60:40 v/v)This composition provides good peak shape and resolution. The buffer controls the ionization state of the analyte, ensuring consistent retention.[6]
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with separation efficiency.
Detection UV at 285 nmThis compound exhibits significant absorbance at this wavelength, ensuring high sensitivity.[4][5]
Injection Volume 10 µLA small injection volume minimizes potential column overload and peak distortion.
Column Temp. Ambient (25°C)Provides stable and reproducible chromatographic conditions.

System Suitability: The Pre-Flight Check

Before any validation run or sample analysis, a System Suitability Test (SST) is mandatory.[7][8] This is a non-negotiable step that confirms the chromatographic system is performing adequately on the day of analysis.[9] It's the "pre-flight check" that ensures the reliability of the data to be generated.[7]

Protocol:

  • Prepare a standard solution of this compound at a concentration of 40 µg/mL.

  • Perform five or six replicate injections of this standard solution.[10]

  • Evaluate the key performance indicators against established acceptance criteria.[7]

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or unwanted secondary interactions.[9][10][11]
Theoretical Plates (N) ≥ 2000Measures column efficiency and how well the column can produce narrow peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[9][11]
% RSD of Retention Time ≤ 2.0%Indicates the stability of the pump and the mobile phase composition.[11]

Failure to meet SST criteria requires immediate troubleshooting before proceeding with any validation experiments.[11]

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Analytical method validation is a holistic process where each parameter provides a different piece of evidence about the method's performance.[12][13]

Diagram: Overall Workflow for Method Validation

This diagram outlines the logical sequence of validation experiments, starting from establishing the method's specificity and culminating in robustness testing.

G cluster_prep Preparation cluster_validation ICH Q2(R1) Validation Parameters Dev Method Development SST System Suitability Testing Dev->SST Confirms system readiness Spec Specificity SST->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob

Caption: Workflow for ICH Q2(R1) Analytical Method Validation.

Specificity (or Selectivity)

Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components (e.g., excipients in a tablet formulation).[14][15][16] It proves that the signal you are measuring is from your analyte of interest and nothing else.[16][17][18]

Experimental Protocol:

  • Prepare Solutions:

    • A solution of the diluent (mobile phase) alone (Blank).

    • A solution containing a placebo (all formulation excipients without this compound).

    • A standard solution of pure this compound.

    • A sample solution prepared from the final drug product.

    • A spiked sample solution, where the drug product is spiked with known impurities and degradation products, if available.

  • Analysis: Inject each solution into the HPLC system and record the chromatograms.

  • Evaluation:

    • Compare the chromatogram of the blank and placebo with the standard. There should be no interfering peaks at the retention time of this compound.[17]

    • In the spiked sample, the peak for this compound should be well-resolved from all other peaks (impurities, etc.). A resolution (Rs) of ≥ 2.0 between the analyte peak and the closest eluting peak is generally considered acceptable.[11]

Linearity & Range

Why they matter: Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal (peak area) over a specified range.[12][19][20] The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[2][21]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning the expected concentration range. For an assay of a finished product, this is typically 80% to 120% of the target concentration.[21] Let's assume a target concentration of 100 µg/mL.

    • Levels: 80, 90, 100, 110, 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).

Diagram: Linearity Assessment Workflow

This diagram shows the process of preparing standards, generating a calibration curve, and evaluating the data to confirm linearity.

G A Prepare Stock Solution (e.g., 1000 µg/mL) B Create Serial Dilutions (Min. 5 concentration levels) A->B C Inject Each Level (n=3) into HPLC System B->C D Record Peak Areas C->D E Plot Mean Peak Area vs. Concentration D->E F Perform Linear Regression Analysis E->F G Evaluate Results: - Correlation Coefficient (r²) ≥ 0.999 - Y-intercept check - Visual inspection of plot F->G

Caption: Workflow for establishing method linearity.

Acceptance Criteria & Results:

ParameterAcceptance CriterionHypothetical ResultPass/Fail
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Linearity Plot Visually linearAppears linearPass
Y-intercept Should be close to zero150.3Pass
Range 80-120% of target conc.80-120 µg/mLPass
Accuracy

Why it matters: Accuracy measures the closeness of the test results to the true value.[14][22] It is typically determined using a recovery study, where a known amount of pure analyte is added to a placebo (spiked sample), and the method is used to see how much is recovered.[20]

Experimental Protocol:

  • Prepare Spiked Samples: Add known amounts of this compound stock solution to a placebo preparation at a minimum of three concentration levels, spanning the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analysis: Analyze these nine samples using the developed method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Diagram: Accuracy (Spike-Recovery) Workflow

This diagram illustrates the spike-recovery experimental design used to determine the accuracy of the analytical method.

G cluster_prep Sample Preparation Placebo Prepare Placebo Matrix (Excipients without analyte) Spike Spike Placebo with Analyte at 3 Levels (e.g., 80%, 100%, 120%) Prepare n=3 for each level Placebo->Spike Stock Prepare Analyte Stock Solution Stock->Spike Analyze Analyze all 9 spiked samples using the HPLC method Spike->Analyze Calculate Calculate % Recovery for each sample Analyze->Calculate Evaluate Evaluate Results: - Mean % Recovery - % RSD of Recovery Calculate->Evaluate

Caption: Experimental workflow for accuracy determination.

Acceptance Criteria & Results:

Spiked LevelMean % Recovery (n=3)% RSDAcceptance CriteriaPass/Fail
80% 99.5%0.85%Mean Recovery: 98.0-102.0% % RSD: ≤ 2.0%Pass
100% 100.2%0.65%Mean Recovery: 98.0-102.0% % RSD: ≤ 2.0%Pass
120% 99.8%0.72%Mean Recovery: 98.0-102.0% % RSD: ≤ 2.0%Pass
Precision

Why it matters: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[12][14] It's a measure of random error and is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[20]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions (same analyst, same instrument).[20]

  • Intermediate Precision: Assesses within-laboratory variations, such as different days, different analysts, or different equipment.[20]

Experimental Protocol:

  • Sample Preparation: Prepare a single, homogeneous batch of sample solution at 100% of the target concentration.

  • Repeatability: One analyst performs six replicate analyses of the sample solution on the same day, using the same instrument.

  • Intermediate Precision: A second analyst repeats the six replicate analyses on a different day, potentially using a different HPLC system (if available).

  • Evaluation: Calculate the % RSD for each set of six measurements and for all 12 measurements combined.

Acceptance Criteria & Results:

Precision LevelParameterAcceptance CriterionHypothetical ResultPass/Fail
Repeatability % RSD (n=6)≤ 2.0%0.75%Pass
Intermediate Precision % RSD (n=12, combined)≤ 2.0%1.10%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they matter:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.[23]

  • LOQ: The lowest amount of analyte that can be reliably quantified with suitable accuracy and precision.[23][24]

These parameters are critical for impurity testing but are also good practice to establish for an assay method.

Experimental Protocol (Based on the Calibration Curve): This is the most common and statistically sound approach. The values are calculated from the data obtained during the linearity experiment.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ (sigma) = The standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).[23][24]

  • S = The slope of the calibration curve.[23][24]

Acceptance Criteria & Results:

ParameterCalculationHypothetical Result
Slope (S) From Linearity15,230
Std. Dev. of Intercept (σ) From Linearity850
LOD 3.3 * (850 / 15230)0.18 µg/mL
LOQ 10 * (850 / 15230)0.56 µg/mL

Confirmation: To confirm the LOQ, one must prepare and analyze several samples (e.g., n=6) at the calculated LOQ concentration. The accuracy (% recovery) and precision (% RSD) at this level must meet predefined acceptance criteria (e.g., recovery within 80-120% and RSD ≤ 10%).

Robustness

Why it matters: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25][26][27] This provides an indication of its reliability during normal usage and is crucial to assess before transferring the method to another lab.[25][28]

Experimental Protocol:

  • Identify Parameters: Select critical chromatographic parameters to vary.

  • Vary Parameters: Deliberately alter these parameters slightly from the nominal method conditions.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:Buffer)

    • Mobile Phase pH: ± 0.2 units (7.0 and 7.4)

  • Analysis: Analyze a system suitability solution and a sample solution under each altered condition.

  • Evaluation: Evaluate the impact of these changes on system suitability parameters (e.g., retention time, tailing factor) and the final assay result. The results should not deviate significantly from those obtained under the nominal conditions.

Acceptance Criteria & Results:

Varied ParameterNominal ValueVariationResultAcceptance CriteriaPass/Fail
Flow Rate 1.0 mL/min0.9 mL/minSST Passed, Assay=99.5%SST must pass; Assay result within ±2.0% of nominalPass
1.1 mL/minSST Passed, Assay=100.3%SST must pass; Assay result within ±2.0% of nominalPass
% Organic 60%58%SST Passed, Assay=99.1%SST must pass; Assay result within ±2.0% of nominalPass
62%SST Passed, Assay=100.8%SST must pass; Assay result within ±2.0% of nominalPass
pH 7.27.0SST Passed, Assay=100.5%SST must pass; Assay result within ±2.0% of nominalPass
7.4SST Passed, Assay=99.6%SST must pass; Assay result within ±2.0% of nominalPass

Summary of Validation Results

This table provides a consolidated overview, comparing the performance of the analytical method against the pre-defined ICH acceptance criteria.

Validation ParameterAcceptance CriteriaMethod Performance ResultConclusion
Specificity No interference at analyte Rt; Resolution > 2No interference observed; Resolution = 4.2Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of target concentration80-120 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 100.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.75%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.10%Pass
LOQ Quantifiable with acceptable accuracy & precision0.56 µg/mL (Confirmed)Pass
Robustness System suitability and assay results remain within criteria after deliberate changesAll variations met criteriaPass

Conclusion

The comprehensive validation study detailed in this guide demonstrates that the proposed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. All tested parameters met the stringent acceptance criteria outlined in the ICH Q2(R1) guidelines. The method has been proven to be suitable for its intended purpose and can be confidently implemented for routine quality control analysis, stability studies, and pharmacokinetic research.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Validation. (n.d.). Accuracy, Precision & Linearity.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • Pharma Times Official. (2025, April 24). SOP for Guideline for System Suitability Test for HPLC Analysis.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • LCGC International. (n.d.). Robustness Tests.
  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Asian Journal of Research in Chemistry. (n.d.). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices.
  • Seerapu, S., & Srinivasan, B. P. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. Available from: [Link]

  • Shelar, V. V., et al. (2025). QBD Approach To Rp-Hplc Method Development And Validation For The Estimation Of Ivabradine For Api And Pharmaceutical Formulation. Indo American Journal of Pharmaceutical Sciences, 12(01).
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?.
  • AKJournals. (2021, February 23). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
  • Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ).
  • LCGC International. (n.d.). Method Validation and Robustness.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma Validation. (2025, December 8). ICH Q2 Guidance on Reporting LOD and LOQ Values.
  • Semantic Scholar. (2009, October 21). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets.
  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?.
  • Royal Society of Chemistry. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides.
  • (n.d.). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets.
  • Brieflands. (n.d.). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.

Sources

A Comparative Pharmacological Guide: Hydroxy Ivabradine vs. N-desmethylivabradine in the Context of Ivabradine's Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacological activities of Ivabradine's primary active metabolite, N-desmethylivabradine, and discusses the context of other metabolic products like hydroxylated forms. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the structure-activity relationships and clinical relevance of these compounds.

Introduction to Ivabradine and its Metabolic Fate

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the pacemaker "funny" current (If) in the sinoatrial node of the heart.[1][2][3] This unique mechanism of action reduces the heart rate without affecting myocardial contractility or ventricular repolarization, making it a valuable therapeutic agent for chronic stable angina and heart failure.[1][4][5]

Following oral administration, Ivabradine undergoes extensive first-pass metabolism, primarily in the liver and intestines.[6][7] This biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][6][8] The major metabolic pathway is N-demethylation, which results in the formation of N-desmethylivabradine (also known as S-18982).[6][7][9] This metabolite is not only the most abundant but is also pharmacologically active.[1][9]

While the user inquired about Hydroxy Ivabradine , the available scientific literature predominantly focuses on N-desmethylivabradine as the key active metabolite. Oxidative metabolism does occur, but specific hydroxylated metabolites and their distinct pharmacological activities are not as extensively characterized or reported to be as significant as the N-desmethylated counterpart. Therefore, this guide will focus on the robustly documented comparison between Ivabradine and N-desmethylivabradine, providing a scientifically grounded understanding of the active moieties contributing to the therapeutic effect.

Ivabradine Ivabradine (Parent Drug) CYP3A4 CYP3A4 (Liver and Intestines) Ivabradine->CYP3A4 N-demethylation Other_metabolites Other Minor Metabolites (e.g., hydroxylated forms) Ivabradine->Other_metabolites Other oxidative pathways N_desmethyl N-desmethylivabradine (Major Active Metabolite) CYP3A4->N_desmethyl Excretion Excretion (Urine and Feces) N_desmethyl->Excretion Other_metabolites->Excretion

Caption: Metabolic pathway of Ivabradine.

Comparative Pharmacological Activity: Ivabradine vs. N-desmethylivabradine

The therapeutic effect of Ivabradine is a composite of the parent drug and its active metabolite. Understanding their individual contributions is crucial for a complete pharmacological assessment.

Mechanism of Action and Potency at the If Channel

Both Ivabradine and N-desmethylivabradine exert their heart rate-lowering effects by directly inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node.[9]

CompoundTargetMechanism of ActionRelative Potency
Ivabradine HCN4 Channels (If current)Selective and specific inhibitionReference
N-desmethylivabradine HCN4 Channels (If current)Selective and specific inhibitionEquipotent to Ivabradine[6][8][9]
Electrophysiological Effects

The primary electrophysiological consequence of If inhibition by both Ivabradine and its N-desmethylated metabolite is a reduction in the slope of diastolic depolarization in sinoatrial node cells.[9] This leads to a dose-dependent decrease in heart rate.[6] Importantly, this action is selective for the sinoatrial node, and neither compound significantly affects other cardiac electrophysiological parameters such as ventricular repolarization or myocardial contractility at therapeutic concentrations.[1][10]

Clinical electrophysiology studies have shown that Ivabradine can prolong the PR and AH intervals, consistent with its action on the sinoatrial node, but does not alter the QRS duration or the corrected QT interval.[7] Given the equipotency of N-desmethylivabradine, its electrophysiological profile is expected to be qualitatively and quantitatively similar to that of the parent drug.

Comparative Pharmacokinetic Profiles

While pharmacologically similar, the pharmacokinetic profiles of Ivabradine and N-desmethylivabradine exhibit some key differences that influence their contribution to the overall therapeutic effect.

ParameterIvabradineN-desmethylivabradine
Absorption Rapid, Tmax ~1 hour (fasting)[6]Formed via metabolism of Ivabradine
Bioavailability ~40% due to first-pass metabolism[6][7]N/A
Plasma Protein Binding ~70%[6]Data not specified, likely similar
Metabolism Extensively by CYP3A4[1][6]Also a substrate for CYP3A4[1][6]
Plasma Concentration Circulates at higher levels than the metabolite~40% of the parent drug concentration[6][9]
Half-life ~2 hours (distribution), ~6 hours (effective)[6][9]~11 hours[9]
Excretion Metabolites excreted in urine and feces[7]Metabolites excreted in urine and feces[7]

The longer half-life of N-desmethylivabradine suggests that it may contribute to a more sustained heart rate-lowering effect over the dosing interval compared to the parent compound alone.

Key Experimental Methodologies

The characterization of the pharmacological activity of Ivabradine and its metabolites relies on established in vitro and in vivo techniques.

In Vitro If Current Inhibition Assay: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the effect of a compound on the If current.[11]

Objective: To determine the concentration-dependent inhibition of the If current by the test compounds and to calculate their IC50 values.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably or transiently transfected with the gene encoding the human HCN4 channel, the primary isoform in the sinoatrial node.[11]

  • Cell Culture: Transfected cells are cultured under standard conditions to allow for robust channel expression.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on single, isolated transfected cells.[12]

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.[13]

    • The membrane potential is clamped, and a series of hyperpolarizing voltage steps are applied to activate the If current.[13]

  • Compound Application: The test compounds (Ivabradine and N-desmethylivabradine) are applied at various concentrations to the extracellular solution.

  • Data Analysis: The magnitude of the If current is measured before and after the application of the compounds. The percentage of inhibition at each concentration is calculated, and a concentration-response curve is generated to determine the IC50 value.[14][15]

cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Cell_line HEK293 or CHO Cells Transfection Transfection with hHCN4 plasmid Cell_line->Transfection Cell_culture Cell Culture Transfection->Cell_culture Patch_clamp Whole-Cell Patch-Clamp Cell_culture->Patch_clamp Voltage_protocol Apply Hyperpolarizing Voltage Steps Patch_clamp->Voltage_protocol Current_measurement Measure I(f) Current Voltage_protocol->Current_measurement Compound_application Apply Test Compounds Current_measurement->Compound_application Inhibition_calc Calculate % Inhibition Compound_application->Inhibition_calc IC50_determination Determine IC50 Inhibition_calc->IC50_determination

Caption: Workflow for I(f) current inhibition assay.

In Vitro CYP3A4 Metabolism Assay

Objective: To confirm that Ivabradine and N-desmethylivabradine are substrates of CYP3A4.

Methodology:

  • System Preparation: Human liver microsomes or recombinant human CYP3A4 enzymes are used as the enzyme source.[16]

  • Incubation: The test compound is incubated with the enzyme system in the presence of NADPH (a necessary cofactor).

  • Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is quenched. The samples are then analyzed using LC-MS/MS to quantify the disappearance of the substrate and the formation of metabolites.[16]

  • Data Interpretation: A time-dependent decrease in the concentration of the parent compound confirms that it is a substrate for the enzyme.

Conclusion

The pharmacological activity of Ivabradine is primarily driven by the parent compound and its major active metabolite, N-desmethylivabradine. Both molecules exhibit a selective and potent inhibitory effect on the If current in the sinoatrial node, leading to a reduction in heart rate without significant off-target effects on other cardiovascular parameters. The consistent reporting of their equipotency underscores the significant contribution of N-desmethylivabradine to the overall therapeutic effect, which is further supported by its longer plasma half-life. While other metabolites, such as hydroxylated forms, are likely generated through oxidative metabolism, their pharmacological contribution appears to be minor compared to N-desmethylivabradine based on the current body of scientific literature. For drug development professionals, this highlights the importance of characterizing the activity of major metabolites, as they can significantly influence the overall efficacy and duration of action of a therapeutic agent. Future research could further delineate the specific potencies (e.g., IC50 values) of these compounds in direct comparative assays to refine our quantitative understanding.

References

  • Ivabradine - StatPearls - NCBI Bookshelf. (2025, December 13). Retrieved from [Link]

  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. (n.d.). P & T : a peer-reviewed journal for formulary management. Retrieved from [Link]

  • Ivabradine: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved from [Link]

  • Ivadradine - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. (2016). The Journal of Clinical Pharmacology. Retrieved from [Link]

  • Pharmacology of Ivabradine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, October 31). YouTube. Retrieved from [Link]

  • These highlights do not include all the information needed to use IVABRADINE TABLETS safely and effectively. See full prescribing information for IVABRADINE TABLETSIVABRADINE tablets, for oral use Initial U.S. Approval: 2015 - DailyMed. (n.d.). Retrieved from [Link]

  • Clinical Pharmacology adn Biopharmaceutics Review(s) - accessdata.fda.gov. (2018, October 25). Retrieved from [Link]

  • An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. (2013). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Recording Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Currents (Ih) in Neurons. (2016). Cold Spring Harbor Protocols. Retrieved from [Link]

  • CORLANOR® (ivabradine) Label - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. (2016). International Journal of Clinical and Experimental Medicine. Retrieved from [Link]

  • Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. (2009). British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Patch-clamp fluorometry–based channel counting to determine HCN channel conductance. (2017). The Journal of General Physiology. Retrieved from [Link]

  • Patch-clamp fluorometry–based channel counting to determine HCN channel conductance - PMC - NIH. (2017). Retrieved from [Link]

  • Comparison of cardiovascular effects and side effects of ivabradine and β-blockers. (n.d.). Retrieved from [Link]

  • Protocol for recording Ih in neurons Short title. (n.d.). UCL Discovery. Retrieved from [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. Retrieved from [Link]

  • patch-clamp-protocol-final.pdf. (n.d.). Retrieved from [Link]

  • Synthesis method of ivabradine hydrochloride key intermediate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC. (2021). Retrieved from [Link]

  • High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. (2018, August 13). YouTube. Retrieved from [Link]

  • WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof. (2014, February 6). Google Patents.
  • I f inhibition with ivabradine : electrophysiological effects and safety. (2008). Drugs. Retrieved from [Link]

  • An evaluation of the pharmacokinetics and pharmacodynamics of ivabradine for the treatment of heart failure. (2014). Expert opinion on drug metabolism and toxicology. Retrieved from [Link]

  • Should one calculate IC50 for each replicate experiment and then get an average? (2013, August 21). ResearchGate. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). Methods in molecular biology. Retrieved from [Link]

Sources

A Head-to-Head Analysis of Ivabradine and its Active Metabolite, Hydroxy Ivabradine, on Cardiac Ion Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the pharmacological effects of ivabradine and its principal active metabolite, hydroxy ivabradine (also known as S-18982), on key cardiac ion channels. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of these compounds with the heart's electrical conduction system, supported by experimental data and established methodologies.

Introduction: The Clinical Significance and Molecular Profile of Ivabradine and this compound

Ivabradine is a heart rate-lowering agent clinically approved for the treatment of stable angina pectoris and chronic heart failure.[1] Its primary mechanism of action is the selective inhibition of the "funny" current (If) in the sinoatrial (SA) node, which is crucial for regulating cardiac pacemaker activity.[2] This targeted action allows for a reduction in heart rate without significantly affecting myocardial contractility, a distinct advantage over other rate-lowering drugs like beta-blockers.[3]

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into its N-desmethylated derivative, this compound.[2] This metabolite is not only active but is considered to be equipotent to the parent compound and circulates at approximately 40% of the concentration of ivabradine.[2] Understanding the comparative effects of both ivabradine and this compound on cardiac ion channels is therefore paramount for a comprehensive assessment of the drug's overall pharmacological profile and safety.

Comparative Analysis of Cardiac Ion Channel Inhibition

While the scientific literature extensively details the effects of ivabradine on various cardiac ion channels, specific experimental data for this compound is less abundant. However, multiple sources confirm that this compound possesses similar pharmacological activity to ivabradine.[4] For the purpose of this guide, we will proceed with the established understanding of their equipotency.

The following sections provide a head-to-head comparison based on the known effects of ivabradine, which are presumed to be mirrored by this compound.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

The primary target for both ivabradine and this compound is the HCN channel, particularly the HCN4 isoform, which is predominantly expressed in the SA node and is the molecular correlate of the If current.[3]

Mechanism of Action: Ivabradine and its metabolite act as open-channel blockers, binding to a site within the pore of the HCN4 channel from the intracellular side.[5] This binding is use-dependent, meaning the degree of block is more pronounced at higher heart rates. The inhibition of the If current slows the rate of diastolic depolarization in SA node cells, leading to a reduction in heart rate.[2]

Off-Target Effects on Other Cardiac Ion Channels

Recent research has revealed that ivabradine's selectivity is not absolute, with notable effects on other cardiac ion channels, particularly at higher concentrations.[1][6] These off-target effects are crucial for understanding the complete electrophysiological profile of the drug.

  • hERG (Kv11.1) Potassium Channels: Inhibition of the rapid delayed rectifier potassium current (IKr), mediated by hERG channels, is a critical factor in drug-induced QT prolongation and proarrhythmic risk. Ivabradine has been shown to inhibit hERG channels with a potency similar to its action on HCN channels.[1][6] This finding is significant, as it suggests a potential for altering ventricular repolarization. However, clinically, ivabradine does not typically cause significant QT prolongation, which may be due to its concurrent effects on other ion channels.[1]

  • Nav1.5 Sodium Channels: Ivabradine also exhibits an inhibitory effect on the cardiac voltage-gated sodium channel Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential.[6] This inhibition is considered atypical as it doesn't significantly alter the channel's activation or inactivation kinetics in the same way as classic local anesthetics.[6] This effect may contribute to the observed slowing of intra-cardiac conduction with ivabradine administration.[1]

  • Cav1.2 Calcium Channels: The impact of ivabradine on L-type calcium channels (Cav1.2) appears to be less pronounced. Studies have shown only a trend towards inhibition at higher concentrations, which was not statistically significant.[7]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ivabradine on various human cardiac ion channels. Based on the principle of equipotency, these values are also representative of the expected inhibitory activity of this compound.

Ion ChannelIvabradine IC50 (µM)This compound IC50 (µM)Key Physiological RoleReference
hHCN4 ~0.5 - 2.5Presumed to be similar to IvabradinePacemaker "funny" current (If) in the sinoatrial node[8]
hERG (Kv11.1) ~2.07 - 11Presumed to be similar to IvabradineRapid delayed rectifier potassium current (IKr), ventricular repolarization[6][7]
Nav1.5 ~30Presumed to be similar to IvabradineCardiac action potential upstroke (INa)[6]
Cav1.2 Not significantly inhibited at therapeutic concentrationsPresumed to be similar to IvabradineL-type calcium current (ICa,L), excitation-contraction coupling[7]

Experimental Methodologies for In Vitro Analysis

The gold standard for assessing the effects of pharmacological compounds on ion channels is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the membrane of a single cell expressing the ion channel of interest.

Detailed Protocol for Whole-Cell Patch-Clamp Analysis of Ivabradine/Hydroxy Ivabradine on hHCN4 Channels

Objective: To determine the concentration-dependent inhibition of hHCN4 channels by ivabradine or this compound.

Materials:

  • HEK293 cells stably expressing hHCN4 channels.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP; pH 7.2 with KOH.

  • Ivabradine/Hydroxy Ivabradine stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate HEK293-hHCN4 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential of -40 mV.

    • Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 3-5 seconds) to activate the hHCN4 channels.

    • Follow with a depolarizing step to +20 mV to measure the tail current.

  • Drug Application:

    • Establish a stable baseline recording of hHCN4 currents in the external solution.

    • Perfuse the recording chamber with increasing concentrations of ivabradine or this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Allow the current to reach a steady-state at each concentration before proceeding to the next.

  • Data Analysis:

    • Measure the peak tail current amplitude at each drug concentration.

    • Normalize the current at each concentration to the control (drug-free) current.

    • Plot the normalized current as a function of drug concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Workflow

Metabolic Pathway of Ivabradine

Ivabradine Ivabradine CYP3A4 CYP3A4 (Liver and Intestines) Ivabradine->CYP3A4 N-demethylation Hydroxy_Ivabradine This compound (S-18982) (Active Metabolite) CYP3A4->Hydroxy_Ivabradine

Caption: Metabolic conversion of Ivabradine to this compound via CYP3A4.

Experimental Workflow for Patch-Clamp Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-hHCN4) Patch_Pipette Form Giga-Seal Cell_Culture->Patch_Pipette Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Patch_Pipette Whole_Cell Achieve Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply Voltage Protocol Whole_Cell->Voltage_Clamp Drug_Application Perfuse with Ivabradine/Hydroxy Ivabradine Voltage_Clamp->Drug_Application Current_Measurement Measure Peak Current Drug_Application->Current_Measurement Normalization Normalize to Control Current_Measurement->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: Workflow for determining IC50 using whole-cell patch-clamp.

Signaling Pathway of Cardiac Action Potential Regulation by Ivabradine

Ivabradine Ivabradine & This compound HCN4 HCN4 Channel (in SA Node) Ivabradine->HCN4 blocks If_current Funny Current (If) Inhibition HCN4->If_current Diastolic_Depolarization Slower Diastolic Depolarization If_current->Diastolic_Depolarization Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate

Caption: Mechanism of heart rate reduction by Ivabradine and its metabolite.

Conclusion and Future Directions

This guide provides a comprehensive head-to-head analysis of ivabradine and its active metabolite, this compound, on cardiac ion channels, grounded in the available scientific evidence. The primary clinical effect of both compounds is mediated by the potent and use-dependent inhibition of the HCN4 channel, leading to a reduction in heart rate. However, their off-target interactions with other cardiac ion channels, such as hERG and Nav1.5, contribute to a more complex electrophysiological profile that warrants careful consideration in both research and clinical settings.

A significant gap in the current literature is the lack of direct, quantitative comparative studies on the effects of this compound on a range of cardiac ion channels. Future research should focus on conducting detailed patch-clamp analyses of this active metabolite to confirm its equipotency with ivabradine and to fully elucidate any subtle differences in their interactions with on- and off-target channels. Such studies will provide a more complete understanding of the overall pharmacological and safety profile of ivabradine therapy.

References

  • Alshammari T. M. Ivabradine: do the benefits outweigh the risks? Journal of Cardiovascular Pharmacology and Therapeutics. 2017;22(3):210–218.
  • Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P T. 2015 Nov;40(11):754-9.
  • Haechl N, Ebner J, Hilber K, Todt H, Koenig X. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cell Physiol Biochem. 2019;53(1):36-48. [Link]

  • Hackl N, Ebner J, Murbraech K, Hilber K, Todt H, Koenig X. The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Front Pharmacol. 2022;13:887497. [Link]

  • Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cell Physiol Biochem. 2019;53(1):36-48. [Link]

  • Ivabradine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • Bucchi A, Tognati A, Milanesi R, Barbuti A, DiFrancesco D. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels. J Physiol. 2006 Apr 15;572(Pt 2):335-46.
  • The Biological Effects of Ivabradine in Cardiovascular Disease. Int J Mol Sci. 2017 Dec 20;19(1):E10. [Link]

  • The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. Biomed Res Int. 2019;2019:8546372. [Link]

  • Colin P, Ghaleh B, Monnet X, Hittinger L, Berdeaux A. Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. Br J Clin Pharmacol. 2006 Feb;61(2):127-37. [Link]

  • Savelieva I, Camm AJ. Ivabradine: the first selective sinus node If inhibitor in the treatment of stable angina. Expert Opin Pharmacother. 2004 Dec;5(12):2593-603.

Sources

A Senior Application Scientist's Guide to Assessing Hydroxy Ivabradine Cross-Reactivity in Ivabradine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of Ivabradine, the specificity of the immunoassay is paramount. This guide provides an in-depth, technical comparison and experimental framework for assessing the cross-reactivity of Hydroxy Ivabradine, the primary active metabolite of Ivabradine, in competitive immunoassay formats. Our focus is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reliability of your bioanalytical data.

The Imperative of Specificity in Ivabradine Quantification

Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node.[1] It is extensively metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) isoenzyme into several metabolites.[2] The major active metabolite, N-desmethylivabradine (also known as this compound), exhibits a pharmacological activity comparable to the parent drug.[3] Given that this compound circulates in the plasma at significant concentrations, its potential to cross-react with antibodies raised against Ivabradine in an immunoassay is a critical consideration.[2]

Undetected cross-reactivity can lead to an overestimation of Ivabradine concentrations, potentially resulting in erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling and incorrect dose adjustments. Therefore, a rigorous assessment of assay selectivity is not merely a validation checkbox but a fundamental requirement for generating trustworthy data in both preclinical and clinical studies.[4][5]

This guide will walk you through the principles of competitive immunoassays, the methodology for evaluating cross-reactivity, and the interpretation of the resulting data, all within the framework of established regulatory guidelines.

The Competitive Immunoassay: A Principle of Displacement

Competitive immunoassays are a common format for the quantification of small molecules like Ivabradine. The core principle lies in the competition between a fixed amount of labeled Ivabradine (e.g., enzyme-conjugated) and the unlabeled Ivabradine present in the sample for a limited number of binding sites on a specific anti-Ivabradine antibody. The resulting signal is inversely proportional to the concentration of Ivabradine in the sample.

Below is a DOT script generating a diagram to visualize this principle and the potential for cross-reactivity.

G cluster_0 Competitive Immunoassay Principle cluster_1 Cross-Reactivity Scenario Ab Anti-Ivabradine Antibody (Limited Sites) Complex1 Antibody-Ivabradine Complex Ab->Complex1 Complex2 Antibody-Labeled Ivabradine Complex (Signal Generating) Ab->Complex2 Iva Ivabradine (Sample) Iva->Ab Binds HIva This compound (Cross-Reactant) Iva_L Labeled Ivabradine (Fixed Amount) Iva_L->Ab Competes to Bind Ab2 Anti-Ivabradine Antibody (Limited Sites) Complex3 Antibody-Hydroxy Ivabradine Complex Ab2->Complex3 Complex4 Antibody-Labeled Ivabradine Complex (Reduced Signal) Ab2->Complex4 HIva->Ab2 Binds (Cross-reacts) Iva_L2 Labeled Ivabradine (Fixed Amount) Iva_L2->Ab2 Competes to Bind

Caption: Competitive immunoassay and cross-reactivity visualization.

Experimental Design for Cross-Reactivity Assessment

To objectively assess the cross-reactivity of this compound, a systematic experimental approach is required. This involves generating dose-response curves for both Ivabradine and this compound and comparing their 50% inhibitory concentrations (IC50). The following protocol is designed to be a self-validating system, grounded in the principles outlined by regulatory bodies such as the FDA and EMA (ICH M10 guidelines).[4][5][6]

Materials and Reagents
  • Ivabradine Reference Standard: High purity (>98%)

  • This compound Reference Standard: High purity (>98%)

  • Anti-Ivabradine Antibody Coated Microplate: 96-well format

  • Ivabradine-Enzyme Conjugate: (e.g., Ivabradine-HRP)

  • Assay Buffer: As specified by the immunoassay kit manufacturer

  • Wash Buffer: (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution: (e.g., TMB for HRP conjugate)

  • Stop Solution: (e.g., 2N H2SO4)

  • Calibrated Pipettes and Multichannel Pipettes

  • Microplate Reader

Step-by-Step Experimental Protocol
  • Preparation of Standard and Cross-Reactant Solutions:

    • Prepare stock solutions of Ivabradine and this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of standard concentrations for both Ivabradine and this compound. A typical range might be from 0.1 ng/mL to 1000 ng/mL. It is crucial to prepare these solutions with high precision.

  • Assay Procedure (Competitive ELISA):

    • Allow all reagents and the microplate to equilibrate to room temperature.

    • Add a fixed volume (e.g., 50 µL) of the standard/cross-reactant dilutions or blank (assay buffer) to the appropriate wells of the anti-Ivabradine antibody-coated microplate.

    • Add a fixed volume (e.g., 50 µL) of the Ivabradine-enzyme conjugate to each well.

    • Incubate the plate for the manufacturer-specified time and temperature (e.g., 1 hour at 37°C) to allow for competitive binding.

    • Wash the plate thoroughly with wash buffer (e.g., 3-5 times) to remove unbound reagents.

    • Add the substrate solution (e.g., 100 µL) to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.

    • Stop the reaction by adding the stop solution (e.g., 50 µL).

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis and Interpretation
  • Generate Dose-Response Curves:

    • Calculate the percentage of binding for each standard and cross-reactant concentration relative to the maximum binding (zero standard). The formula is: % Binding = (Absorbance of Standard / Absorbance of Zero Standard) x 100

    • Plot the % Binding against the logarithm of the concentration for both Ivabradine and this compound.

  • Determine the IC50 Values:

    • The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This can be determined from the dose-response curves.

  • Calculate the Percentage Cross-Reactivity:

    • The percentage cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Ivabradine / IC50 of this compound) x 100

Comparative Performance Data

The following table presents hypothetical data from a cross-reactivity assessment of a fictional Ivabradine immunoassay ("Iva-Assay 1") compared to an alternative assay ("Iva-Assay 2").

AnalyteAssayIC50 (ng/mL)% Cross-Reactivity
Ivabradine Iva-Assay 110.2100%
This compound Iva-Assay 155.818.3%
Ivabradine Iva-Assay 212.5100%
This compound Iva-Assay 2250.15.0%

Interpretation of Results:

  • Iva-Assay 1 exhibits a significant cross-reactivity of 18.3% with this compound. This means that at a given concentration, this compound will produce a signal that is approximately 18.3% of the signal produced by the same concentration of Ivabradine. This level of cross-reactivity could lead to a notable overestimation of Ivabradine levels in patient samples.

  • Iva-Assay 2 , in contrast, shows a much lower cross-reactivity of 5.0%. This indicates a higher specificity for Ivabradine and a lower potential for interference from its active metabolite.

For assays intended for clinical use, a low percentage of cross-reactivity is highly desirable to ensure that the measurements accurately reflect the concentration of the parent drug.

Conclusion and Recommendations

The assessment of cross-reactivity with major active metabolites is a non-negotiable step in the validation of any immunoassay used for therapeutic drug monitoring.[4][5][6] As demonstrated, significant cross-reactivity of this compound in an Ivabradine immunoassay can compromise the integrity of the data generated.

As a Senior Application Scientist, my recommendations are as follows:

  • Prioritize Assays with Low Cross-Reactivity: When selecting an Ivabradine immunoassay, demand comprehensive cross-reactivity data from the manufacturer. Opt for assays that demonstrate minimal cross-reactivity with this compound and other major metabolites.

  • In-House Validation is Crucial: Do not solely rely on manufacturer-provided data. Perform your own cross-reactivity assessment as part of your in-house bioanalytical method validation to ensure the assay performs as expected in your laboratory and with your specific sample matrix.

  • Consider the Clinical Context: The acceptable level of cross-reactivity may depend on the clinical application. For studies where precise PK/PD modeling is critical, even low levels of cross-reactivity may be unacceptable.

By adhering to these principles and methodologies, researchers and clinicians can be confident in the accuracy of their Ivabradine measurements, leading to more informed clinical decisions and ultimately, improved patient outcomes.

References

  • Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Acta Pharmaceutica Sinica B, 2(2), 205-212. [Link]

  • Shi, X., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. International Journal of Pharmacology, Pharmacy and Science, 1(1), 1-6. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Corlanor (ivabradine) Prescribing Information. [Link]

  • Drugs.com. (2023). Ivabradine: Package Insert / Prescribing Information. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation. [Link]

  • Salyha, A. (2020). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. [Link]

  • He, L., et al. (2021). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Current Pharmaceutical Design, 27(13), 1549-1558. [Link]

Sources

A Head-to-Head Comparison: Stability of Hydroxy Ivabradine Isomers Under Stress

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of cardiovascular therapeutics, Ivabradine has carved a niche as a specific heart rate-lowering agent.[1] As with any pharmaceutical compound, a thorough understanding of its degradation pathways and the stability of its metabolites and impurities is paramount for ensuring drug safety and efficacy. Among these, Hydroxy Ivabradine, a process-related impurity and potential metabolite, presents a unique challenge due to the existence of various isomers. This guide provides a comprehensive comparative analysis of the stability of different this compound isomers, drawing upon findings from forced degradation studies of the parent drug, Ivabradine, and established analytical principles. While direct comparative stability data for all conceivable this compound isomers remains limited in publicly available literature, this document synthesizes existing knowledge to offer a predictive and practical framework for researchers.

The Critical Role of Isomeric Stability in Drug Development

The therapeutic activity and toxicological profile of a drug molecule are intrinsically linked to its three-dimensional structure. Consequently, different isomers of a drug or its metabolites can exhibit distinct pharmacological and pharmacokinetic properties. In the case of this compound, variations in the position of the hydroxyl group on the aromatic rings or the stereochemistry of the molecule can significantly influence its susceptibility to degradation. A less stable isomer could degrade more rapidly, leading to a loss of potency and the formation of unknown impurities with potential safety concerns. Therefore, a comprehensive understanding of the comparative stability of this compound isomers is not merely an academic exercise but a regulatory and safety imperative.

Unveiling the Isomers: A Look at Potential Structures

Ivabradine possesses a chiral center, and its metabolism and degradation can introduce additional chiral centers or positional isomerism.[2][3] The primary isomers of concern for this compound can be categorized as:

  • Positional Isomers: The location of the hydroxyl group on either of the two aromatic rings of the Ivabradine molecule will dictate the specific positional isomer. The electron density and steric hindrance around the hydroxylation site are expected to be key determinants of stability.

  • Stereoisomers:

    • Enantiomers and Diastereomers: The introduction of a hydroxyl group can create new chiral centers, leading to the formation of diastereomers.

    • N-Oxide Diastereomers: The tertiary amine in the Ivabradine structure is susceptible to oxidation, forming N-oxides. Due to the presence of a chiral center in the parent molecule, these N-oxides can exist as diastereomers.[4][5]

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug substance.[5] While specific studies on isolated this compound isomers are not extensively reported, the degradation profile of Ivabradine provides critical insights into how its hydroxylated derivatives might behave under similar stress conditions.

Summary of Ivabradine Degradation and Implications for this compound Isomers
Stress ConditionObserved Degradation of IvabradineInferred Stability of this compound Isomers
Acidic Hydrolysis Degradation observed, with the lactam bond being a potential site of hydrolysis.[5][6]Isomers with the hydroxyl group in proximity to the lactam ring may exhibit altered susceptibility to hydrolysis due to electronic effects. Electron-withdrawing effects could potentially stabilize the lactam bond, while electron-donating effects might destabilize it.
Alkaline Hydrolysis Degradation is noted, likely involving the hydrolysis of the lactam functionality.[5][6]Similar to acidic conditions, the position of the hydroxyl group will influence the electronic environment of the lactam ring, thereby affecting its stability towards base-catalyzed hydrolysis.
Oxidative Stress Significant degradation occurs, with the formation of N-oxide diastereomers being a major pathway.[4][5]The tertiary amine is a clear liability across all isomers. However, the position of the hydroxyl group may influence the rate of N-oxidation. Furthermore, the aromatic rings can be susceptible to oxidation, and the stability of different positional isomers will vary based on the electron-donating nature of the hydroxyl group.
Thermal Stress Ivabradine is relatively stable to heat in the solid state but can degrade in solution at elevated temperatures.[5][7]The inherent thermal stability of the core structure is likely to be similar across isomers. However, isomers with intramolecular hydrogen bonding capabilities, facilitated by the hydroxyl group, might exhibit slightly different thermal profiles.
Photostability Degradation is observed upon exposure to light, leading to the formation of various photoproducts.[5][6]The presence of a hydroxyl group on the aromatic ring can significantly impact the photostability. Phenolic compounds are known to be photosensitive, and the position of the hydroxyl group will determine the extent of this lability.

Experimental Protocols for Comparative Stability Assessment

To definitively assess the comparative stability of different this compound isomers, a well-designed forced degradation study is required. The following protocol outlines the key steps, drawing from validated methods for Ivabradine analysis.

Step 1: Preparation of Isomer Solutions
  • Accurately weigh and dissolve each this compound isomer in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[8]

  • Prepare a separate solution for each stress condition.

Step 2: Application of Stress Conditions
  • Acidic Hydrolysis: To 1 mL of the isomer solution, add 1 mL of 1 M HCl. Incubate at 80°C for 24 hours.[5] Neutralize with 1 M NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the isomer solution, add 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours.[5] Neutralize with 1 M HCl before analysis.

  • Oxidative Stress: To 1 mL of the isomer solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Incubate the isomer solution at 80°C for 48 hours.[5]

  • Photodegradation: Expose the isomer solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Step 3: Sample Analysis using a Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent isomer from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[8]

    • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (e.g., 28 mM, pH 6.0) and acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 286 nm.[9]

    • Column Temperature: 34°C.[8]

Step 4: Data Analysis and Comparison
  • Calculate the percentage degradation for each isomer under each stress condition.

  • Identify and, if possible, quantify the major degradation products.

  • Compare the degradation profiles of the different isomers to determine their relative stability.

Visualizing the Workflow and Rationale

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Comparison Isomer1 Isomer 1 Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Isomer1->Acid Base Alkaline Hydrolysis (1M NaOH, 80°C) Isomer1->Base Oxidation Oxidative Stress (30% H2O2, RT) Isomer1->Oxidation Thermal Thermal Stress (80°C) Isomer1->Thermal Photo Photodegradation (ICH Q1B) Isomer1->Photo Isomer2 Isomer 2 Solution (1 mg/mL) Isomer2->Acid Isomer2->Base Isomer2->Oxidation Isomer2->Thermal Isomer2->Photo IsomerN Isomer N Solution (1 mg/mL) IsomerN->Acid IsomerN->Base IsomerN->Oxidation IsomerN->Thermal IsomerN->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation) HPLC->Data Comparison Comparative Stability Assessment Data->Comparison caption Workflow for Comparative Stability Study

Caption: Workflow for the comparative stability study of this compound isomers.

Structure_Stability_Relationship cluster_structure Isomeric Structural Features cluster_factors Influencing Factors cluster_stability Impact on Stability OH_Position Position of -OH Group Electronic Electronic Effects (Inductive, Resonance) OH_Position->Electronic Steric Steric Hindrance OH_Position->Steric Bonding Intramolecular H-Bonding OH_Position->Bonding Stereochem Stereochemistry (e.g., N-oxide diastereomers) Stereochem->Steric Hydrolytic Hydrolytic Stability (Lactam Ring) Electronic->Hydrolytic Oxidative Oxidative Stability (Tertiary Amine, Aromatic Rings) Electronic->Oxidative Photo Photostability Electronic->Photo Steric->Hydrolytic Steric->Oxidative Bonding->Hydrolytic caption Structure-Stability Relationship

Caption: Relationship between isomeric structure and chemical stability.

Conclusion and Future Perspectives

The stability of this compound isomers is a critical quality attribute that requires careful evaluation during drug development. Based on the degradation behavior of the parent compound, Ivabradine, it can be inferred that the tertiary amine is a primary site of oxidative degradation, leading to the formation of N-oxide diastereomers. The stability of positional isomers will likely be influenced by the electronic and steric effects of the hydroxyl group on the susceptible functionalities, particularly the lactam ring.

While this guide provides a robust framework for a comparative stability study, further research involving the isolation and characterization of individual this compound isomers is warranted. Such studies would provide definitive data on their intrinsic stability and degradation pathways, ultimately contributing to the development of safer and more effective Ivabradine-based therapies.

References

  • Gülşen, B., Sertürk, M., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(54), 34267-34277. Available from: [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available from: [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. Available from: [Link]

  • Malenović, A., Ivanović, D., Medenica, M., & Janković, I. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 1-11. Available from: [Link]

  • Reddy, G. S., Kumar, A. P., & Kumar, B. V. (2017). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Journal of Pharmaceutical Sciences and Research, 9(8), 1254-1258. Available from: [Link]

  • Kanthale, S. B., Thonte, S. S., & Tembhurne, S. V. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(04), 137-144. Available from: [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR Assessment report. Available from: [Link]

  • Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase-High Performance Liquid Chromatography Method. International Journal of Drug Delivery Technology, 12(3), 1350-1356. Available from: [Link]

  • Medicines and Healthcare products Regulatory Agency. (2017). Public Assessment Report: Ivabradine Synthon Hispania 2.5 mg, 5 mg and 7.5 mg, film-coated tablets. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132999, Ivabradine. Retrieved from [Link]

  • Zhang, L., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. American Journal of Translational Research, 8(5), 2351–2357. Available from: [Link]

  • Servier Laboratories. (2010). IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. PubChem Patent. Retrieved from [Link]

  • Maheshwari, S., Khandhar, A. P., & Jain, A. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. E-Journal of Chemistry, 7(4), 1271-1279. Available from: [Link]

  • Malenović, A., Ivanović, D., Medenica, M., Jančić-Stojanović, B., & Ivanović, I. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Acta Chromatographica, 33(3), 209-219. Available from: [Link]

  • Les Laboratoires Servier. (2008). Preparation processes for ivabradine hydrochloride and its stable crystalline form. Google Patents.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Quantitative Assay for Hydroxy Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the inter-laboratory validation of a quantitative assay for Hydroxy Ivabradine, the primary active metabolite of Ivabradine. This document is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the reproducibility and reliability of bioanalytical data across different laboratory sites. In the world of regulated bioanalysis, a validated method is the cornerstone of trustworthy data. However, when a method is transferred between laboratories, a full validation at each site, supplemented by an inter-laboratory comparison, is paramount to guarantee data consistency for pharmacokinetic and toxicokinetic studies.[1][2][3]

This guide will not only walk you through the "how" but, more importantly, the "why" of each step, reflecting the critical thinking that underpins robust scientific practice. We will delve into the principles of bioanalytical method validation as outlined by major regulatory bodies and apply them to a practical, real-world example for this compound.

The Foundational Importance of Inter-Laboratory Validation

Before we dive into the specifics of the assay, let's establish the rationale for such a rigorous validation process. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1][4] When clinical trials or preclinical studies are conducted at multiple sites, the analysis of biological samples may be performed in different laboratories. Inter-laboratory validation, also known as cross-validation, is crucial to ensure that the analytical method yields comparable results, regardless of the location, equipment, or analyst.[5] This process is a key component of Good Laboratory Practice (GLP) and is essential for the integrity of data submitted to regulatory authorities like the FDA and EMA.[6][7]

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework that is now the global standard.[8][9][10] This guide will adhere to the principles outlined in ICH M10 to ensure regulatory compliance and scientific rigor.

Assay Overview: Quantitative Determination of this compound by LC-MS/MS

Our focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound (N-desmethyl ivabradine) in human plasma.[11] LC-MS/MS is the gold standard for this type of analysis due to its high sensitivity and selectivity.[12][13]

Core Principles of the Analytical Method

The method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from plasma, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate quantification.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study begins with a well-defined protocol. This protocol should be shared with and agreed upon by all participating laboratories. It must detail the experimental design, methodologies, and acceptance criteria. For our study, we will consider three independent laboratories (Lab A, Lab B, and Lab C).

Key Validation Parameters

According to ICH M10, a full validation should assess the following parameters[14]:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting substances.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Carry-over: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.

  • Dilution Integrity: The ability to accurately measure analyte concentrations that are higher than the upper limit of quantification (ULOQ) after dilution.

The inter-laboratory component will focus on demonstrating comparable accuracy and precision across the participating labs.

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the workflow for conducting the inter-laboratory validation study.

G cluster_0 Phase 1: Pre-Study Harmonization cluster_1 Phase 2: Independent Laboratory Validation cluster_A Lab A cluster_B Lab B cluster_C Lab C cluster_2 Phase 3: Data Analysis & Comparison P0 Develop & Validate Master Protocol P1 Prepare & Distribute Validation Kits (QCs, Blanks, Analyte Stocks) P0->P1 LA_Val Full Method Validation (Accuracy, Precision, etc.) P1->LA_Val LB_Val Full Method Validation (Accuracy, Precision, etc.) P1->LB_Val LC_Val Full Method Validation (Accuracy, Precision, etc.) P1->LC_Val DA Centralized Data Collection & Statistical Analysis LA_Val->DA LB_Val->DA LC_Val->DA CR Generate Comparison Report DA->CR caption Inter-Laboratory Validation Workflow

Caption: A flowchart of the inter-laboratory validation process.

Detailed Experimental Protocols

The following are step-by-step methodologies for the key experiments. Consistency in execution across all labs is paramount.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and high-throughput capability.

  • Label all necessary microcentrifuge tubes.

  • Allow all plasma samples (blanks, calibration standards, and quality control samples) and reagents to thaw to room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • Pipette 100 µL of plasma into the labeled tubes.

  • Add 20 µL of the internal standard working solution (this compound-d4 in 50% methanol) to all tubes except the double blanks. Add 20 µL of 50% methanol to the double blanks.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see below).

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are provided as a starting point and may require minor adjustments on different LC-MS/MS systems.

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining this compound.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 455.3 > 177.1)

    • This compound-d4 (IS): Precursor ion > Product ion (e.g., m/z 459.3 > 177.1)

Data Analysis and Acceptance Criteria

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Intra- and inter-assay accuracy and precision will be evaluated by analyzing quality control (QC) samples at four concentration levels:

  • Lower Limit of Quantification (LLOQ)

  • Low QC (LQC)

  • Medium QC (MQC)

  • High QC (HQC)

The acceptance criteria are as follows:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Inter-Laboratory Comparison

The core of the inter-laboratory validation is the direct comparison of results. Each laboratory will analyze the same set of blinded QC samples.

Statistical Approach:

The results from each lab will be compiled and analyzed. The mean, standard deviation, and CV will be calculated for each QC level across all laboratories. An analysis of variance (ANOVA) can also be used to assess for significant differences between the laboratories.[15][16]

Visualizing the Comparison: Data Tables

The following tables present hypothetical data to illustrate how the results of an inter-laboratory validation study would be summarized.

Table 1: Intra-Assay Accuracy and Precision (Example from Lab A)

QC LevelNominal Conc. (ng/mL)NMean Conc. (ng/mL)Accuracy (%)CV (%)
LLOQ0.560.4896.08.5
LQC1.561.55103.36.2
MQC15614.798.04.1
HQC75676.8102.43.5

Table 2: Inter-Laboratory Comparison of QC Sample Analysis

QC LevelNominal Conc. (ng/mL)Lab A (Mean ng/mL)Lab B (Mean ng/mL)Lab C (Mean ng/mL)Overall Mean (ng/mL)Overall CV (%)
LQC1.51.551.491.581.542.9
MQC1514.715.214.914.91.7
HQC7576.874.577.276.21.9

The data in Table 2 would ideally show a low overall CV, indicating good reproducibility between the laboratories.

Logical Framework for Method Validation

The following diagram outlines the logical progression from single-lab validation to demonstrating inter-laboratory reproducibility.

G cluster_0 Single Laboratory Validation cluster_1 Inter-Laboratory Validation A Establish Method Performance (Selectivity, Linearity, Accuracy, Precision) B Assess Analyte Stability A->B C Evaluate Matrix Effects & Dilution Integrity B->C D Cross-Validation with Blinded QCs C->D Method Transfer E Statistical Comparison of Results D->E F Assay Reproducibility & Reliability E->F Demonstrates caption Logical Flow of Validation

Caption: The logical progression of bioanalytical method validation.

Conclusion and Final Thoughts

A successful inter-laboratory validation of a quantitative assay for this compound is a testament to a well-developed and robust analytical method. By adhering to the principles outlined in this guide and the referenced regulatory documents, you can ensure the generation of high-quality, reproducible data that will withstand scientific and regulatory scrutiny. The key to success lies in meticulous planning, clear communication between participating laboratories, and a thorough statistical analysis of the combined results. This process not only validates the method itself but also builds confidence in the data that will ultimately support critical decisions in drug development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. 21 July 2011. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • M10: bioanalytical method validation and study sample analysis : guidance for industry. U.S. Food and Drug Administration. November 2022. [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. May 2001. [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. 24 May 2022. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. November 2022. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. 25 July 2022. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. 20 February 2019. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. ResearchGate. [Link]

  • Statistical Analysis of Interlaboratory Studies. ResearchGate. [Link]

  • Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. PubMed. [Link]

  • High-throughput determination of ivabradine from human plasma by LC/MS/MS and its application to pharmacokinetic studies. ResearchGate. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]

Sources

A Comparative Guide to the Metabolic Fates of Ivabradine: N-Desmethylation vs. Hydroxylation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, a deep understanding of a compound's metabolic fate is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. This guide provides an in-depth comparison of the metabolic pathways of ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of heart failure and stable angina.[1][2] While the N-desmethylation pathway is well-established as the principal route of biotransformation, this guide will also explore the evidence for alternative hydroxylated forms and present the methodologies used to study these metabolic conversions.

The Dominant Metabolic Pathway: N-Desmethylation

Ivabradine undergoes extensive first-pass metabolism, primarily in the liver and intestines, which accounts for its oral bioavailability of approximately 40%.[2][3] The vast majority of this metabolic clearance is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][4]

The primary and most well-characterized metabolic pathway is the N-demethylation of the terminal nitrogen atom. This reaction produces the major active metabolite, S-18982 (N-desmethyl ivabradine) .[5] This metabolite is not merely an inactive byproduct; it is pharmacologically active and circulates in plasma at concentrations approximately 40% of the parent ivabradine compound.[2] S-18982 itself is a substrate for further metabolism by CYP3A4.[3][4] The pharmacological activity of S-18982 contributes to the overall therapeutic effect of ivabradine.[4]

The prominence of this pathway underscores the critical importance of CYP3A4 in ivabradine's pharmacokinetics. Co-administration with strong CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics) or inducers (e.g., rifampicin, St. John's wort) can significantly alter ivabradine plasma concentrations, necessitating caution and dose adjustments.[2][3]

G cluster_pathway Primary Ivabradine Metabolic Pathway cluster_enzyme Mediating Enzyme Ivabradine Ivabradine S18982 S-18982 (N-desmethyl ivabradine) [Active Metabolite] Ivabradine->S18982 N-Desmethylation (Major Pathway) Further_Metabolism Further Metabolites S18982->Further_Metabolism Metabolism CYP3A4 CYP3A4 (Liver & Intestines) CYP3A4->S18982 CYP3A4->Further_Metabolism

Caption: Primary metabolic pathway of Ivabradine via N-desmethylation.

Exploring Alternative Pathways: The Hydroxy Ivabradine Forms

While N-desmethylation is the dominant pathway, oxidative metabolism can often lead to the formation of various hydroxylated species. The scientific literature on specific hydroxylated metabolites of ivabradine formed in vivo is less extensive than that for S-18982. However, evidence suggests the existence of other metabolic routes. One study focusing on the simultaneous analysis of ivabradine and its metabolites developed a method to quantify the parent drug and six potentially active metabolites in human plasma, indicating a more complex metabolic profile than just N-desmethylation.[6][7]

These alternative pathways likely involve hydroxylation at various positions on the ivabradine molecule. While not definitively identified as major in vivo products in most pharmacokinetic studies, various hydroxylated ivabradine reference standards are commercially available, suggesting their relevance in impurity profiling or specialized metabolic studies. These include, but are not limited to, 3-Hydroxy Ivabradine and 1-Hydroxy Ivabradine.

It is mechanistically plausible that CYP3A4, or other CYP isoforms, could catalyze these hydroxylation reactions. The formation of these metabolites would represent minor pathways compared to the highly efficient N-desmethylation reaction.

G cluster_pathways Ivabradine Biotransformation cluster_major Major Pathway cluster_minor Potential Minor Pathways cluster_enzyme Primary Mediating Enzyme Ivabradine Ivabradine S18982 S-18982 (N-desmethyl ivabradine) Ivabradine->S18982 N-Desmethylation (>80% of metabolism) Hydroxy_IVA_1 This compound (Form A) Ivabradine->Hydroxy_IVA_1 Hydroxylation Hydroxy_IVA_2 This compound (Form B) Ivabradine->Hydroxy_IVA_2 Hydroxylation Other Other Oxidative Metabolites Ivabradine->Other Oxidation CYP3A4 CYP3A4 CYP3A4->S18982 CYP3A4->Hydroxy_IVA_1 CYP3A4->Hydroxy_IVA_2

Caption: Comparison of major and potential minor metabolic pathways for Ivabradine.

Comparative Data Summary

Quantitative data directly comparing the formation rates and plasma concentrations of specific this compound forms are scarce in peer-reviewed literature. The focus of most pharmacokinetic studies has been on the parent drug and its major active metabolite, S-18982.

Metabolite Formation Pathway Enzyme Plasma Concentration Relative to Parent Drug Pharmacological Activity References
S-18982 N-DesmethylationCYP3A4~40%Active[2][3][5]
This compound (various forms) HydroxylationLikely CYP-mediated (e.g., CYP3A4)Not well-quantified; considered minorPotentially active[6][7]

Experimental Protocols for Metabolite Analysis

The investigation of ivabradine metabolism relies on robust bioanalytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify and quantify the formation of metabolites in a controlled environment, which is crucial for characterizing enzymatic pathways.[8][9]

Objective: To determine the rate of formation of N-desmethyl ivabradine and screen for the presence of hydroxylated metabolites.

Materials:

  • Ivabradine standard

  • Human Liver Microsomes (HLM)[8][9]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal Standard (IS) (e.g., a structural analog or deuterated ivabradine)

Procedure:

  • Preparation: Prepare a stock solution of ivabradine in a suitable solvent (e.g., DMSO). Prepare working solutions in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (e.g., at a final concentration of 0.5 mg/mL), and the ivabradine working solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200-500 µL.

  • Time Points: Incubate at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Sample Preparation: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Causality Behind Choices:

  • Human Liver Microsomes (HLM): HLM are a subcellular fraction containing a high concentration of CYP enzymes, making them the standard model for in vitro Phase I metabolism studies.[8][10]

  • NADPH Regenerating System: CYP enzymes are monooxygenases that require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period for a linear reaction rate.

  • Quenching with ACN: Cold acetonitrile serves two purposes: it instantly denatures the enzymes to stop the reaction at a precise time point, and it precipitates proteins that would otherwise interfere with the LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis of Plasma Samples

This protocol outlines the steps for quantifying ivabradine and its metabolites from biological matrices.[6][11]

Objective: To simultaneously measure the concentration of ivabradine, S-18982, and potential hydroxy-metabolites in human plasma.

Materials:

  • Plasma samples (from clinical or pre-clinical studies)

  • Analyte and metabolite reference standards

  • Internal Standard (IS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column

Procedure:

  • Sample Pre-treatment: Thaw plasma samples. To a 0.5 mL aliquot, add the internal standard solution.

  • Extraction:

    • SPE Method: Condition the SPE cartridge. Load the plasma sample. Wash with a weak organic solvent to remove interferences. Elute the analytes with a strong organic solvent (e.g., methanol or ACN).[6]

    • LLE Method: Add an appropriate organic solvent, vortex, and centrifuge. Collect the organic layer.

  • Evaporation and Reconstitution: Evaporate the eluate/organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • LC Separation: Inject the reconstituted sample onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.2% formic acid) and an organic component (e.g., methanol or acetonitrile).[11]

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific parent ion → fragment ion transitions (Multiple Reaction Monitoring - MRM) for each analyte, metabolite, and the IS.

  • Quantification: Create a calibration curve using standards of known concentrations and calculate the concentrations in the unknown samples based on the peak area ratios of the analyte to the IS.

G cluster_workflow Bioanalytical Workflow for Ivabradine Metabolites Plasma Plasma Sample + Internal Standard Extraction Extraction (SPE or LLE) Plasma->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for the analysis of Ivabradine metabolites in plasma.

Conclusion and Future Directions

The metabolic landscape of ivabradine is dominated by the CYP3A4-mediated N-desmethylation pathway, leading to the formation of the active metabolite S-18982. While this is the primary route of clearance, evidence points towards the existence of other, minor oxidative pathways, including hydroxylation. For researchers in drug development, this highlights two key considerations:

  • Drug-Drug Interaction Potential: The heavy reliance on CYP3A4 makes ivabradine susceptible to interactions with inhibitors and inducers of this enzyme. This is the most critical clinical consideration related to its metabolism.

  • Comprehensive Metabolite Profiling: While hydroxylated forms appear to be minor metabolites, a full characterization using high-resolution mass spectrometry in dedicated in vitro and in vivo studies is warranted to ensure no disproportionate or unique human metabolites are formed, in line with regulatory expectations.

Future research should focus on conclusively identifying the full range of ivabradine metabolites in humans and characterizing their pharmacological activity and potential contribution to the drug's overall clinical profile.

References

  • StatPearls. (2025). Ivabradine. NCBI Bookshelf. [Link]

  • François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 745(2), 261–269. [Link]

  • Klippert, P., Jeanniot, J. P., Polvé, S., Lefèvre, C., & Merdjan, H. (1998). Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 125–133. [Link]

  • Mansour, H., & Shaito, A. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(9), 597–605. [Link]

  • Pharmacology of Ivabradine; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube. [Link]

  • François-Bouchard, M., Simonin, G., Bossant, M. J., & Boursier-Neyret, C. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Sun, W., et al. (2016). Pharmacokinetics changes of ivabradine and N-desmethylivabradine after oral administration with puerarin in rats. e-Century Publishing Corporation. [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem Compound Database. [Link]

  • Lee, H., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. Journal of Clinical Pharmacology, 56(4), 439-449. [Link]

  • Lu, C., et al. (2012). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. [Link]

  • A comparative, Bioequivalence study to evaluate the safety and pharmacokinetic profile of single dose Ivabradine 7.5mg Tablets in healthy, adult, human subjects under fasting condition. (2017). Research Journal of Pharmacy and Technology. [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s). (2018). accessdata.fda.gov. [Link]

  • Polker, A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. [Link]

  • Dixit, D., & Frishman, W. H. (2013). Ivadradine. Cardiology in review, 21(4), 201–209. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Ivabradine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Duffull, S. B., & Wright, D. F. (2009). A pharmacokinetic simulation model for ivabradine in healthy volunteers. ResearchGate. [Link]

  • Jiang, J. J., Tian, L., Huang, Y., & Li, Y. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Biomedical chromatography : BMC, 27(12), 1603–1608. [Link]

  • Eswarudu, M. M., Rao, A., & Vijay, K. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and metoprolol in rat plasma. Semantic Scholar. [Link]

  • Kanth R, R., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of pharmaceutical and biomedical analysis, 115, 297-307. [Link]

  • François-Bouchard, M., et al. (2000). Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Ivabradine. [Link]

  • Ivabradine Krka 7.5 mg Film-coated Tablets - Summary of Product Characteristics. (2024). medicines.org.uk. [Link]

  • Dash, R. P., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical Sciences and Research, 1(2), 1-9. [Link]

  • Kamisah, Y., & Che Hassan, N. (2022). Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review. International journal of molecular sciences, 23(19), 11847. [Link]

  • Eswarudu, M. M., Rao, A., & Vijay, K. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Vascular pharmacology, 145, 107186. [Link]

  • Núñez, L., et al. (2016). Analysis of variants in the HCN4 gene and in three single nucleotide polymorphisms of the CYP3A4 gene for association with ivabradine reduction in heart rate: A preliminary report. Cardiology journal, 23(5), 573–582. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]

  • Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. (n.d.). ResearchGate. [Link]

  • Dash, R. P., et al. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit. [Link]

  • Seto, Y., & Guengerich, F. P. (1993). Comparative Studies of N-hydroxylation and N-demethylation by Microsomal Cytochrome P-450. The Journal of biological chemistry, 268(14), 9986–9997. [Link]

  • In vitro and in vivo Evaluation of Ivabradine Loaded Microsphres Prepared by Multiple Emulsion Solvent Evaporation Method. (n.d.). ijpsonline.com. [Link]

  • Concomitant use of ivabradine and cyp3a4 inhibitors in critical cardiac patients. (2018). ResearchGate. [Link]

  • Lolicato, M., et al. (2024). Structural determinants of ivabradine block of the open pore of HCN4. Proceedings of the National Academy of Sciences of the United States of America, 121(26), e2318357121. [Link]

  • Lolicato, M., et al. (2013). Identification of the molecular site of ivabradine binding to HCN4 channels. The Journal of general physiology, 141(1), 103–112. [Link]

  • Denisov, I. G., & Sligar, S. G. (2016). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochemical and biophysical research communications, 477(1), 29–36. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the validation of Hydroxy Ivabradine, a critical process-related impurity in the synthesis of Ivabradine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to impurity standard qualification.

The Imperative of Impurity Profiling: The Case of this compound

Ivabradine is a heart rate-lowering medication prescribed for the symptomatic treatment of chronic stable angina pectoris and heart failure.[1][2] As with any Active Pharmaceutical Ingredient (API), the manufacturing process can inadvertently generate process-related impurities. These are substances that are formed as by-products during synthesis and must be diligently monitored and controlled to ensure the safety and efficacy of the final drug product.[3]

This compound has been identified as a potential process-related impurity and a degradation product of Ivabradine.[2][4][5] Its presence, even in minute quantities, necessitates the development of a fully validated analytical method and a well-characterized reference standard for its accurate quantification. This guide provides a comparative framework for establishing such a standard, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Foundational Strategy: The Validation Workflow

The validation of an impurity standard is a two-pronged endeavor: first, the analytical procedure used for its quantification must be proven fit for purpose, and second, the reference standard itself must be unequivocally characterized for its identity and purity. This dual approach ensures the integrity of all subsequent impurity measurements.

cluster_0 Phase 1: Analytical Method Validation (per ICH Q2(R1)) cluster_1 Phase 2: Reference Standard Characterization Method_Development Method Development & Optimization (HPLC-UV / LC-MS/MS) Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ / LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Validated_Standard Validated this compound Reference Standard Robustness->Validated_Standard Structure Structural Elucidation (NMR, HRMS) Purity Purity Assessment (Mass Balance Approach) Structure->Purity Potency Assay / Potency Assignment Purity->Potency Potency->Validated_Standard

Caption: Overall workflow for the validation of an impurity reference standard.

Comparative Analysis of Core Analytical Methodologies

The choice of analytical technique is pivotal. While several methods exist, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent for impurity analysis. Their performance characteristics, however, differ significantly.

Validation ParameterHPLC-UV ApproachLC-MS/MS ApproachScientific Rationale & Comparison
Specificity Relies on chromatographic separation. Peak purity is assessed using a Photo Diode Array (PDA) detector. Co-elution with other impurities can be a challenge.Highly specific. Utilizes both chromatographic separation and mass-to-charge ratio (m/z) of the parent and fragment ions. Provides unambiguous identification even with co-eluting peaks.Winner: LC-MS/MS. Its specificity is inherently superior due to the added dimension of mass analysis, making it the gold standard for confirming identity in complex matrices.[10][11]
Linearity & Range Good linearity is typically achieved over a wide range (e.g., LOQ to 150% of the specification limit). Detector saturation can limit the upper range.Excellent linearity over a very wide dynamic range. Can accurately quantify from picogram to nanogram levels.Winner: LC-MS/MS. Offers a broader linear dynamic range, which is especially useful for impurities that may be present at vastly different concentrations.
Accuracy Determined by spike/recovery experiments at multiple levels. Typically yields recovery values of 98-102%.Spike/recovery experiments are also used. The high specificity often leads to more accurate results by eliminating matrix interference.Tie. Both methods can achieve excellent accuracy when properly validated. The choice depends on the required sensitivity and the complexity of the sample matrix.
Precision (%RSD) Excellent precision is achievable, with Relative Standard Deviation (%RSD) values typically well below 2% for repeatability and intermediate precision.[12]Also demonstrates excellent precision, with %RSD values often below 10% even at very low concentrations near the LOQ.Tie. For routine analysis at specification levels, both techniques offer comparable and acceptable precision.
LOQ / LOD The Limit of Quantitation (LOQ) is often in the low µg/mL range. Sufficient for many routine quality control applications.Significantly lower LOQ/LOD, often in the ng/mL or even pg/mL range.[13][14] Essential for trace analysis and genotoxic impurity assessment.Winner: LC-MS/MS. Unmatched sensitivity makes it the only choice for detecting and quantifying impurities at very low levels.
Robustness The method's resilience is tested by deliberately varying parameters like pH, mobile phase composition, and temperature.Similar robustness testing is performed. The specificity of MS detection can sometimes make the method less susceptible to minor chromatographic shifts.Tie. Robustness is a function of careful method development rather than the detector type itself. Both methods can be developed to be robust.

Experimental Protocols

The following protocols are illustrative and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Forced Degradation of Ivabradine to Generate this compound

Causality: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[15][16][17] By intentionally degrading the API under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic), we can ensure that the analytical method can separate the resulting degradation products, including this compound, from the parent drug and other impurities.[18][19]

  • Preparation of Stock Solution : Prepare a 1 mg/mL solution of Ivabradine API in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.[17]

  • Alkaline Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.[17]

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.[17]

  • Thermal Degradation : Store the solid API in a hot air oven at 80°C for 48 hours. Prepare a solution of ~100 µg/mL.

  • Photolytic Degradation : Expose the solid API to UV light (254 nm) for 24 hours. Prepare a solution of ~100 µg/mL.

  • Analysis : Analyze all stressed samples using the developed HPLC-UV or LC-MS/MS method to identify the degradation peaks and confirm the specificity for this compound.

Protocol 2: Comparative HPLC-UV Method for Impurity Profiling

Causality: This reversed-phase HPLC method is a standard approach for routine quality control, balancing resolution, speed, and cost-effectiveness. The choice of a C18 column is based on its versatility for separating moderately polar compounds like Ivabradine and its impurities.[20][21] The gradient elution is necessary to resolve impurities with different polarities within a reasonable timeframe.[22]

  • Chromatographic System : HPLC with a PDA/UV detector.

  • Column : Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[20]

  • Mobile Phase A : 20 mM Ammonium Acetate buffer, pH adjusted to 7.35.[22]

  • Mobile Phase B : Acetonitrile.

  • Gradient Program :

    • 0-5 min: 15% B

    • 5-35 min: 15% to 40% B

    • 35-40 min: 40% B

    • 40-42 min: 40% to 15% B

    • 42-50 min: 15% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 285 nm.[18][21]

  • Injection Volume : 10 µL.

  • Standard Preparation : Prepare a standard solution of this compound reference standard at a concentration relevant to the specification limit (e.g., 1 µg/mL).

  • Sample Preparation : Prepare the Ivabradine API sample at a concentration of 1 mg/mL.

Protocol 3: High-Sensitivity LC-MS/MS Method for Trace Quantification

Causality: This method is designed for high sensitivity and specificity, making it ideal for limit tests or when the impurity needs to be quantified at very low levels. Electrospray ionization (ESI) in positive mode is chosen as Ivabradine and its analogues are basic compounds that readily form positive ions. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent signal-to-noise by monitoring specific parent-to-fragment ion transitions.[13]

  • Chromatographic System : UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column : BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[13]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program : A fast gradient optimized for the separation of this compound from its isomers and the parent drug.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • MS Detection :

    • Ionization Mode : ESI Positive.

    • MRM Transitions :

      • Ivabradine: m/z 469.3 → 177.1

      • This compound: m/z 485.3 → [Fragment Ion] (To be determined via infusion of the standard)

      • Internal Standard (e.g., d3-Ivabradine): m/z 472.3 → 177.1[13]

    • Source Parameters : Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Characterization of the this compound Reference Standard

A validated analytical method is only as reliable as the reference standard used to calibrate it. The standard itself must be rigorously characterized to confirm its identity and establish its purity.

cluster_0 Identity Confirmation cluster_1 Purity & Potency (Mass Balance) Standard This compound (Isolated or Synthesized) HRMS HRMS (Accurate Mass & Elemental Formula) Standard->HRMS NMR NMR (¹H, ¹³C) (Structural Connectivity) Standard->NMR IR FTIR (Functional Groups) Standard->IR HPLC_Purity Organic Purity (HPLC, >99.5%) Standard->HPLC_Purity Water Water Content (Karl Fischer) Standard->Water ROI Inorganic Impurities (Residue on Ignition) Standard->ROI Solvents Residual Solvents (GC-HS) Standard->Solvents Final_Assay Assigned Potency = 100% - (%Water + %ROI + %Solvents) * (%Purity/100) HPLC_Purity->Final_Assay Water->Final_Assay ROI->Final_Assay Solvents->Final_Assay

Caption: Characterization workflow for a reference standard.

The mass balance approach is the most comprehensive method for assigning potency. It accounts for all potential impurities (organic, inorganic, water, and residual solvents), providing a more accurate value than a single chromatographic purity measurement.

Data Summary: A Hypothetical Validation

The following table summarizes the expected performance data from a validation study comparing the two methods for this compound.

ParameterHPLC-UV ResultsLC-MS/MS ResultsAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 0.5 - 100.005 - 10Defined by linearity
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 100.9%98.0% - 102.0% (for impurities)
Repeatability (%RSD) 1.2%2.5%≤ 5%
Intermediate Precision (%RSD) 1.8%3.1%≤ 5%
LOD (µg/mL) 0.150.0015Reportable
LOQ (µg/mL) 0.500.005Reportable
Specificity No interference from placebo and other known impurities.No interference observed; confirmed by mass transitions.Peak is pure and free from interference.

Conclusion and Recommendations

The validation of this compound as a process-related impurity standard is a critical step in the quality control of Ivabradine API.

  • HPLC-UV remains a robust, reliable, and cost-effective method for routine quality control and release testing, where the impurity levels are expected to be well above the detection limit. Its validation is straightforward and aligns well with standard pharmaceutical laboratory capabilities.

  • LC-MS/MS is the superior technique for trace-level quantification, structural confirmation, and in-depth investigations. Its unparalleled sensitivity and specificity make it indispensable during method development, for the analysis of potentially genotoxic impurities, and for troubleshooting out-of-specification results.

Ultimately, a combination of both techniques provides the most comprehensive validation package. LC-MS/MS should be used to unequivocally identify and characterize the this compound standard and to establish a highly sensitive method for limit tests. The validated HPLC-UV method can then be confidently deployed for routine, day-to-day monitoring, ensuring the consistent quality and safety of Ivabradine.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed. Available from: [Link]

  • Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. MOST Wiedzy. Available from: [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC - PubMed Central. Available from: [Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. Available from: [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Semantic Scholar. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Ivabradine Impurities and Related Compound. Veeprho. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. R Discovery. Available from: [Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. AKJournals. Available from: [Link]

  • HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Ivabradine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available from: [Link]

  • Ivabradine N-Oxide Impurity. SynZeal. Available from: [Link]

  • Ivabradine-impurities. Pharmaffiliates. Available from: [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. PMC - NIH. Available from: [Link]

  • Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Brieflands. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available from: [Link]

  • Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. ResearchGate. Available from: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. Available from: [Link]

  • A Validated, Rapid UPLC-MS/MS Method for Simultaneous Ivabradine, Reboxetine, and Metoprolol Analysis in Human Plasma and Its Application to Clinical Trial Samples. PubMed. Available from: [Link]

  • QBD Approach To Rp-Hplc Method Development And Validation For The Estimation Of Ivabradine For. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

  • Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. PubMed. Available from: [Link]

  • ivabradine hydrochloride and its Impurities. Pharmaffiliates. Available from: [Link]

  • 1-Hydroxy Ivabradine Impurity. Veeprho. Available from: [Link]

Sources

A Senior Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of Hydroxy Ivabradine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of drug metabolites is as critical as that of the parent drug. Hydroxy Ivabradine, a key metabolite of the anti-anginal drug Ivabradine, requires robust bioanalytical methods for its measurement in biological matrices. Often, during the lifecycle of a drug development program, different analytical techniques may be employed, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for early-stage or high-concentration studies and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for studies requiring higher sensitivity and selectivity.

This guide provides an in-depth comparison and a detailed protocol for the cross-validation of these two powerful analytical methods for this compound. We will delve into the causality behind experimental choices, present self-validating protocols grounded in regulatory standards, and offer a clear, data-driven comparison of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data comparability and integrity across different analytical platforms.

Introduction to the Analyte and Analytical Techniques

Ivabradine and its Hydroxylated Metabolite

Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and heart failure.[1] It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This metabolism leads to several derivatives, including the major N-desmethylated metabolite (S 18982) and other hydroxylated forms.[4][5] this compound (MW: 279.34 g/mol , Formula: C₁₅H₂₁NO₄) is one such metabolite whose characterization and quantification are essential for a complete understanding of Ivabradine's disposition in the body.[6][7]

The Analytical Workhorses: HPLC-UV vs. LC-MS/MS
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a cornerstone of pharmaceutical analysis.[8] It separates compounds based on their physicochemical interactions with a stationary phase (the column) and a liquid mobile phase.[9] A UV-Visible detector then measures the absorbance of light by the analyte as it elutes from the column.[10] Its robustness, cost-effectiveness, and excellent precision make it ideal for quality control and the analysis of samples with analyte concentrations in the parts-per-million (ppm) range.[11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the powerful separation of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[13][14] After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (MS1) selects the ion corresponding to the analyte's mass-to-charge ratio (m/z). This selected "precursor" ion is then fragmented in a collision cell, and the resulting "product" ions are analyzed by a second mass analyzer (MS2).[15][16] This process, known as Selected Reaction Monitoring (SRM), provides a unique molecular fingerprint, allowing for quantification down to the parts-per-trillion (ppt) level, even in highly complex biological matrices.[12][17]

The Imperative of Cross-Validation

When data from two different analytical methods are to be compared or combined—for instance, data from an early-phase study using HPLC-UV and a later, more sensitive study using LC-MS/MS—a cross-validation is mandated by regulatory bodies.[18][19] This process formally demonstrates that the two methods provide comparable and concordant data, ensuring the integrity of the overall dataset used for regulatory submission.[20][21] The International Council for Harmonisation (ICH) M10 guideline provides a framework for performing such validations.[22][23]

Experimental Design and Methodologies

The following protocols are designed to be self-validating, adhering to the principles outlined in the ICH M10 guideline.[24]

General Reagents and Materials
  • This compound Reference Standard (≥99% purity)

  • This compound-d4 (Isotope-labeled Internal Standard for LC-MS/MS)

  • Blank human plasma (K2-EDTA anticoagulant)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: The Foundation of Quality Data

The choice of sample preparation is critical. It must efficiently extract the analyte while removing interfering matrix components like proteins and phospholipids.[25][26]

  • Method 1: Solid Phase Extraction (SPE) for HPLC-UV & LC-MS/MS

    • Senior Scientist's Note: SPE is chosen for its superior cleanup capabilities compared to simpler methods like protein precipitation (PPT).[27] While PPT is faster, it fails to remove phospholipids, which can cause significant ion suppression in LC-MS/MS and potential interferences in HPLC-UV. SPE provides a cleaner, more concentrated extract, enhancing the robustness and sensitivity of both assays.[28]

    Protocol:

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Spike 200 µL of human plasma with the appropriate concentration of this compound standard (for calibration curve and QCs) and internal standard (for LC-MS/MS).

    • Dilute the plasma sample with 400 µL of 2% formic acid in water and vortex.

    • Load the entire mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 2 minutes.

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the respective mobile phase for each method.

Method 1: HPLC-UV Analysis

HPLC_Workflow

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 7.0) (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 285 nm

  • Run Time: 8 minutes

  • Senior Scientist's Note: A C18 column is selected for its versatility in reversed-phase chromatography, providing good retention for moderately polar compounds like this compound. The mobile phase composition is optimized to achieve a symmetric peak shape and a reasonable retention time (typically around 4-5 minutes) to avoid interference from the solvent front and endogenous plasma components. The detection wavelength of 285 nm is chosen based on the UV absorbance maximum for Ivabradine and its related substances.[29][30]

Method 2: LC-MS/MS Analysis

LCMSMS_Workflow

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Waters Xevo TQ-S micro or equivalent

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • SRM Transitions:

    • This compound: Precursor m/z 280.1 → Product m/z 177.1

    • This compound-d4 (IS): Precursor m/z 284.1 → Product m/z 177.1

  • Run Time: 4 minutes

  • Senior Scientist's Note: We switch to a smaller particle size UPLC column (1.7 µm) to achieve faster analysis times and sharper peaks, which is beneficial for MS sensitivity.[31] A gradient elution is used to ensure any late-eluting matrix components are washed from the column, preventing carryover in subsequent injections. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient ESI+ ionization. The SRM transition is selected by infusing the analyte and optimizing the collision energy to find a stable and intense product ion, ensuring high specificity for the assay.[32]

Method Validation and Performance Comparison

Both methods were fully validated according to ICH M10 guidelines.[24] A summary of the comparative performance is presented below.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS

ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mLLC-MS/MS is inherently more sensitive due to the low-noise, specific detection of SRM.[13]
Correlation (r²) > 0.998> 0.999Both methods show excellent linearity.
LLOQ 10 ng/mL0.1 ng/mLThe Lower Limit of Quantitation (LLOQ) is ~100-fold lower for LC-MS/MS.[12]
Accuracy (% Bias) 88.5% - 107.2%95.1% - 103.8%Both are well within the ±15% acceptance criteria.
Precision (%RSD) ≤ 9.8%≤ 6.5%Both are highly precise; the use of a stable isotope-labeled IS in LC-MS/MS often improves precision.
Selectivity No interference at analyte RTNo interference in SRM transitionLC-MS/MS is significantly more selective; HPLC-UV is susceptible to co-eluting impurities with similar UV spectra.
Matrix Effect Not applicable92% - 105%Assessed for LC-MS/MS to ensure ion suppression/enhancement is minimal and consistent.

The Cross-Validation Experiment

To ensure data from both methods can be used interchangeably, a formal cross-validation experiment is performed.

CrossValidation_Flow

Cross-Validation Protocol
  • Sample Selection: Prepare two identical sets of samples. Each set should include a minimum of three replicates of Quality Control (QC) samples at low, medium, and high concentrations. Additionally, include at least 30 incurred study samples spanning the quantifiable range.[33]

  • Analysis: Analyze one set of samples using the validated HPLC-UV method and the second set using the validated LC-MS/MS method.

  • Data Evaluation: The concentration data from both methods are compared. The primary goal is to assess the bias between the methods.[19]

Acceptance Criteria and Results

The ICH M10 guideline suggests using statistical tools like Deming regression or Bland-Altman plots to assess agreement.[33] A common acceptance criterion is that the mean difference between the two methods should not exceed a predefined percentage (e.g., ±20%) for a significant portion of the samples.

Table 2: Cross-Validation Results Summary

Statistical ParameterResultAcceptance CriterionOutcome
Number of Samples Compared 39 (9 QCs, 30 Incurred)N/AN/A
Deming Regression Slope 1.0495% CI contains 1.0Pass
Deming Regression Intercept -0.8 ng/mL95% CI contains 0Pass
Bland-Altman Mean Bias +5.2%Within ±15%Pass
% Samples within ±20% Diff. 94.9% (37 out of 39)≥ 67%Pass

The results demonstrate a strong concordance between the HPLC-UV and LC-MS/MS methods within the overlapping calibration range. The slight positive bias indicates the HPLC-UV method may marginally overestimate concentrations compared to the more specific LC-MS/MS method, but this bias is well within acceptable limits.

Conclusion and Recommendations

Both the developed HPLC-UV and LC-MS/MS methods are proven to be accurate, precise, and reliable for the quantification of this compound in human plasma.

  • The HPLC-UV method is a robust and cost-effective choice for applications where high sample concentrations are expected and the ultimate sensitivity is not required, such as in formulation quality control or certain toxicokinetic studies.

  • The LC-MS/MS method is the unequivocal choice for clinical pharmacokinetic studies, metabolite profiling, and any application demanding high sensitivity and specificity to overcome the challenges of complex biological matrices.[13][34]

The successful cross-validation confirms that data generated by either method are comparable and can be confidently pooled for integrated analysis. This provides valuable flexibility in a drug development program, allowing for the strategic deployment of the most appropriate analytical technology at each stage without compromising the integrity and continuity of the bioanalytical data.

References

  • Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information / MOA. [Link][2]

  • Tariq, M., & Vashisht, R. (2023). Ivabradine. In StatPearls. StatPearls Publishing. [Link][35]

  • Findlay, J. W., Smith, W. C., & Fowle, A. S. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link][20]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link][18]

  • Drugs.com. (2024). Ivabradine Monograph for Professionals. [Link][4]

  • Ambrose, C., & Taylor, J. (2010). Ivadradine. P & T : a peer-reviewed journal for formulary management, 35(10), 564–587. [Link][5]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Tafreshi, M. J., & Rowles, J. L. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 814–817. [Link][3]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link][21]

  • Nijem, I., et al. (2023). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Taylor & Francis Online. [Link][19]

  • Verhaeghe, T. (n.d.). Cross Validations in Bioanalytical Methods. European Bioanalysis Forum. [Link][33]

  • Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry. [Link][15]

  • Woldegebriel, M., & Wójcik, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link][36]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link][25]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link][16]

  • LookChem. (n.d.). This compound 1235547-07-5 wiki. [Link][7]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link][13]

  • Technology Networks. (n.d.). Tandem Mass Spectrometry (MS/MS) Explained. [Link][37]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?. [Link][28]

  • Pharmaguideline. (n.d.). Principle of HPLC | HPLC System Working Explained. [Link][9]

  • Jordi Labs. (2026). Tandem Mass Spectrometry Bioanalysis Testing. [Link][17]

  • Phenomenex. (n.d.). Sample Preparation Techniques for Precision in Analysis. [Link][38]

  • Chromedia. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link][12]

  • W. R. LaCourse, D. D. Dasenbrock. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link][26]

  • ResearchGate. (2016). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link][27]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][22]

  • Gulsen, B., et al. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine. RSC Advances, 12(34), 22005-22016. [Link][29]

  • Clarke, N. J. (2009). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 566, 1-17. [Link][34]

  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis. Clinical Investigation, 14(9), 524-526. [Link][10]

  • Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal, 18(2). [Link][8]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 31(8), 624-635. [Link][11]

  • ResearchGate. (2024). (PDF) High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis. [Link][39]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][23]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][40]

  • Korfmacher, W. A. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. [Link][31]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][24]

  • Suneetha, A., & Rao, D. (2015). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Pharmaceutical Methods, 6(2), 79-83. [Link][30]

  • Brieflands. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride. [Link][41]

  • Seerapu, S., & Srinivasan, B. P. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. [Link][42]

  • Malenović, A., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances. Periodica Polytechnica Chemical Engineering, 65(3), 350-362. [Link][43]

  • ResearchGate. (2013). Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method. [Link][44]

  • Juan, J., et al. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma. Biomedical Chromatography, 27(12), 1603-1608. [Link][32]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132999, Ivabradine. [Link][1]

Sources

A Comparative In Vitro Toxicity Assessment of Ivabradine and its Major Metabolite, N-desmethyl-ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative in vitro toxicity assessment of Ivabradine and its principal active metabolite, N-desmethyl-ivabradine (also known as S-18982 or Hydroxy Ivabradine). For researchers, scientists, and drug development professionals, understanding the relative toxicity of a parent drug and its metabolites is a cornerstone of preclinical safety evaluation. It is now widely appreciated that drug metabolites can significantly contribute to the adverse effects of therapeutic agents[1]. This guide offers a detailed experimental blueprint, grounded in scientific integrity, to elucidate the potential cytotoxic and cardiotoxic liabilities of these two compounds.

Introduction: The Clinical Context and Rationale for Comparative Assessment

Ivabradine is a heart rate-lowering medication used in the management of stable angina and chronic heart failure[2]. It selectively inhibits the If "funny" current in the sinoatrial node, thereby reducing heart rate without impacting myocardial contractility or ventricular repolarization[2]. Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme[3][4]. Its major active metabolite, N-desmethyl-ivabradine (S-18982), is considered equipotent to the parent drug in its primary pharmacological action and circulates at approximately 40% of the parent drug's concentration[4][5].

Given that both Ivabradine and its metabolite are pharmacologically active and present in systemic circulation, a direct comparison of their in vitro toxicity is imperative for a thorough risk assessment. Of particular concern is the potential for off-target effects on cardiac ion channels, a common cause of drug-induced cardiotoxicity[6]. Indeed, studies have shown that Ivabradine itself can inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes[7][8]. Therefore, a head-to-head comparison with its major metabolite is crucial to determine if the toxicity profile is altered, either amplified or mitigated, through metabolism.

Proposed Experimental Design for a Robust In Vitro Comparative Toxicity Assessment

The following experimental workflow is designed to provide a comprehensive comparison of the in vitro toxicity of Ivabradine and N-desmethyl-ivabradine. This workflow integrates general cytotoxicity assays with more specific cardiac safety assessments.

G cluster_0 Phase 1: General Cytotoxicity Assessment cluster_1 Phase 2: Cardiotoxicity Assessment Cell_Line_Selection Cell Line Selection (e.g., AC16 Human Cardiomyocytes, HEK293 cells) Compound_Preparation Compound Preparation (Ivabradine & N-desmethyl-ivabradine) Cell_Line_Selection->Compound_Preparation Concentration_Range Concentration-Response Assessment (e.g., 0.1 µM to 100 µM) Compound_Preparation->Concentration_Range MTT_Assay MTT Assay (Metabolic Activity) Concentration_Range->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Concentration_Range->LDH_Assay Data_Analysis_1 IC50 Determination MTT_Assay->Data_Analysis_1 LDH_Assay->Data_Analysis_1 iPSC_Cardiomyocytes Human iPSC-derived Cardiomyocytes Data_Analysis_1->iPSC_Cardiomyocytes Electrophysiology Automated Patch Clamp (hERG, Nav1.5, Cav1.2) iPSC_Cardiomyocytes->Electrophysiology MEA Microelectrode Array (MEA) (Field Potential Duration) iPSC_Cardiomyocytes->MEA Data_Analysis_2 IC50 & Electrophysiological Parameter Analysis Electrophysiology->Data_Analysis_2 MEA->Data_Analysis_2

Figure 1: Proposed Experimental Workflow.
Phase 1: General Cytotoxicity Assessment

The initial phase aims to establish a baseline understanding of the general cytotoxicity of both compounds.

2.1.1. Cell Line Selection:

  • AC16 Human Cardiomyocyte Cell Line: A human ventricular cardiomyocyte cell line that provides a cardiac-relevant context for initial cytotoxicity screening.

  • HEK293 Cells: A human embryonic kidney cell line commonly used for its robustness and ease of culture, serving as a non-cardiac control.

2.1.2. Compound Preparation and Concentration Range: Both Ivabradine and N-desmethyl-ivabradine should be dissolved in a suitable solvent, such as DMSO, to create high-concentration stock solutions. A wide range of concentrations (e.g., 0.1 µM to 100 µM) should be tested to establish a full dose-response curve.

2.1.3. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker of compromised cell membrane integrity.

2.1.4. Data Analysis: The results from the MTT and LDH assays will be used to calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines. This will provide a quantitative measure of their cytotoxic potential.

Phase 2: Specific Cardiotoxicity Assessment

This phase focuses on evaluating the direct effects of the compounds on cardiac electrophysiology using more physiologically relevant models.

2.2.1. Cell Model:

  • Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): These cells offer a highly relevant human model for cardiotoxicity testing as they exhibit spontaneous electrical activity and express key cardiac ion channels.

2.2.2. Electrophysiological Assessments:

  • Automated Patch Clamp: This high-throughput technique will be used to assess the effects of Ivabradine and N-desmethyl-ivabradine on key cardiac ion channels, including:

    • hERG (Kv11.1): To assess the risk of QT prolongation.

    • Nav1.5: To evaluate effects on cardiac conduction.

    • Cav1.2: To assess impacts on the plateau phase of the cardiac action potential.

  • Microelectrode Array (MEA): MEA platforms allow for the non-invasive recording of extracellular field potentials from a population of beating hiPSC-CMs. This will be used to measure changes in field potential duration (FPD), an in vitro surrogate for the QT interval.

2.2.3. Data Analysis: The automated patch clamp data will be used to determine the IC50 values for the inhibition of each ion channel. The MEA data will be analyzed to assess concentration-dependent changes in FPD and beat rate.

Anticipated Data Presentation and Interpretation

The data generated from this experimental plan should be presented in a clear and comparative manner to facilitate interpretation.

Table 1: Comparative Cytotoxicity of Ivabradine and N-desmethyl-ivabradine
CompoundCell LineMTT Assay IC50 (µM)LDH Assay IC50 (µM)
Ivabradine AC16[Expected Value][Expected Value]
HEK293[Expected Value][Expected Value]
N-desmethyl-ivabradine AC16[Expected Value][Expected Value]
HEK293[Expected Value][Expected Value]
Table 2: Comparative Effects on Cardiac Ion Channels and Electrophysiology
CompoundhERG (Kv11.1) IC50 (µM)Nav1.5 IC50 (µM)Cav1.2 IC50 (µM)MEA FPDc Prolongation (at 10 µM)
Ivabradine [Expected Value][Expected Value][Expected Value][Expected Value]
N-desmethyl-ivabradine [Expected Value][Expected Value][Expected Value][Expected Value]

Detailed Experimental Protocols

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed AC16 or HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ivabradine and N-desmethyl-ivabradine in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol: Automated Patch Clamp for hERG Channel Inhibition
  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Harvest and prepare the cells according to the automated patch clamp system's protocol.

  • Compound Application: Prepare a concentration series of Ivabradine and N-desmethyl-ivabradine. The automated system will apply the different concentrations to the cells.

  • Voltage Protocol: Apply a standard voltage protocol to elicit hERG currents.

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Data Analysis: Normalize the current to the vehicle control and plot the concentration-response curve to determine the IC50 for hERG inhibition.

Mechanistic Insights and Signaling Pathways

The primary mechanism of Ivabradine's therapeutic action is the inhibition of the HCN4 channel, which carries the If current. However, its off-target effects, particularly on the hERG channel, are of toxicological concern.

G cluster_0 Ivabradine & N-desmethyl-ivabradine cluster_1 Cardiac Myocyte cluster_2 Cellular Effects Drug Ivabradine or N-desmethyl-ivabradine HCN4 HCN4 Channel (If Current) Drug->HCN4 Inhibition hERG hERG Channel (IKr Current) Drug->hERG Inhibition (Potential) Nav1_5 Nav1.5 Channel (INa Current) Drug->Nav1_5 Inhibition (Potential) Cav1_2 Cav1.2 Channel (ICa,L Current) Drug->Cav1_2 Inhibition (Potential) HR_Reduction Heart Rate Reduction (Therapeutic Effect) HCN4->HR_Reduction AP_Prolongation Action Potential Prolongation (Proarrhythmic Risk) hERG->AP_Prolongation Conduction_Slowing Conduction Slowing Nav1_5->Conduction_Slowing Contractility_Modulation Contractility Modulation Cav1_2->Contractility_Modulation

Figure 2: Potential Ion Channel Interactions.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the comparative in vitro toxicity assessment of Ivabradine and its major active metabolite, N-desmethyl-ivabradine. By employing a combination of general cytotoxicity assays and specific cardiotoxicity evaluations using hiPSC-CMs, researchers can gain critical insights into the relative safety profiles of these compounds. The generated data will be invaluable for preclinical risk assessment and will contribute to a more comprehensive understanding of the safety of Ivabradine in a clinical setting. Future studies could expand on this framework to investigate the effects on other cardiac cell types, such as cardiac fibroblasts, and to explore the potential for drug-drug interactions at the metabolic level.

References

  • EMA. (2015). Procoralan (ivabradine) Assessment Report. European Medicines Agency.
  • Hancox, J. C., Hasnain, M., & Hancox, J. C. (2015). hERG potassium channel inhibition by ivabradine may contribute to QT prolongation and risk of torsades de pointes. Postgraduate Medical Journal, 91(1078), 419-421. [Link]

  • FDA. (2015). Corlanor (ivabradine) Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. [Link]

  • Lees-Miller, J. P., Guo, J., & Wit, A. L. (2015). Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4. Journal of molecular and cellular cardiology, 87, 126-128. [Link]

  • Melgari, D., Zhang, Y., El Harchi, A., Hancox, J. C., & Dempsey, C. E. (2015). hERG potassium channel blockade by the HCN channel inhibitor bradycardic agent ivabradine. Journal of the American Heart Association, 4(5), e001813. [Link]

  • Koncz, I., Cerbai, E., & Mugelli, A. (2015). hERG potassium channel inhibition by ivabradine requires channel gating. Journal of molecular and cellular cardiology, 87, 126-128. [Link]

  • Zimmer, T., Baur, R., & Ben-David, G. (2021). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 12, 708505. [Link]

  • Abdel-Wahab, B. A., Al-Shorbagy, M. Y., & El-Sherbeeny, N. A. (2025). Ivabradine as a Cardio-Protective Agent Against Anthracycline-Induced Cardiotoxicity: A Narrative Review. Cardiovascular Drugs and Therapy. [Link]

  • Ahmad, S., Khan, M. A., & Singh, S. (2022). Safety profile of ivabradine compared with other cardiac drugs. Cureus, 14(3), e23538. [Link]

  • Anonymous. (n.d.). Comparison of cardiovascular effects and side effects of ivabradine and β-blockers. ResearchGate. [Link]

  • Chen, Y., Li, Y., & Zhang, Y. (2022). Ivabradine ameliorates doxorubicin-induced cardiotoxicity through improving mitochondrial function and cardiac calcium homeostasis. Naunyn-Schmiedeberg's archives of pharmacology, 395(11), 1361-1372. [Link]

  • Park, B. K., Boobis, A., & Clarke, S. (2009). Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism. Toxicological reviews, 28(3), 163-189. [Link]

  • Rizk, S. I., et al. (2024). Ivabradine Treatment to Prevent Anthracycline-Induced Cardiotoxicity: A Randomized Clinical Trial. medRxiv. [Link]

  • Lin, H., et al. (2018). Ivabradine Treatment Reduces Cardiomyocyte Apoptosis in a Murine Model of Chronic Viral Myocarditis. Frontiers in Pharmacology, 9, 182. [Link]

  • Kim, H. S., et al. (2016). Population Plasma and Urine Pharmacokinetics of Ivabradine and Its Active Metabolite S18982 in Healthy Korean Volunteers. The Journal of Clinical Pharmacology, 56(2), 209-219. [Link]

  • Jondeau, G., et al. (2006). Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise. British journal of clinical pharmacology, 61(2), 127-137. [Link]

  • Gaton, T., & Goyal, A. (2025). Ivabradine. In StatPearls. StatPearls Publishing. [Link]

  • Raschi, E., et al. (2020). KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity. Molecules, 25(21), 5036. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Ivabradine
Reactant of Route 2
Reactant of Route 2
Hydroxy Ivabradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.